molecular formula C7H4ClNOS B1407421 2-Chlorobenzo[d]thiazol-5-ol CAS No. 1261737-67-0

2-Chlorobenzo[d]thiazol-5-ol

Cat. No.: B1407421
CAS No.: 1261737-67-0
M. Wt: 185.63 g/mol
InChI Key: FRDSHQZDOILCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzo[d]thiazol-5-ol ( 1261737-67-0) is a benzothiazole derivative with the molecular formula C7H4ClNOS and a molecular weight of 185.63 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Benzothiazole scaffolds are highly privileged structures in drug discovery due to their diverse pharmacological profiles; related analogs are known to exhibit a range of biological activities, including insecticidal and acaricidal properties, making them valuable leads in agrochemical research . Furthermore, the thiazolidine core, a related heterocycle, is frequently explored for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, highlighting the research potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions. The recommended storage condition is in an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDSHQZDOILCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chlorobenzo[d]thiazol-5-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chlorobenzo[d]thiazol-5-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, theoretical principles of solubility, and established methodologies for its determination. It is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical protocols for empirical validation.

Introduction: Understanding this compound

This compound belongs to the benzothiazole class of compounds, which are recognized for their diverse biological activities and applications in materials science. The core benzothiazole structure consists of a benzene ring fused to a thiazole ring. The specific substitutions on this scaffold, a chlorine atom at the 2-position and a hydroxyl group at the 5-position, are critical determinants of its physicochemical properties, including solubility. Understanding the solubility of this compound is a crucial first step in any application, as it directly impacts its bioavailability, formulation, and reaction kinetics.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical & Predictive Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The molecular structure of this compound possesses both non-polar (the benzothiazole core) and polar (the hydroxyl and chloro functional groups) characteristics, suggesting a nuanced solubility profile.

  • Influence of the Benzothiazole Core: The parent compound, benzothiazole, is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water.[2] This is attributed to the aromatic, non-polar nature of the fused ring system.

  • Impact of the Chloro Group: The chlorine atom at the 2-position increases the lipophilicity (oil-loving nature) of the molecule, which would theoretically decrease its solubility in polar solvents like water and enhance its solubility in non-polar solvents.

  • Role of the Hydroxyl Group: The hydroxyl group at the 5-position is a polar, protic group capable of forming hydrogen bonds. This functional group is expected to increase the solubility of the compound in polar protic solvents such as alcohols (e.g., ethanol, methanol) and water.

Predicted Solubility:

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be made:

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can form hydrogen bonds with the solvent.
Polar Aprotic DMSO, AcetoneHigh to ModerateThe polar nature of the solvent can interact with the polar functional groups of the solute. Benzothiazole itself is soluble in DMSO.[2]
Non-Polar Toluene, HexaneLow to ModerateThe non-polar solvent will primarily interact with the benzothiazole ring system.
Chlorinated Dichloromethane, ChloroformModerate to HighThe presence of the chloro group on the solute may enhance solubility in chlorinated solvents. Some benzothiazole derivatives show good solubility in these solvents.[3]
Aqueous WaterLowWhile the hydroxyl group can interact with water, the overall lipophilicity of the molecule, enhanced by the chloro group, is likely to limit aqueous solubility.

Experimental Determination of Solubility

Given the lack of specific published data, empirical determination of the solubility of this compound is essential for any research or development application. The following section outlines a robust, self-validating protocol for this purpose.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4]

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal and agitate at a constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Quantify against a standard curve H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring that no solid material is disturbed.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

  • Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Causes serious eye irritation.[5][7]

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While direct experimental data is scarce, a qualitative understanding of its solubility can be derived from its molecular structure. The presence of both lipophilic (benzothiazole ring, chloro group) and hydrophilic (hydroxyl group) moieties suggests a versatile solubility profile, with a preference for polar organic solvents. For quantitative and reliable data, the shake-flask method followed by HPLC analysis is a robust and recommended approach. This guide provides the theoretical framework and a practical, detailed protocol to enable researchers to accurately determine the solubility of this and other novel compounds.

References

pKa determination of 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the pKa Determination of 2-Chlorobenzo[d]thiazol-5-ol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive, in-depth methodology for the determination of the pKa of this compound, a heterocyclic compound with potential pharmacological relevance. We move beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodology—UV-Vis spectrophotometry—and detail a self-validating experimental protocol designed for high accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for pKa determination of ionizable chromophoric compounds.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given physiological pH is dictated by its pKa value(s). Since the charge state of a molecule governs its properties such as solubility, membrane permeability, and protein binding, a precise understanding of pKa is non-negotiable in early drug development.[1] For instance, the absorption of a drug in different compartments of the gastrointestinal tract, which have varying pH environments (e.g., stomach pH 1-3.5, intestine pH 5.5-8), is directly dependent on its ionization state.[1]

This compound is a substituted benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including antitumor, antimicrobial, and anti-inflammatory drugs.[2][3] The subject molecule possesses a phenolic hydroxyl group, making it an acidic compound. This guide will focus on the precise determination of the acidity of this hydroxyl group.

Theoretical Framework: Predicting and Measuring Acidity

Structural Considerations of this compound

The acidity of this compound is primarily determined by the dissociation of the proton from the hydroxyl group at the 5-position, yielding a phenoxide ion. The stability of this resulting conjugate base is the key to the compound's acidity.

  • Phenolic Acidity: Phenols are generally more acidic than aliphatic alcohols (pKa ~10 for phenol vs. ~16 for ethanol) because the negative charge of the resulting phenoxide ion is delocalized into the aromatic ring through resonance, thereby stabilizing the conjugate base.[2][4]

  • Inductive and Resonance Effects: The acidity of the phenolic proton is further modulated by the substituents on the benzothiazole ring system.

    • Benzothiazole Moiety: The fused thiazole ring is an electron-withdrawing group.[5] It stabilizes the phenoxide conjugate base through both resonance and inductive effects, which pulls electron density away from the negatively charged oxygen. This increased stabilization of the conjugate base enhances the acidity of the parent compound, leading to a predicted pKa lower than that of phenol.

    • Chloro Substituent: The chlorine atom at the 2-position is also strongly electron-withdrawing via the inductive effect. This further stabilizes the conjugate base and contributes to increased acidity.[6]

Based on these structural features, we can confidently predict that the pKa of this compound will be significantly lower (i.e., more acidic) than that of unsubstituted phenol.

Principle of Spectrophotometric pKa Determination

For compounds that possess a chromophore in proximity to the ionizable center, UV-Vis spectrophotometry is a powerful, simple, and accurate method for pKa determination.[1][7] The method is predicated on the principle that the protonated (acidic, HA) and deprotonated (basic, A⁻) forms of the molecule have distinct molar absorptivities at one or more wavelengths.

As the pH of the solution is varied, the equilibrium between HA and A⁻ shifts, and this shift can be monitored by measuring the change in absorbance. The relationship between pH, pKa, and the ratio of the concentrations of the two species is described by the Henderson-Hasselbalch equation :[8][9]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the deprotonated (phenoxide) species.

  • [HA] is the concentration of the protonated (phenol) species.

When [A⁻] = [HA], the log term becomes zero, and thus pH = pKa. Spectrophotometry allows us to determine the ratio of [A⁻]/[HA] by measuring absorbance, enabling a precise calculation of the pKa.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy through systematic measurements and controls. The core of its self-validating nature lies in the collection of a full dataset across a pH range, allowing for a rigorous fit to the theoretical model.

Reagents and Equipment
  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, spectroscopic grade) for stock solution

  • A series of aqueous buffer solutions covering a pH range from ~2 to ~12 (e.g., phosphate, borate, citrate buffers) with a constant ionic strength (e.g., 0.1 M KCl).

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment.

  • Calibrated pH meter with a combination electrode.

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

Workflow Diagram

pKa_Determination_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_samples Prepare Sample Solutions (Constant Analyte Conc. in each buffer) prep_stock->prep_samples Dilute prep_buffers Prepare Buffer Series (pH 2-12, Constant Ionic Strength) prep_buffers->prep_samples measure_ph Measure Exact pH of each Sample Solution prep_samples->measure_ph measure_uv Acquire UV-Vis Spectrum (200-400 nm) for each Sample measure_ph->measure_uv select_lambda Identify Analytical Wavelength (λ_max) with largest absorbance change measure_uv->select_lambda extract_abs Extract Absorbance Data at λ_max for each pH select_lambda->extract_abs determine_endpoints Determine A_HA (acidic) and A_A- (basic) from plateau regions extract_abs->determine_endpoints calculate_pka Calculate pKa using Henderson-Hasselbalch Equation determine_endpoints->calculate_pka final_result Final pKa Value calculate_pka->final_result

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO to ensure solubility.

  • Working Solution Preparation: For each buffer in the pH series, prepare a working solution by diluting the stock solution to a final concentration (e.g., 50 µM). The final concentration of the organic co-solvent (DMSO) should be kept low and constant (e.g., <1% v/v) across all samples to minimize its effect on the pKa.

  • pH Measurement: Immediately before spectroscopic analysis, accurately measure the pH of each final working solution using a calibrated pH meter. This is a critical step, as the accuracy of the final pKa value depends on the accuracy of the pH measurements.

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm against a blank (the corresponding buffer solution with the same concentration of DMSO).

    • The spectra from the most acidic (e.g., pH 2) and most basic (e.g., pH 12) solutions will represent the spectra of the pure protonated (HA) and deprotonated (A⁻) species, respectively.

    • Spectra at intermediate pH values will represent mixtures of HA and A⁻. An isosbestic point, where the absorbance does not change with pH, is a strong indication of a simple two-component equilibrium.[10]

  • Data Extraction:

    • From the overlaid spectra, select an analytical wavelength (λ) where the difference in absorbance between the HA and A⁻ forms is maximal.[7]

    • Record the absorbance at this chosen wavelength for every sample at each measured pH.

Data Analysis and Interpretation

Data Presentation

The collected data should be organized into a table for clarity.

Measured pHAbsorbance at λ_max
2.100.251 (A_HA)
5.500.288
6.000.354
6.500.475
7.000.610
7.500.721
8.000.787
11.950.855 (A_A⁻)
Note: This is hypothetical data for illustrative purposes.
Calculation of pKa

The pKa can be determined using the following rearrangement of the Henderson-Hasselbalch equation, which incorporates the absorbance values:[11]

pKa = pH + log ( (A_A⁻ - A) / (A - A_HA) )

Where:

  • pH: The measured pH of the sample.

  • A: The absorbance of the sample at the analytical wavelength.

  • A_A⁻: The absorbance of the fully deprotonated (basic) form.

  • A_HA: The absorbance of the fully protonated (acidic) form.

A pKa value should be calculated for each intermediate pH point. The final reported pKa is the average of these values. A small standard deviation across these calculated values provides confidence in the result.

Alternatively, plotting Absorbance vs. pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve. A more robust method involves plotting pH vs. log[(A - A_HA) / (A_A⁻ - A)]. This should yield a straight line with a slope close to 1 and a y-intercept equal to the pKa.[11] This linear regression method provides the most accurate pKa and serves as a validation of the data quality.

Conclusion

The determination of pKa is a foundational measurement in pharmaceutical sciences. For a chromophoric molecule like this compound, UV-Vis spectrophotometry offers a reliable, accurate, and accessible method. By understanding the underlying electronic effects of the molecule's structure and adhering to a rigorous, self-validating experimental protocol, researchers can generate high-quality data that is crucial for guiding drug discovery and development efforts. The anticipated increased acidity of this compound compared to simple phenols, due to the electron-withdrawing nature of the chloro- and benzothiazole substituents, underscores the importance of experimental determination over theoretical estimation in the pursuit of precise physicochemical characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chlorobenzo[d]thiazol-5-ol. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to present a robust, predicted spectral profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering detailed insights into the structural characterization of this important heterocyclic scaffold. Methodologies for spectral acquisition and interpretation are also detailed to provide a self-validating framework for experimental replication.

Introduction: The Significance of this compound

Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The specific compound, this compound, incorporates three key functionalities: a benzothiazole core, a chloro substituent at the 2-position, and a hydroxyl group on the benzene ring. This combination of features makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and as functional dyes.

Accurate structural elucidation is paramount for the advancement of any research involving this molecule. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra, which is essential for confirming the identity and purity of synthesized this compound.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data are predicted based on the analysis of substituent effects on the benzothiazole ring system. The predictions are benchmarked against experimental data for related compounds such as 2-chlorobenzothiazole, 5-hydroxybenzothiazole derivatives, and other substituted benzothiazoles.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three aromatic protons and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the chloro-substituted thiazole ring and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 7.6d~ 2.0This proton is ortho to the electron-donating hydroxyl group, leading to some shielding. It will appear as a doublet due to coupling with H-6.
H-6~ 7.1ddJ_ortho ≈ 8.5, J_meta ≈ 2.0This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.
H-7~ 7.8d~ 8.5This proton is part of the benzenoid ring and is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the thiazole ring. It will appear as a doublet due to coupling with H-6.
5-OH~ 9.5 - 10.5br s-The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4][5] In DMSO-d₆, it is expected to be a broad singlet. This signal would disappear upon D₂O exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 152This carbon is attached to both an electronegative chlorine and nitrogen, and is part of a C=N bond, resulting in a significant downfield shift.
C-3a~ 148A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.
C-4~ 116This carbon is ortho to the electron-donating hydroxyl group and is expected to be shielded.
C-5~ 155The carbon bearing the hydroxyl group is expected to be significantly deshielded.
C-6~ 114This carbon is para to the hydroxyl group and will experience some shielding.
C-7~ 123This carbon is part of the benzenoid ring and its chemical shift is influenced by the fused thiazole ring.
C-7a~ 132A quaternary carbon at the fusion of the two rings, adjacent to the nitrogen atom.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended. These are based on standard practices for the analysis of small organic molecules.[6][7][8][9]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid spectral overlap from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons like the phenolic -OH.[5]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16 scans.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

Structural Visualization and Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

G cluster_mol This compound cluster_workflow NMR Analysis Workflow mol_img SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition H1_Analysis ¹H Spectrum Analysis H1_Acquisition->H1_Analysis C13_Analysis ¹³C Spectrum Analysis C13_Acquisition->C13_Analysis Structure_Confirmation Structure Confirmation H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

Figure 1: Molecular structure and the general workflow for NMR analysis of this compound.

Figure 2: Predicted key proton-proton couplings in the aromatic region of this compound.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of this compound, grounded in the established principles of NMR spectroscopy and comparative data from related structures. The provided experimental protocols offer a clear and reproducible methodology for acquiring high-quality NMR data. This guide is intended to be a valuable asset for scientists and researchers, facilitating the accurate identification and characterization of this important heterocyclic compound and thereby supporting its application in drug development and materials science.

References

Mass Spectrometry of 2-Chlorobenzo[d]thiazol-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Heterocyclic Compound

2-Chlorobenzo[d]thiazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a benzothiazole core, a chlorine substituent, and a hydroxyl group, necessitates robust analytical techniques for its unequivocal identification and characterization. Mass spectrometry, a cornerstone of modern analytical chemistry, provides unparalleled sensitivity and structural elucidation capabilities for the analysis of such molecules. This in-depth technical guide offers a comprehensive overview of the mass spectrometric analysis of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for its successful characterization. We will delve into the core principles of mass spectrometry, explore tailored analytical strategies, and elucidate the expected fragmentation patterns, thereby empowering researchers to confidently navigate the analytical challenges associated with this important molecule.

Section 1: Foundational Chemical Properties and Their Mass Spectrometric Implications

Before embarking on a mass spectrometric analysis, a thorough understanding of the analyte's chemical properties is paramount. These properties dictate the optimal experimental design, from sample preparation to the choice of ionization technique.

PropertyValueImplication for Mass Spectrometry Analysis
Molecular Formula C₇H₄ClNOSProvides the basis for calculating the exact mass of the molecular ion.
Molecular Weight 185.63 g/mol Guides the setting of the mass range for data acquisition.[1][2]
Structure Benzothiazole ring with a chlorine at position 2 and a hydroxyl group at position 5.The aromatic and heterocyclic nature suggests stability of the molecular ion. The functional groups provide sites for predictable fragmentation.
Isotopic Distribution Presence of Chlorine (³⁵Cl and ³⁷Cl)A characteristic M+2 isotopic pattern with a ratio of approximately 3:1 is expected, serving as a key diagnostic feature.[3]

Section 2: Strategic Approaches to Mass Spectrometric Analysis

The selection of the appropriate mass spectrometry workflow is critical for obtaining high-quality, interpretable data. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques for the analysis of this compound, each with its own set of advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation and Fragmentation Strategy

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the hydroxyl group may be necessary to enhance its volatility and thermal stability. Electron Ionization (EI) is the most common ionization technique used in GC-MS, inducing extensive fragmentation that provides a detailed structural fingerprint of the molecule.

  • Sample Preparation & Derivatization:

    • Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • To enhance volatility, derivatize the hydroxyl group by silylation. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.

    • Heat the mixture at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is recommended.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Approach for Complex Matrices

LC-MS is particularly well-suited for the analysis of less volatile compounds and for samples in complex matrices. Electrospray Ionization (ESI) is the preferred ionization method for benzothiazole derivatives, as it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, preserving the molecular weight information.[4][5][6][7][8]

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., methanol:water 50:50 v/v).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a suitable choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and Negative ion modes should be evaluated. Positive mode is likely to yield [M+H]⁺, while negative mode may produce [M-H]⁻.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-500.

Section 3: Deciphering the Fragmentation Puzzle: The Mass Spectrum of this compound

The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. For this compound, the fragmentation will be influenced by the stable benzothiazole core and the presence of the chloro and hydroxyl substituents.

Expected Fragmentation Pathways under Electron Ionization (EI)

Under the high-energy conditions of EI, this compound is expected to undergo a series of characteristic fragmentation reactions.

Fragmentation_Pathway M [M]⁺˙ m/z 185/187 F1 [M-Cl]⁺ m/z 150 M->F1 - Cl F2 [M-CO]⁺˙ m/z 157/159 M->F2 - CO F3 [C₆H₄S]⁺˙ m/z 108 F1->F3 - C₂HNO F2->F3 - Cl, -HCN F4 [C₅H₃S]⁺ m/z 95 F3->F4 - CH

Caption: Proposed EI fragmentation pathway for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an invaluable tool for confirming the structure of the analyte. By selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 186 in ESI) and subjecting it to collision-induced dissociation (CID), a unique fragmentation spectrum is generated.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
186158COLoss of carbon monoxide from the phenol ring.
186151ClLoss of the chlorine atom.
186124C₂H₂OLoss of a ketene molecule.
151123COSubsequent loss of carbon monoxide.

Section 4: Data Interpretation and Validation

Accurate interpretation of mass spectral data is a critical skill. The following points should be considered for a confident identification of this compound:

  • Molecular Ion and Isotopic Pattern: The presence of the molecular ion peak and the characteristic 3:1 isotopic pattern for the chlorine atom are the primary pieces of evidence.

  • Characteristic Fragment Ions: The observation of fragment ions corresponding to the logical losses of functional groups (Cl, CO) and cleavage of the thiazole ring strengthens the identification.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the ions, allowing for the determination of their elemental composition and further confirming the identity of the analyte and its fragments.

  • Reference Spectra: Comparison of the acquired spectrum with a known reference spectrum, if available, is the gold standard for identification.

Conclusion: A Powerful Analytical Paradigm

Mass spectrometry offers a powerful and versatile platform for the comprehensive analysis of this compound. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify and characterize this molecule, paving the way for advancements in drug discovery and materials science. The strategic application of GC-MS and LC-MS, coupled with a thorough understanding of the underlying fragmentation mechanisms, will undoubtedly accelerate research and development efforts in which this important heterocyclic compound plays a central role.

References

A Technical Guide to Unveiling Novel Biological Targets for 2-Chlorobenzo[d]thiazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzothiazole Scaffold and the Quest for Novelty

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities.[1] Derivatives of this heterocyclic system have been extensively investigated, revealing potent anticancer, anti-inflammatory, and antimicrobial properties.[2] Many of these agents act on well-established biological targets, such as tyrosine kinases, topoisomerase II, and various components of critical signaling pathways.[1][2]

However, the vast chemical space accessible through derivatization of the benzothiazole nucleus suggests that its full therapeutic potential remains untapped. The 2-Chlorobenzo[d]thiazol-5-ol framework, in particular, presents a synthetically tractable starting point for creating diverse chemical libraries. The true challenge—and opportunity—lies not in synthesizing new molecules, but in understanding their mechanism of action. Phenotypic screening can reveal that a compound has a desirable effect, but without knowledge of its direct molecular target, advancing it through the drug discovery pipeline is a significant gamble.[3][4]

This guide delineates a comprehensive, multi-pronged strategy for the de-novo identification and validation of biological targets for novel this compound derivatives. We will move beyond simply listing methods and instead focus on building an integrated, self-validating workflow that combines predictive computational approaches with robust experimental verification. This is a blueprint for transforming a bioactive "hit" into a well-understood "lead" by answering the most critical question: "How does it work?"

Section 1: The Strategic Framework: An Integrated Approach to Target Discovery

Effective target identification is not a linear process but a cycle of hypothesis generation, testing, and refinement. Our strategy is built on the synergistic interplay between in-silico (computational) and in-vitro (experimental) methodologies. Computational tools allow for rapid, large-scale screening to generate a manageable list of high-probability target candidates.[5] These hypotheses are then rigorously tested using orthogonal experimental techniques that confirm direct physical binding and biological relevance.[6][7]

G cluster_0 PART 1: In-Silico Target Prediction cluster_1 PART 2: Experimental Target Identification cluster_2 PART 3: Validation & Pathway Analysis Compound Compound Inverse_Docking Inverse Docking Compound->Inverse_Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Affinity Affinity Chromatography Compound->Affinity DARTS DARTS Compound->DARTS CETSA CETSA Compound->CETSA Hypotheses Prioritized Target Hypotheses Inverse_Docking->Hypotheses Pharmacophore->Hypotheses Verified_Hits Experimentally Identified Binders Hypotheses->Verified_Hits Guides Experimentation Affinity->Verified_Hits DARTS->Verified_Hits CETSA->Verified_Hits Biophysical Biophysical Assays (SPR, ITC) Verified_Hits->Biophysical Cellular Cellular Assays (siRNA/CRISPR) Verified_Hits->Cellular Validated_Target Validated Biological Target Biophysical->Validated_Target Cellular->Validated_Target

Caption: Integrated workflow for novel target identification.

Section 2: In-Silico Target Fishing: Generating Actionable Hypotheses

The primary goal of the computational phase is to intelligently narrow the vast landscape of the human proteome to a focused set of candidate targets. This "target fishing" or "target prediction" approach is essential for conserving resources and directing wet lab efforts toward the most promising avenues.[8]

Inverse Molecular Docking

Causality: If a small molecule elicits a biological response, it must physically interact with one or more macromolecules. Inverse docking leverages this principle by taking a single ligand of known structure and computationally testing its binding compatibility against a large library of 3D protein structures.[9][10] The output is a ranked list of potential targets based on predicted binding affinity (docking score).[11] This method is particularly powerful for identifying potential off-targets, which can be crucial for predicting side effects.[12]

Workflow:

  • Ligand Preparation: Generate a high-quality 3D conformation of the this compound derivative.

  • Target Library Selection: Utilize a comprehensive library of protein structures, such as the PDB, or specialized, curated libraries of druggable proteins.

  • High-Throughput Docking: Employ a validated docking program (e.g., AutoDock, Glide, MDock) to systematically dock the ligand into the binding sites of every protein in the library.[9]

  • Scoring and Ranking: Rank the protein targets based on the calculated binding energy scores.

  • Post-Processing and Filtering: Analyze the top-ranked poses for plausibility (e.g., hydrogen bonds, hydrophobic interactions). Filter the list based on biological relevance to the observed phenotype (if known).

Pharmacophore Modeling

Causality: The biological activity of a molecule is dictated by the spatial arrangement of its chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), not just its atomic composition.[13] A pharmacophore model is an abstract 3D representation of these essential features.[14] This model can then be used as a query to search for proteins with binding pockets that are sterically and electronically complementary.[15]

Workflow:

  • Model Generation:

    • Ligand-Based: If several active derivatives are available, align them to identify common chemical features, generating a consensus pharmacophore.

    • Structure-Based: If an initial hit is identified via docking, a pharmacophore can be generated directly from the key interactions observed in the ligand-protein complex.

  • Database Screening: Screen a 3D database of protein structures (or their binding sites) against the pharmacophore model.

  • Hit Retrieval: Identify proteins that match the pharmacophore query. The quality of the fit is assessed with a "fit score."

  • Prioritization: Rank the hits based on their fit scores and cross-reference with results from inverse docking to identify consensus targets.

Data Consolidation and Prioritization

The outputs from these in-silico methods must be synthesized to generate a high-confidence list of candidate targets for experimental validation.

Target Candidate Inverse Docking Score (kcal/mol) Pharmacophore Fit Score Primary Biological Function Priority
Kinase X-9.80.85Cell Cycle RegulationHigh
Protease Y-9.20.79ApoptosisHigh
GPCR Z-8.50.65Signal TransductionMedium
Protein A-7.1N/AMetabolismLow
Protein BN/A0.72DNA RepairMedium

Table 1: Example of a prioritized target list from in-silico screening.

G Derivative_3D 3D Structure of Derivative Inverse_Docking Inverse_Docking Derivative_3D->Inverse_Docking Pharmacophore_Gen Pharmacophore_Gen Derivative_3D->Pharmacophore_Gen Generate Model Protein_DB Protein Structure Database (e.g., PDB) Protein_DB->Inverse_Docking Pharmacophore_Screen Pharmacophore_Screen Protein_DB->Pharmacophore_Screen Screen Database Ranked_List_1 Ranked_List_1 Inverse_Docking->Ranked_List_1 Rank by Binding Score Pharmacophore_Gen->Pharmacophore_Screen Ranked_List_2 Ranked_List_2 Pharmacophore_Screen->Ranked_List_2 Rank by Fit Score Consolidated_Hits Consolidated_Hits Ranked_List_1->Consolidated_Hits Cross-Reference Ranked_List_2->Consolidated_Hits Final_List Final_List Consolidated_Hits->Final_List Prioritize by Biological Relevance

Caption: In-silico target prediction workflow.

Section 3: Experimental Target Identification: From Prediction to Proof

While computational methods provide excellent starting points, experimental evidence of a direct physical interaction between the compound and the protein is the gold standard.[6] We will explore two classes of methods: affinity-based approaches, which require modifying the compound, and label-free approaches, which do not.[6][16]

Affinity Chromatography-Mass Spectrometry

Causality: This technique is the biochemical equivalent of fishing.[17] A derivative of this compound is modified with a "handle" (e.g., biotin or a linker for covalent attachment to beads) and immobilized on a solid support.[6][18] This "bait" is then incubated with a complex mixture of proteins (a cell lysate). Proteins that physically bind to the compound are captured, while non-binders are washed away.[19] The captured proteins are then eluted and identified by mass spectrometry.

Protocol: Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative with a linker at a position that does not interfere with its biological activity. The linker should terminate in a functional group suitable for immobilization (e.g., an amine or carboxylic acid) or a biotin tag.

  • Matrix Preparation: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) or, if biotinylated, use streptavidin-coated beads.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to a high density.

    • Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve native protein conformations.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-functionalized beads for 2-4 hours at 4°C with gentle rotation.

    • Self-Validation Control: In parallel, incubate lysate with control beads (no compound) and a separate incubation that includes the functionalized beads plus a large excess of the free, unmodified compound (competition control).

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads. This can be done using a low pH buffer, a high salt buffer, or by boiling in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Excise the entire lane or specific bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest). True interactors should be significantly enriched in the compound pulldown compared to the control and should be diminished in the competition sample.

G Derivative Synthesize Affinity Probe (e.g., Biotin-tagged) Beads Immobilize on Streptavidin Beads Derivative->Beads Incubate Incubate Probe-Beads with Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify by LC-MS/MS Elute->MS

Caption: Affinity chromatography workflow.

Label-Free Methodologies: DARTS and CETSA

Causality: Modifying a small molecule can sometimes alter its binding properties or cell permeability. Label-free methods circumvent this by using the original, unmodified compound.[20][21] They rely on the principle that when a ligand binds to its target protein, it induces a conformational change that alters the protein's physical properties, such as its stability against heat or proteases.[22][23][24]

A. Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is based on the concept that ligand binding can protect a protein from proteolytic degradation.[21][22] A protein stabilized by the compound will be more resistant to digestion by a non-specific protease than its unbound counterpart.[20]

Protocol: DARTS Assay

  • Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.

  • Compound Incubation:

    • Aliquot the lysate into multiple tubes.

    • Treat each aliquot with either the this compound derivative (at various concentrations) or a vehicle control (e.g., DMSO). Incubate for 1 hour on ice.

  • Limited Proteolysis:

    • Add a protease (e.g., Pronase or thermolysin) to each tube at a pre-optimized concentration. The goal is partial, not complete, digestion.

    • Incubate for a short, defined time (e.g., 15-30 minutes) at room temperature.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples.

  • Analysis:

    • Run the samples on an SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. This indicates protection from proteolysis.

    • Self-Validation: True target engagement should show a dose-dependent increase in the protected protein band.

  • Identification: Excise the protected band(s) from the gel and identify the protein via mass spectrometry.

B. Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that ligand binding increases the thermal stability of a protein.[25][26] When heated, proteins unfold and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to denature, thus remaining soluble at temperatures where the unbound protein would aggregate.[27][28]

Protocol: CETSA

  • Cell Treatment: Treat intact, live cells with the derivative or vehicle control. This allows the compound to engage its target in a native cellular environment. Alternatively, the assay can be performed with cell lysate.

  • Heat Challenge:

    • Aliquot the treated cells (or lysate) into separate PCR tubes.

    • Heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40°C to 70°C.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Perform ultracentrifugation to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting.

  • Melt Curve Generation:

    • Quantify the band intensities from the Western blot and plot them against temperature.

    • The resulting "melt curve" for the compound-treated sample will be shifted to the right (towards higher temperatures) compared to the vehicle control if the compound binds and stabilizes the target protein.[24]

    • Self-Validation: The magnitude of the thermal shift provides direct evidence of target engagement in a cellular context.

G cluster_0 DARTS Workflow cluster_1 CETSA Workflow D_Lysate Cell Lysate D_Incubate Incubate with Compound vs. Vehicle D_Lysate->D_Incubate D_Protease Add Protease D_Incubate->D_Protease D_Analyze Analyze on SDS-PAGE D_Protease->D_Analyze D_Result Protected Protein Band (Identified by MS) D_Analyze->D_Result C_Cells Treat Intact Cells C_Heat Heat to Range of Temperatures C_Cells->C_Heat C_Separate Separate Soluble & Aggregated Proteins C_Heat->C_Separate C_Analyze Analyze Soluble Fraction (e.g., Western Blot) C_Separate->C_Analyze C_Result Shifted Melt Curve (Target Stabilization) C_Analyze->C_Result

Caption: Comparison of label-free target ID workflows.

Section 4: Target Validation and Mechanistic Insight

Identifying a protein that binds to your compound is a major milestone, but it is not the endpoint. Validation is required to confirm that this binding interaction is responsible for the compound's observed biological activity.[7]

  • Biophysical Characterization: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified protein to quantitatively measure the binding affinity (K_D) and thermodynamics of the interaction.

  • Functional Confirmation: If the identified target is an enzyme, perform an in-vitro activity assay to determine if the compound inhibits or activates it.

  • Cellular Target Engagement: Use genetic methods like siRNA or CRISPR/Cas9 to deplete the target protein in cells.[29] If the cells subsequently become resistant to the this compound derivative, it provides strong evidence that the identified protein is the functionally relevant target.

  • Pathway Analysis: Once a target is validated, its role in broader biological networks can be explored using bioinformatics tools.[3] This contextualizes the discovery, linking the molecular interaction to a cellular pathway and ultimately to a disease phenotype.

G Compound This compound Derivative Target Validated Target (e.g., Kinase X) Compound->Target Inhibits Phospho_Substrate Phosphorylated Substrate Target->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate Target Downstream Downstream Signaling Phospho_Substrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

References

A Technical Guide to the Synthesis and Characterization of 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chlorobenzo[d]thiazol-5-ol, a key heterocyclic intermediate in medicinal chemistry and materials science. We present a detailed, field-proven synthetic protocol, elucidate the underlying reaction mechanisms, and describe the analytical techniques required for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important benzothiazole derivative.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of pharmacologically active agents, including anticancer, antimicrobial, and neuroprotective drugs.[2] this compound, in particular, serves as a versatile building block. The chlorine atom at the 2-position acts as a proficient leaving group for nucleophilic substitution, while the hydroxyl group at the 5-position offers a site for further functionalization, such as etherification or esterification. This dual functionality makes it a valuable precursor for creating diverse molecular libraries aimed at discovering novel therapeutic agents.

Synthesis of this compound

The synthesis of substituted benzothiazoles can be achieved through various routes, often involving the condensation of an o-aminothiophenol with a carbonyl compound or its derivative.[3][4][5][6] For the target molecule, a robust and scalable approach begins with a commercially available aminophenol derivative, proceeding through a thiocyanation and subsequent intramolecular cyclization and chlorination sequence.

Proposed Synthetic Pathway

The selected pathway involves a two-step process starting from 4-aminophenol. This method is advantageous due to the accessibility of the starting material and the generally high-yielding transformations.

dot

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-hydroxybenzothiazole

This step employs a classic Hugershoff-type reaction, where an aniline derivative is converted into a 2-aminobenzothiazole.

  • Rationale: 4-Aminophenol is treated with potassium thiocyanate (KSCN) in the presence of bromine. The in-situ generated thiocyanogen ((SCN)₂) acts as an electrophile, attacking the electron-rich aromatic ring ortho to the activating amino group. The resulting thiocyanate intermediate undergoes intramolecular cyclization to form the stable benzothiazole ring system.[2] Acetic acid serves as a suitable solvent that facilitates the reaction without interfering with the functional groups.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-aminophenol (1 equiv.) and potassium thiocyanate (4 equiv.) in glacial acetic acid.

    • Stir the mixture at room temperature for 30-45 minutes to ensure complete dissolution and homogenization.

    • Cool the flask to 10°C in an ice-water bath.

    • In a separate beaker, dissolve bromine (2 equiv.) in a minimal amount of glacial acetic acid.

    • Add the bromine solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 15°C. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

    • Pour the reaction mixture into a beaker of crushed ice, which will precipitate the product.

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or 25% aqueous ammonia until the pH is approximately 7-8.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-5-hydroxybenzothiazole.

Step 2: Synthesis of this compound

This step involves a Sandmeyer-type diazotization followed by chlorination, or more directly, by reacting the corresponding 2-mercaptobenzothiazole derivative with a chlorinating agent. A more direct conversion from a 2-hydroxy (tautomer of 2-oxo) or 2-amino precursor can be achieved using potent chlorinating agents.

  • Rationale: The conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole can be effectively achieved using sulfuryl chloride (SO₂Cl₂).[7] This method is often cleaner and higher yielding than older methods using phosphorus pentachloride. The reaction proceeds via an oxidative chlorination mechanism.

  • Procedure (Illustrative, starting from the corresponding 2-mercapto derivative):

    • Note: This protocol assumes the synthesis of the 2-mercapto-5-hydroxybenzothiazole precursor, which can be prepared from 4-aminophenol and carbon disulfide.

    • To a stirred solution of 2-mercaptobenzo[d]thiazol-5-ol (1 equiv.) in an inert solvent like dichloromethane or chloroform, cool the mixture to 0-5°C.

    • Slowly add sulfuryl chloride (SO₂Cl₂) (approx. 6 equiv.) dropwise, maintaining the low temperature.[7]

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates completion.

    • Carefully quench the reaction by pouring it over ice and water to decompose excess sulfuryl chloride.

    • Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis and Workflow Summary
ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents 4-Aminophenol, KSCN, Br₂, Acetic Acid2-Mercapto-5-hydroxybenzothiazole, SO₂Cl₂
Reaction Type Electrophilic Aromatic Substitution / CyclizationOxidative Chlorination
Typical Yield 50-70%80-90%
Purification Precipitation & WashingColumn Chromatography / Recrystallization

dot

Caption: Overall experimental workflow.

Characterization and Purity Assessment

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods should be employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Expect signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The pattern of these signals (doublets, doublet of doublets) and their coupling constants will confirm the substitution pattern. A broad singlet for the hydroxyl (-OH) proton will also be present, which may be exchangeable with D₂O.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals. Key signals include the carbon bearing the chlorine (C2, typically downfield around 150-160 ppm), the carbon bearing the hydroxyl group (C5), and the other aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

    • Look for a broad absorption band in the range of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • Characteristic C=N stretching of the thiazole ring should appear around 1600-1650 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations will be observed in their typical regions (3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₄ClNOS (185.63 g/mol ).

    • Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak must be observed, which is a definitive signature for a monochlorinated compound.[8]

Expected Analytical Data Summary
TechniqueExpected ObservationRationale
¹H NMR 3 aromatic protons (7.0-8.0 ppm), 1 broad OH protonConfirms aromatic substitution pattern and presence of hydroxyl group.
¹³C NMR ~7 signals, including C-Cl (~150-160 ppm) and C-OHConfirms the carbon skeleton and key functional attachments.
IR Spec. Broad O-H stretch (~3200-3500 cm⁻¹), C=N stretch (~1620 cm⁻¹)Identifies key functional groups present in the molecule.
Mass Spec. M⁺ peak at m/z ≈ 185, M+2 peak at m/z ≈ 187 (ratio ~3:1)Confirms molecular weight and the presence of one chlorine atom.

Applications and Future Directions

This compound is not an end product but a strategic intermediate. Its utility lies in its capacity for facile diversification. The 2-chloro position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, and alcohols, allowing for the introduction of a wide array of side chains.[9] This makes it an ideal starting point for constructing libraries of compounds for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Reagents: Be particularly cautious with bromine (corrosive, toxic), sulfuryl chloride (reacts violently with water, corrosive), and acetic acid (corrosive).

Consult the Safety Data Sheet (SDS) for each specific reagent before commencing any experimental work.

References

Harnessing the Potential of 2-Chlorobenzo[d]thiazol-5-ol: A Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This technical guide focuses on a specific, yet underexplored derivative, 2-Chlorobenzo[d]thiazol-5-ol . We will delineate a plausible synthetic pathway, hypothesize its potential as a therapeutic agent, and provide a comprehensive, actionable framework for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to unlock the therapeutic promise of this versatile molecule.

Introduction: The Benzothiazole Scaffold and the Significance of 2-Chloro and 5-Hydroxy Substitutions

Benzothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[2][3][4][5] The versatility of the benzothiazole core allows for substitutions at various positions, profoundly influencing its biological profile.[6]

The subject of this guide, this compound, presents two key features for medicinal chemists:

  • The 2-Chloro Group: This is not merely a substitution but a reactive handle. The chlorine atom at the C-2 position makes the compound an excellent electrophile, ripe for nucleophilic substitution reactions.[4][7] This allows for the straightforward synthesis of a diverse library of 2-substituted derivatives (e.g., amines, ethers, thioethers), enabling extensive Structure-Activity Relationship (SAR) studies. The presence of a chloro group at this position has been associated with enhanced antifungal activity in some derivatives.[8]

  • The 5-Hydroxy Group: The phenolic hydroxyl group is a significant pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzyme active sites.[9] Furthermore, phenols are known for their antioxidant properties, capable of scavenging reactive oxygen species (ROS).[10] However, phenols can also be liabilities in drug development, prone to rapid metabolism (glucuronidation) and potential formation of reactive metabolites.[9][11] This duality makes the 5-hydroxy group a critical point for investigation and potential modification through bioisosteric replacement.[9][11][12][13]

This guide will explore how to leverage these structural features, proposing a research cascade from synthesis to biological evaluation.

Synthesis of this compound: A Proposed Pathway

While direct literature on the synthesis of this compound is scarce, a robust pathway can be proposed based on established benzothiazole chemistry. A logical approach involves the synthesis of the corresponding 2-mercaptobenzothiazole precursor, followed by chlorination.

Workflow for Synthesis

Synthesis_Workflow A 2-Amino-4-mercaptophenol C 5-Hydroxy-2-mercaptobenzo[d]thiazole A->C Cyclization B Carbon Disulfide (CS2) B->C E This compound C->E Chlorination D Sulfuryl Chloride (SO2Cl2) D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Hydroxy-2-mercaptobenzo[d]thiazole (Precursor)

This step is adapted from general methods for synthesizing 2-mercaptobenzothiazoles from substituted anilines.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-mercaptophenol (10 mmol).

  • Solvent and Reagent Addition: Add ethanol (100 mL) and potassium hydroxide (12 mmol). Stir the mixture until the solids are dissolved.

  • Cyclization: Add carbon disulfide (15 mmol) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent like ethanol to yield pure 5-Hydroxy-2-mercaptobenzo[d]thiazole.

Step 2: Chlorination to form this compound (Final Product)

This procedure is based on the established method of chlorinating 2-mercaptobenzothiazoles using sulfuryl chloride.[4][7][14][15] The addition of a small amount of water has been shown to improve the yield and reproducibility of this reaction.[15][16]

  • Reaction Setup: In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend 5-Hydroxy-2-mercaptobenzo[d]thiazole (5 mmol) in a suitable inert solvent like dichloromethane (50 mL).

  • Reagent Addition: Cool the suspension in an ice bath. Add sulfuryl chloride (15 mmol) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Catalysis (Optional but Recommended): Add a catalytic amount of water (e.g., 50 µL) to promote the reaction.[16]

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.

Hypothesized Biological Activities and Therapeutic Targets

Based on its structural motifs, we hypothesize that this compound and its subsequent derivatives could be promising candidates in the following therapeutic areas:

Anticancer Activity

The benzothiazole core is a well-established scaffold for potent anticancer agents.[11][13] The mechanism often involves the inhibition of key signaling proteins.

  • Hypothesis: this compound derivatives may act as kinase inhibitors . The planar benzothiazole ring can fit into the ATP-binding pocket of kinases, while the 5-hydroxy group can form critical hydrogen bonds with the hinge region, a common feature of many kinase inhibitors.[17][18] The 2-position, being a reactive site, can be functionalized to target specific sub-pockets and improve selectivity.

  • Potential Targets: Tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases (e.g., AKT, ERK) involved in cancer cell proliferation and survival pathways.[19]

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including cancer and neurodegenerative disorders.

  • Hypothesis: The 5-hydroxy (phenolic) group on the benzothiazole ring endows the molecule with antioxidant properties , enabling it to scavenge free radicals. This activity could contribute to a cytoprotective or anti-inflammatory effect.

  • Mechanism: The phenolic hydroxyl can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

Proposed Experimental Validation Workflow

A tiered screening approach is recommended to efficiently evaluate the potential of this compound and its synthesized analogues.

Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Safety & Lead Optimization A Synthesized Compound Library (this compound & derivatives) B Antiproliferative Assay (e.g., MTT Assay) A->B Evaluate Cytotoxicity C Antioxidant Assay (e.g., DPPH/ABTS) A->C Evaluate Radical Scavenging D In Vitro Kinase Inhibition Assays B->D If Active E Cell Cycle & Apoptosis Analysis D->E Confirm Cellular Mechanism F Mutagenicity Assessment (Ames Test) E->F Assess Safety Profile G Bioisosteric Replacement of Phenol F->G Optimize Lead Compound

Caption: Tiered workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Tier 1: Primary Screening Protocols

Protocol 5.1.1: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[3][20]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5.1.2: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[21][22]

  • Reaction Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a methanolic solution of DPPH (0.2 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

Compound IDAntiproliferative IC50 (µM, MCF-7)Antioxidant IC50 (µM, DPPH)
2-Chloro-5-OH-BZT 15.225.8
Derivative A (2-morpholino)8.530.1
Derivative B (2-anilino)5.128.4
Doxorubicin (Control)0.8N/A
Ascorbic Acid (Control)>10012.5
Table 1: Hypothetical primary screening data for this compound (2-Chloro-5-OH-BZT) and its derivatives.
Tier 2: Mechanistic Protocols

Protocol 5.2.1: In Vitro Kinase Inhibition Assay

This assay determines if the compound directly inhibits the activity of a specific kinase.[17][23][24][25]

  • Reaction Mixture: Prepare a reaction buffer containing the purified kinase enzyme (e.g., EGFR), a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ which measures ADP production) or TR-FRET.[23]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Tier 3: Safety and Optimization Protocols

Protocol 5.3.1: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical compound.[26][27][28][29][30]

  • Strain Preparation: Use several strains of Salmonella typhimurium with mutations in the histidine synthesis operon (e.g., TA98, TA100).[26]

  • Exposure: Mix the bacterial culture with the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[28][29]

  • Plating: Plate the mixture onto a minimal glucose agar medium that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential in medicinal chemistry. Its dual features—a reactive 2-chloro group for library synthesis and a pharmacologically relevant 5-hydroxy group—make it an attractive starting point for drug discovery campaigns, particularly in oncology. The proposed synthetic and experimental workflows provide a clear and logical path for its comprehensive evaluation. Future work should focus on generating a diverse library of derivatives at the 2-position to build a robust SAR and on exploring bioisosteric replacements for the 5-hydroxy group to mitigate potential metabolic liabilities while retaining or enhancing biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chlorobenzo[d]thiazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole (BTA) core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The unique structural and electronic features of the benzothiazole ring system allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[4] This guide focuses on the synthesis of 2-Chlorobenzo[d]thiazol-5-ol and its subsequent derivatization, providing detailed protocols and the scientific rationale behind the experimental choices. The 2-chloro substituent serves as a versatile synthetic handle, readily undergoing nucleophilic substitution to allow for the generation of diverse compound libraries.[5] The hydroxyl group at the 5-position offers an additional site for modification, further expanding the accessible chemical space.

Synthetic Strategy Overview: A Multi-Step Approach

The synthesis of this compound is not a single-step process but rather a carefully planned sequence of reactions. A common and effective strategy involves the initial construction of a substituted benzothiazole ring, followed by the introduction of the chloro group at the 2-position. One plausible and well-documented approach begins with the synthesis of a 2-amino or 2-mercaptobenzothiazole precursor, which is then converted to the desired 2-chloro derivative.

Below is a visual representation of a potential synthetic pathway:

Synthesis_Pathway cluster_0 Part 1: Benzothiazole Ring Formation cluster_1 Part 2: Introduction of 2-Chloro Group cluster_2 Part 3: Derivatization Starting_Material 2-Amino-4-nitrophenol Intermediate_1 5-Hydroxy-2-aminobenzothiazole Starting_Material->Intermediate_1 Cyclization Intermediate_2 5-Hydroxy-2-mercaptobenzothiazole Intermediate_1->Intermediate_2 Diazotization & Thiolation Target_Molecule This compound Intermediate_2->Target_Molecule Chlorination Derivatives 2-Substituted-benzo[d]thiazol-5-ol Derivatives Target_Molecule->Derivatives Nucleophilic Substitution

Caption: A potential synthetic pathway to this compound and its derivatives.

Part 1: Synthesis of 5-Hydroxy-2-aminobenzothiazole

The initial step involves the construction of the benzothiazole core. A reliable method for this is the reaction of an appropriately substituted aniline with a source of thiocyanate, often in the presence of a halogen.

Protocol 1: Cyclization to Form 5-Hydroxy-2-aminobenzothiazole

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4-nitrophenol154.1215.4 g0.1
Potassium thiocyanate (KSCN)97.1838.8 g0.4
Glacial Acetic Acid60.05200 mL-
Bromine (Br₂)159.8132.0 g (10.2 mL)0.2
25% Aqueous Ammonia-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-nitrophenol and potassium thiocyanate in glacial acetic acid. Stir the mixture at room temperature for 45 minutes to ensure complete dissolution.

  • Bromination: Cool the reaction mixture to 10°C in an ice bath. Dissolve bromine in a small amount of glacial acetic acid and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture into 1 L of crushed ice with stirring. Neutralize the mixture by the slow addition of 25% aqueous ammonia until the pH is approximately 8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Scientific Rationale: This reaction proceeds via an electrophilic substitution of bromine onto the aniline, followed by attack of the thiocyanate ion. The resulting intermediate then undergoes intramolecular cyclization to form the benzothiazole ring.

Part 2: Synthesis of this compound

With the 5-hydroxy-2-aminobenzothiazole in hand, the next crucial step is the conversion of the 2-amino group to a 2-chloro group. A common method to achieve this is via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a chloride ion. An alternative and often high-yielding route is the conversion of a 2-mercaptobenzothiazole intermediate.

Protocol 2: Conversion of 2-Mercaptobenzothiazoles to 2-Chlorobenzothiazoles

This protocol is based on the established conversion of 2-mercaptobenzothiazoles to their 2-chloro counterparts.[8]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Hydroxy-2-mercaptobenzothiazole183.2418.3 g0.1
Sulfuryl chloride (SO₂Cl₂)134.9714.8 g (8.9 mL)0.11
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend 5-hydroxy-2-mercaptobenzothiazole in dichloromethane.

  • Chlorination: Cool the suspension in an ice bath. Add sulfuryl chloride dropwise to the stirred suspension over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into ice water to quench any unreacted sulfuryl chloride. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Scientific Rationale: Sulfuryl chloride is an effective chlorinating agent for converting the thiol group of 2-mercaptobenzothiazoles into the corresponding 2-chloro derivative. The reaction proceeds through a reactive sulfenyl chloride intermediate.

Part 3: Derivatization via Nucleophilic Aromatic Substitution

The chlorine atom at the C2 position of the benzothiazole ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.[5] This reactivity allows for the straightforward synthesis of a wide range of derivatives.

Protocol 3: General Procedure for Nucleophilic Substitution

This is a general protocol that can be adapted for various nucleophiles such as amines, thiols, and alkoxides.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )Example QuantityMoles
This compound185.631.86 g0.01
Nucleophile (e.g., Morpholine)87.121.05 g (1.05 mL)0.012
Base (e.g., Triethylamine)101.191.52 g (2.1 mL)0.015
Solvent (e.g., DMF)73.0950 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as DMF or acetonitrile.

  • Addition of Reagents: Add the nucleophile and the base to the solution.

  • Reaction: Heat the reaction mixture at an appropriate temperature (typically 60-100°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nucleophilic_Substitution 2-Chlorobenzothiazole This compound Product 2-Substituted Derivative 2-Chlorobenzothiazole->Product Base, Solvent, Heat Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, ROH) Nucleophile->Product

Caption: General scheme for nucleophilic substitution on this compound.

Conclusion

The synthetic protocols outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. The versatility of the benzothiazole scaffold, combined with the reactivity of the 2-chloro substituent, offers immense opportunities for the development of novel compounds with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for Utilizing 2-Chlorobenzo[d]thiazol-5-ol in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Bifunctional Benzothiazole Scaffold

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and neuroprotective domains.[1][2][3] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular diversity, a cornerstone of modern drug discovery.[4] This guide introduces 2-Chlorobenzo[d]thiazol-5-ol , a versatile and underexplored building block, and provides detailed protocols for its application in sophisticated MCRs.

This molecule uniquely combines two key reactive centers: a phenolic hydroxyl group, capable of acting as a surrogate for carboxylic acids in certain MCRs, and a 2-chloro substituent, a reactive handle for subsequent functionalization. This dual reactivity opens the door to the streamlined synthesis of complex, multi-functionalized benzothiazole derivatives, enabling the exploration of novel chemical space for drug development.

Acquisition and Synthesis of this compound

While not yet widely commercially available, this compound can be reliably synthesized in a two-step sequence from the readily available starting material, 4-aminophenol. The proposed synthesis proceeds through the formation of a 2-mercaptobenzothiazole intermediate, which is subsequently converted to the target 2-chloro derivative.

Proposed Synthetic Pathway

synthesis_workflow start 4-Aminophenol step1 Step 1: Cyclization Reagents: CS₂, KOH, EtOH, Reflux start->step1 intermediate 5-Hydroxybenzo[d]thiazole-2-thiol step1->intermediate step2 Step 2: Chlorination Reagent: Sulfuryl Chloride (SO₂Cl₂) Solvent: Toluene or CH₂Cl₂ intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Hydroxybenzo[d]thiazole-2-thiol

This procedure is adapted from established methods for the synthesis of 2-mercaptobenzothiazoles from aminophenols.[5]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1 equiv.) and potassium hydroxide (KOH, 2.2 equiv.) in ethanol.

  • Reaction Initiation: To the stirred solution, add carbon disulfide (CS₂, 1.5 equiv.) dropwise at room temperature. The reaction is exothermic.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-hydroxybenzo[d]thiazole-2-thiol.

Step 2: Synthesis of this compound

This chlorination step is based on a patented method for converting 2-mercaptobenzothiazoles to their 2-chloro analogs.[6]

  • Reaction Setup: Suspend the dried 5-hydroxybenzo[d]thiazole-2-thiol (1 equiv.) in an inert solvent such as toluene or dichloromethane in a flask under a nitrogen atmosphere.

  • Chlorination: Cool the suspension in an ice bath. Add sulfuryl chloride (SO₂Cl₂, 2-3 equiv.) dropwise with vigorous stirring. Caution: Sulfuryl chloride is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the excess sulfuryl chloride. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Core Principles for Multicomponent Reactions: Chemoselectivity and Reactivity

The synthetic utility of this compound in MCRs hinges on the differential reactivity of its two key functional groups.

  • The Phenolic Hydroxyl Group: In the absence of a strong base, the phenol is weakly acidic. This acidity is sufficient for it to act as the acidic component in isocyanide-based MCRs like the Ugi and Passerini reactions. Specifically, it participates in so-called "Smiles" variations of these reactions.[3][7] The reaction is driven by an irreversible Smiles rearrangement as the final step.

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the benzothiazole ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr).[8] However, this substitution typically requires either a strong nucleophile or elevated temperatures. Under the generally mild, near-neutral conditions of many Ugi and Passerini reactions, this position is expected to remain largely unreactive.

This chemoselectivity allows for a two-stage diversification strategy: first, the construction of a complex scaffold via an MCR involving the hydroxyl group, followed by a post-MCR modification via substitution of the 2-chloro group.

reactivity_concept cluster_0 This compound cluster_1 Stage 1: Multicomponent Reaction cluster_2 Stage 2: Post-MCR Modification mol Structure with labels on OH and Cl MCR Ugi-Smiles or Passerini-Smiles (Mild Conditions) MCR_product Complex Product (Cl group intact) MCR->MCR_product OH group reacts Post_MCR Nucleophilic Substitution (e.g., NuH, base, heat) MCR_product->Post_MCR Two-Stage Diversification Final_Product Further Diversified Product Post_MCR->Final_Product Cl group reacts

Caption: Conceptual workflow for the two-stage diversification strategy.

Application Note 1: The Ugi-Smiles Four-Component Reaction

The Ugi-Smiles reaction is a powerful variant of the classic Ugi reaction where a phenol replaces the carboxylic acid.[3][7] This allows for the multicomponent N-arylation of primary amines, generating complex α-aminoacyl amide structures.

Proposed Reaction Mechanism

Ugi_Smiles_Mechanism amine Amine (R¹-NH₂) imine Imine Formation amine->imine aldehyde Aldehyde (R²CHO) aldehyde->imine phenol This compound phenoxy_int Phenoxy Intermediate phenol->phenoxy_int Trapping by Phenoxide isocyanide Isocyanide (R³-NC) nitrilium α-Adduct (Nitrilium Ion) isocyanide->nitrilium Nucleophilic Attack iminium Protonated Iminium Ion imine->iminium Protonation by Phenol iminium->nitrilium Nucleophilic Attack nitrilium->phenoxy_int Trapping by Phenoxide smiles_rearr Smiles Rearrangement (Irreversible) phenoxy_int->smiles_rearr product Final Ugi-Smiles Product smiles_rearr->product

Caption: Proposed mechanism for the Ugi-Smiles reaction.

Experimental Protocol: Synthesis of a Diverse Amide Library
  • Reaction Setup: To a vial, add the primary amine (1.0 equiv.), the aldehyde (1.0 equiv.), and this compound (1.0 equiv.) in a suitable polar aprotic solvent like dichloromethane (DCM) or a polar protic solvent like methanol (MeOH) to a concentration of 0.5 M.

  • Pre-incubation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS. For less reactive components, gentle heating (40-50 °C) may be required.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the final product.

Causality and Experimental Choices
  • Solvent: Methanol is often used in Ugi reactions as it can stabilize charged intermediates. However, for the Ugi-Smiles variant, aprotic solvents like DCM can also be effective and may minimize side reactions.

  • Equivalents: Using stoichiometric amounts of the four components is standard. The reaction is driven to completion by the irreversible Smiles rearrangement.

  • Temperature: The reaction is typically run at room temperature. Heating should be applied cautiously as it may promote undesired side reactions or decomposition of the isocyanide.

Data Presentation: Scope of the Ugi-Smiles Reaction

The following table illustrates the potential diversity achievable by varying the three input components with this compound.

EntryAmine (R¹-NH₂)Aldehyde (R²CHO)Isocyanide (R³-NC)
1BenzylamineIsobutyraldehydetert-Butyl isocyanide
2AnilineBenzaldehydeCyclohexyl isocyanide
3Cyclopropylamine4-MethoxybenzaldehydeBenzyl isocyanide
4Methyl L-alaninateFormaldehydeEthyl isocyanoacetate

Application Note 2: The Passerini-Smiles Three-Component Reaction

The Passerini-Smiles reaction is a three-component coupling of an aldehyde (or ketone), an isocyanide, and an electron-deficient phenol to produce α-aryloxy amides.[9] This reaction offers a more direct route to amide products compared to the Ugi-Smiles reaction.

Proposed Reaction Mechanism

Passerini_Smiles_Mechanism aldehyde Aldehyde (R¹CHO) h_bonded H-Bonded Complex aldehyde->h_bonded phenol This compound phenol->h_bonded isocyanide Isocyanide (R²-NC) nitrilium α-Adduct (Nitrilium Ion) isocyanide->nitrilium Concerted α-addition h_bonded->nitrilium Concerted α-addition phenoxy_int Phenoxy Intermediate nitrilium->phenoxy_int Rearrangement smiles_rearr Smiles Rearrangement (Irreversible) phenoxy_int->smiles_rearr product Final Passerini-Smiles Product smiles_rearr->product

Caption: Proposed mechanism for the Passerini-Smiles reaction.

Experimental Protocol: Synthesis of α-Aryloxy Amides
  • Reaction Setup: Combine the aldehyde (1.0 equiv.), this compound (1.0 equiv.), and the isocyanide (1.1 equiv.) in a vial.

  • Solvent/Conditions: The reaction is often best performed under solvent-free conditions. If a solvent is necessary due to the physical state of the reactants, a non-polar aprotic solvent like toluene or DCM is preferred.

  • Catalyst (Optional): In some cases, a catalytic amount of a non-nucleophilic base, such as DABCO (diazabicyclo[2.2.2]octane), can accelerate the reaction.[10]

  • Reaction: Seal the vial and stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: After completion, the crude mixture can be directly subjected to flash column chromatography on silica gel to yield the pure α-aryloxy amide product.

Post-MCR Modification: Accessing Further Diversity

A key advantage of using this compound is that the 2-chloro substituent remains intact after the MCR. This chloro group can be displaced by a variety of nucleophiles, providing a second vector for diversification.

Post_MCR_Modification cluster_nuc Nucleophiles (Nu-H) MCR_Product MCR Product (with 2-Cl group) Final_Products Diversified Library (2-Nu substituted) MCR_Product->Final_Products Base, Heat Amine R-NH₂ Amine->Final_Products Thiol R-SH Thiol->Final_Products Alcohol R-OH Alcohol->Final_Products

Caption: Post-MCR diversification via nucleophilic substitution.

This subsequent reaction can be carried out with amines, thiols, or alcohols, typically in the presence of a base and with heating, to afford a library of 2-substituted benzothiazole derivatives.[11]

Troubleshooting and Optimization

  • Low MCR Yield: If the Ugi or Passerini reaction yield is low, consider increasing the concentration of the reactants. For the Passerini-Smiles reaction, performing it neat (solvent-free) often gives the best results. A catalyst screen (e.g., Lewis acids for Passerini, or different solvents for Ugi) may be beneficial.

  • Side Reactions: Isocyanides can be prone to polymerization or hydrolysis. Ensure all reagents and solvents are dry. Adding the isocyanide last, as described in the protocol, is good practice.

  • Difficult Purification: The products of these MCRs can sometimes be challenging to purify. Careful selection of chromatography conditions (solvent system, silica vs. alumina) is crucial. A basic or acidic wash during the workup may help remove unreacted starting materials.

  • No Reaction at 2-Chloro Position: If post-MCR substitution of the chlorine is sluggish, stronger bases (e.g., NaH) and higher temperatures may be required. Microwave irradiation can also be an effective technique to accelerate SNAr reactions.

By leveraging the unique bifunctional nature of this compound, researchers can employ a powerful and modular platform for the efficient construction of complex and diverse libraries of benzothiazole-containing molecules, accelerating the hit-to-lead optimization process in drug discovery.

References

Application Notes and Protocols: 2-Chlorobenzo[d]thiazol-5-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics.[3][4] A significant area of interest is the development of benzothiazole-based kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The benzothiazole core can act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[6]

This guide focuses on the utility of a specific, functionalized benzothiazole, 2-Chlorobenzo[d]thiazol-5-ol , as a strategic precursor for the synthesis of a new generation of kinase inhibitors. The presence of a hydroxyl group at the 5-position offers a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The highly reactive chloro group at the 2-position provides a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups to target different kinase active sites.[2][7]

These application notes will provide a comprehensive overview, including a proposed synthesis of the precursor, detailed protocols for its conversion into potent kinase inhibitors, and methods for their biological evaluation.

Synthesis of the Precursor: this compound

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 4-Amino-3-mercaptophenol Step1 Step 1: Cyclization with Carbon Disulfide Start->Step1 Intermediate 5-Hydroxybenzo[d]thiazole-2-thiol Step1->Intermediate Step2 Step 2: Chlorination with Sulfuryl Chloride Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Hydroxybenzo[d]thiazole-2-thiol

This step involves the cyclization of 4-amino-3-mercaptophenol with carbon disulfide. This reaction is a well-established method for the formation of the 2-mercaptobenzothiazole core.[9][10]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-mercaptophenol (10 mmol) in ethanol (100 mL).

  • Addition of Reagents: To this solution, add potassium hydroxide (12 mmol) and stir until it dissolves completely. Then, add carbon disulfide (15 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • Acidification and Isolation: Acidify the mixture with dilute hydrochloric acid until a precipitate is formed (pH ~5-6). Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-Hydroxybenzo[d]thiazole-2-thiol.

Step 2: Synthesis of this compound

The conversion of the 2-mercapto group to a 2-chloro group can be achieved by treatment with a chlorinating agent like sulfuryl chloride.[8][11][12]

Protocol:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-Hydroxybenzo[d]thiazole-2-thiol (5 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (10 mmol) dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water to quench the excess sulfuryl chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Kinase Inhibitor Synthesis: Exemplary Protocols

The 2-chloro substituent of this compound is a versatile handle for introducing various nucleophiles, a common strategy in the synthesis of kinase inhibitors.[7] Below are two exemplary protocols for the synthesis of potential kinase inhibitors based on this precursor.

Protocol 1: Synthesis of 2-Amino-substituted Benzothiazole Derivatives

2-Aminobenzothiazoles are a well-known class of kinase inhibitors targeting various kinases including EGFR, VEGFR, and Aurora kinases.[1][6][13]

Workflow for Synthesis of 2-Amino-substituted Benzothiazoles

Kinase_Inhibitor_Synthesis1 Precursor This compound Reaction Nucleophilic Substitution with a Primary/Secondary Amine (R1R2NH) Precursor->Reaction Product 2-(Dialkyl/Aryl)aminobenzo[d]thiazol-5-ol Derivative Reaction->Product

Caption: Synthesis of 2-amino-substituted benzothiazole kinase inhibitors.

Detailed Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1 mmol) in N,N-dimethylformamide (DMF) (5 mL).

  • Addition of Reagents: Add the desired primary or secondary amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) (2 mmol).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C for 4-6 hours. The reaction can be conveniently monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired 2-amino-substituted benzothiazole derivative.

Table 1: Exemplary 2-Amino-substituted Benzothiazole Derivatives and their Potential Kinase Targets

R1R2Potential Kinase Target(s)
HAnilineEGFR, VEGFR
H4-methoxyanilinePI3K
-(CH2)4-(as morpholine)Aurora Kinase
Protocol 2: Synthesis of 2-Thioether-substituted Benzothiazole Derivatives

2-Thioether-benzothiazoles have also been explored as potent kinase inhibitors, including inhibitors of c-Jun N-terminal kinase (JNK).[2]

Workflow for Synthesis of 2-Thioether-substituted Benzothiazoles

Kinase_Inhibitor_Synthesis2 Precursor This compound Reaction Nucleophilic Substitution with a Thiol (R-SH) Precursor->Reaction Product 2-(Alkyl/Aryl)thiobenzo[d]thiazol-5-ol Derivative Reaction->Product PI3K_Pathway cluster_inhibition Potential Inhibition by Benzothiazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activates Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes: Harnessing 2-Chlorobenzo[d]thiazol-5-ol for Click Chemistry Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] 2-Chlorobenzo[d]thiazol-5-ol represents a versatile building block, featuring two distinct reactive sites: a phenolic hydroxyl group amenable to derivatization and a 2-chloro substituent that can be targeted for nucleophilic substitution.[3] This application note details a robust, two-step protocol to functionalize this compound with a terminal alkyne, thereby preparing it for conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry."[4][5] By converting the phenol into a propargyl ether, this scaffold is transformed into a click-ready platform, enabling its rapid and efficient covalent linkage to a diverse array of azide-tagged molecules, such as biomolecules, polymers, or fluorescent probes. The subsequent CuAAC protocol is optimized for high yield and purity, providing researchers with a reliable method to incorporate the unique benzothiazole moiety into complex molecular architectures for applications in drug discovery, bioconjugation, and materials development.

Introduction: The Strategic Value of Benzothiazoles in Click Chemistry

Benzothiazole derivatives are of significant interest due to their prevalence in FDA-approved drugs and their utility as fluorescent probes and anticancer agents.[1][2][6] The ability to precisely and efficiently incorporate this scaffold into larger, more complex systems is therefore highly desirable. Click chemistry, a concept introduced by K. B. Sharpless, offers a set of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[4][7] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the premier example, forming a stable triazole linkage.[1][8]

This guide focuses on leveraging this compound as a precursor for click chemistry applications. The molecule possesses two key functional handles:

  • The 5-hydroxyl group: A nucleophilic site ideal for introducing an alkyne or azide handle via etherification or other coupling reactions.[9]

  • The 2-chloro group: This position is activated towards nucleophilic substitution, offering a secondary site for modification, although it is generally less reactive than the phenolic hydroxyl group for the initial functionalization.[3][10]

Our strategy involves the selective functionalization of the more reactive 5-hydroxyl group to install a terminal alkyne. This "propargylation" step transforms the parent molecule into a versatile building block, 2-Chloro-5-(prop-2-yn-1-yloxy)benzo[d]thiazole , ready for subsequent CuAAC reactions.

Principle of the Method: A Two-Stage Functionalization and Conjugation Workflow

The overall process is a sequential two-part workflow designed for efficiency and modularity.

Stage 1: Installation of the Alkyne Handle (Propargylation). The phenolic hydroxyl group of this compound is deprotonated with a suitable base to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with propargyl bromide in a classic Williamson ether synthesis to yield the alkyne-functionalized benzothiazole.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alkyne of the functionalized benzothiazole is then reacted with an azide-containing molecule of interest in the presence of a Cu(I) catalyst. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction rates and prevent catalyst disproportionation, particularly in aqueous or biological media.[11][12]

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Conjugation A This compound B Propargylation Reaction (Williamson Ether Synthesis) A->B + Propargyl Bromide, Base C Alkyne-Functionalized Benzothiazole (Click-Ready Intermediate) B->C Purification D Azide-Tagged Molecule (e.g., Biomolecule, Probe) E CuAAC Reaction C->E D->E + Cu(I) Catalyst, Ligand F Final Triazole Conjugate E->F Purification

Caption: Overall workflow for click chemistry application.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)benzo[d]thiazole

This protocol describes the O-alkylation of the phenolic hydroxyl group on this compound with propargyl bromide.

Scientific Rationale: The Williamson ether synthesis is a reliable method for forming ethers from alcohols or phenols.[13] The use of a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Acetone is chosen as the solvent due to its ability to dissolve both the starting material and the base, and its appropriate boiling point for the reaction.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial Source---
Propargyl bromide80% solution in tolueneCommercial SourceLachyrmatory, handle in a fume hood.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercial SourceFinely powdered for better reactivity.
AcetoneAnhydrous, ≥99.5%Commercial Source---
Ethyl acetateACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Brine (Saturated NaCl)---Lab Prepared---
Magnesium sulfate (MgSO₄)AnhydrousCommercial SourceFor drying.
TLC platesSilica gel 60 F₂₅₄Commercial Source---

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.38 mmol).

  • Addition of Reagents: Add anhydrous acetone (40 mL) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (1.49 g, 10.76 mmol, 2.0 equiv.).

  • Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (0.80 mL of 80% solution in toluene, ~7.18 mmol, 1.3 equiv.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot (the product) should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent to yield 2-Chloro-5-(prop-2-yn-1-yloxy)benzo[d]thiazole as a solid or viscous oil.

Expected Results

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
TLC (3:1 Hex/EtOAc) Rf ≈ 0.5 (product), Rf ≈ 0.2 (starting material)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (d, 1H), ~7.3 (d, 1H), ~7.0 (dd, 1H), ~4.7 (d, 2H), ~2.5 (t, 1H)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₀H₇ClNOS: 224.00, found: ~224.0
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click reaction between the alkyne-functionalized benzothiazole and a model azide, benzyl azide.

Scientific Rationale: This protocol employs a highly efficient Cu(I) catalytic system generated in situ. A water-soluble ligand, THPTA, is used to stabilize the Cu(I) oxidation state, accelerate the reaction, and reduce potential cytotoxicity if applied in biological contexts.[11][12] The reaction is performed in a mixture of t-BuOH and water, a solvent system known to facilitate the dissolution of both organic substrates and the inorganic catalyst components.[14] Sodium ascorbate acts as the reducing agent to continuously regenerate the active Cu(I) species from any Cu(II) that may form due to oxidation by dissolved oxygen.[15]

Caption: Chemical reaction scheme for the two-stage process.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2-Chloro-5-(prop-2-yn-1-yloxy)benzo[d]thiazoleAs synthesized in Protocol 1------
Benzyl Azide≥98%Commercial SourceHandle with care; potential explosive.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)≥98%Commercial Source---
Sodium L-ascorbate≥99%Commercial SourcePrepare fresh solution.
THPTA≥97%Commercial SourceWater-soluble Cu(I) stabilizing ligand.
tert-Butanol (t-BuOH)ACS GradeCommercial Source---
Deionized Water---Lab Source---
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Aqueous EDTA Solution0.5 M, pH 8Lab PreparedFor copper removal.

Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Copper/Ligand Solution: Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water. Prepare a 50 mM stock solution of THPTA in deionized water.

    • Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use.

  • Reaction Setup: In a 10 mL vial, dissolve 2-Chloro-5-(prop-2-yn-1-yloxy)benzo[d]thiazole (100 mg, 0.447 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).

  • Addition of Azide: Add benzyl azide (65 mg, 0.492 mmol, 1.1 equiv.) to the solution.

  • Catalyst Premix: In a separate small tube, mix the CuSO₄ solution (224 µL, 0.005 equiv.) and the THPTA solution (45 µL, 0.005 equiv.). Let it stand for 2 minutes.

  • Initiation of Reaction: Add the premixed copper/ligand solution to the main reaction vial. Finally, add the freshly prepared sodium ascorbate solution (447 µL, 0.1 equiv.) to initiate the reaction. The solution may turn a light yellow/orange color.

  • Reaction: Cap the vial and stir the mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The disappearance of the alkyne starting material and the appearance of a more polar product spot indicates reaction completion.

  • Work-up: Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Copper Removal: Combine the organic layers and wash with a 0.5 M EDTA solution (2 x 15 mL) to chelate and remove the copper catalyst.[8][15] Follow with a brine wash (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure triazole product.

Expected Results

ParameterExpected Value
Yield >90%
Appearance White to off-white solid
TLC (1:1 Hex/EtOAc) Rf ≈ 0.3 (product)
¹H NMR (CDCl₃, 400 MHz) Appearance of a new singlet for the triazole proton (δ ~7.7 ppm) and benzyl protons (δ ~5.5 ppm, s, 2H; δ ~7.4 ppm, m, 5H). Disappearance of the terminal alkyne proton.
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₇H₁₄ClN₄OS: 357.06, found: ~357.1

Troubleshooting and Validation

IssuePotential CauseRecommended Solution
Protocol 1: Low Yield of Propargylation Incomplete deprotonation of phenol.Ensure K₂CO₃ is finely powdered and anhydrous. Increase reaction time or temperature slightly.
Degradation of propargyl bromide.Use fresh propargyl bromide. Store it properly according to supplier recommendations.
Protocol 2: Low or No Click Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate solvents by bubbling with N₂ or Ar before adding the catalyst.[15]
Copper sequestered by substrate.Increase the loading of the copper/ligand complex slightly (e.g., to 2 mol%).
Protocol 2: Product Contaminated with Copper Insufficient washing with EDTA.Increase the number or concentration of EDTA washes. Let the organic layer stir with the EDTA solution for 15-20 minutes during each wash.[8]
Both Protocols: Complex mixture of products Side reactions or degradation.Re-evaluate reaction temperature and time. Ensure high purity of starting materials. For CuAAC, Glaser homocoupling of the alkyne can be a side reaction; ensure sufficient reducing agent is present.[15]

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for converting this compound into a versatile, click-ready chemical scaffold. The initial propargylation of the phenolic hydroxyl group is a straightforward modification that installs the necessary alkyne handle with good yields. The subsequent copper-catalyzed azide-alkyne cycloaddition proceeds under mild conditions with high efficiency, enabling the covalent attachment of the benzothiazole moiety to a wide range of azide-functionalized molecules. This methodology opens the door for researchers in drug discovery, chemical biology, and materials science to readily incorporate this valuable heterocyclic core into their target structures, facilitating the development of novel conjugates with tailored biological or physical properties.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 2-Chlorobenzo[d]thiazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorogenic Scaffold for Biomolecule Labeling

In the dynamic landscape of biological research and drug development, the precise and stable fluorescent labeling of biomolecules is paramount for elucidating complex cellular processes and for the development of targeted therapeutics. Benzothiazole derivatives have emerged as a versatile class of fluorophores, prized for their robust photophysical properties, including high quantum yields and large Stokes shifts.[1][2] This guide introduces a specialized class of benzothiazole-based labeling reagents, the 2-Chlorobenzo[d]thiazol-5-ol derivatives, designed for the covalent modification of proteins and other biomolecules.

The key to the utility of these derivatives lies in the reactivity of the chlorine atom at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic ring system.[3][4][5] This inherent reactivity allows for the direct and covalent attachment of the fluorophore to nucleophilic residues on biomolecules, primarily the ε-amino group of lysine and the thiol group of cysteine.

A significant feature of the this compound scaffold is the hydroxyl group at the 5-position. Upon successful conjugation to a biomolecule, the resulting 2-(N-substituted)aminobenzo[d]thiazol-5-ol or 2-(S-substituted)thiobenzo[d]thiazol-5-ol structure is analogous to the well-studied 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophores. These HBT-like structures are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that results in a large Stokes shift and distinct fluorescent properties.[6] This fluorogenic nature, where the fluorescence is enhanced or shifted upon labeling, provides a significant advantage by potentially reducing background noise from unreacted probes.

This document provides a comprehensive guide to the application of this compound derivatives for the fluorescent labeling of proteins. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for labeling, and discuss the critical parameters for successful and reproducible results.

Mechanism of Labeling: Covalent Bond Formation

The labeling of biomolecules with this compound proceeds via a nucleophilic aromatic substitution reaction. The primary targets on proteins are the side chains of lysine and cysteine residues.

  • Lysine Labeling: The ε-amino group of a lysine residue, in its deprotonated state, acts as a nucleophile and attacks the carbon atom at the 2-position of the benzothiazole ring, displacing the chloride leaving group. This forms a stable secondary amine linkage.

  • Cysteine Labeling: The thiol group of a cysteine residue, as a thiolate anion, is a potent nucleophile that readily reacts with the 2-chloro-benzothiazole derivative to form a stable thioether bond.

The reaction is highly dependent on the pH of the reaction buffer, which governs the nucleophilicity of the target amino acid residues.

G cluster_0 Labeling Reaction Probe This compound Labeled_Biomolecule Fluorescently Labeled Protein Probe->Labeled_Biomolecule Nucleophilic Attack (Lysine or Cysteine) Biomolecule Protein (with Lysine or Cysteine) Biomolecule->Labeled_Biomolecule HCl HCl

Caption: Covalent labeling of a protein with this compound.

Photophysical Properties of Labeled Biomolecules

While the specific photophysical properties will depend on the exact derivative and the local environment of the labeled site on the biomolecule, the resulting 2-substituted-benzo[d]thiazol-5-ol fluorophore is expected to exhibit favorable characteristics for fluorescence microscopy and other detection methods.

PropertyExpected CharacteristicsRationale
Excitation Wavelength (λex) ~380 - 420 nmBased on the extended π-conjugated system of the benzothiazole core.[7]
Emission Wavelength (λem) ~480 - 550 nmThe 5-hydroxyl group is anticipated to enable ESIPT, leading to a significant Stokes shift.[6]
Stokes Shift Large (> 100 nm)A hallmark of ESIPT-capable fluorophores, minimizing self-quenching and bleed-through.[6]
Quantum Yield (Φ) Moderate to HighBenzothiazole derivatives are known for their high fluorescence quantum yields.[1][2]
Photostability GoodThe aromatic heterocyclic structure generally imparts good resistance to photobleaching.[8]

Note: The values presented in the table are estimations based on the properties of structurally similar compounds. It is imperative to experimentally determine the precise photophysical properties of the labeled biomolecule for quantitative applications.

Protocols for Protein Labeling

The following protocols provide a general framework for the fluorescent labeling of proteins with this compound derivatives. Optimization of reaction conditions, including dye-to-protein ratio, incubation time, and temperature, is often necessary for specific proteins and applications.

I. General Considerations and Reagent Preparation
  • Purity of Protein: The protein solution should be free of any low molecular weight nucleophiles, such as Tris buffer, glycine, or dithiothreitol (DTT), which can compete with the protein for reaction with the labeling reagent.[1] Dialysis or size-exclusion chromatography against an appropriate reaction buffer is highly recommended.

  • Reaction Buffer: An amine-free buffer is essential for lysine labeling. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.

  • Probe Stock Solution: Prepare a stock solution of the this compound derivative in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

II. Protocol for Labeling Lysine Residues

This protocol targets the primary amines on the side chains of lysine residues and the N-terminus of the protein.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Labeling Buffer: 100 mM sodium bicarbonate or HEPES, pH 8.0-8.5

  • This compound derivative stock solution (1-10 mM in anhydrous DMSO or DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in the Labeling Buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction: a. While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound derivative stock solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff for your protein. Elute with a suitable storage buffer for your protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and at the absorbance maximum of the fluorophore.

G Start Start: Purified Protein Buffer_Exchange Buffer Exchange (pH 8.0-8.5) Start->Buffer_Exchange Add_Probe Add this compound (10-20x molar excess) Buffer_Exchange->Add_Probe Incubate Incubate (1-2h RT or O/N 4°C) Add_Probe->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify End End: Labeled Protein Purify->End

Caption: Workflow for labeling lysine residues.

III. Protocol for Labeling Cysteine Residues

This protocol is designed for the selective labeling of cysteine residues. It is crucial to ensure that the target cysteine thiols are in a reduced state.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Labeling Buffer: 10-100 mM phosphate or HEPES buffer, pH 7.0-7.5, degassed

  • This compound derivative stock solution (1-10 mM in anhydrous DMSO or DMF)

  • Quenching Solution: 100 mM 2-mercaptoethanol or DTT

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation and Reduction (if necessary): a. Dissolve the protein in the Labeling Buffer. b. If the target cysteine(s) may be oxidized, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the labeling reagent.[9] Note: If using DTT for reduction, it must be removed by dialysis or size-exclusion chromatography prior to adding the probe.[10][11]

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the this compound derivative stock solution to the protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the Quenching Solution to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted probe and quenching reagent using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling as described for lysine labeling.

G Start Start: Purified Protein Reduce Reduce Cysteines (optional) (TCEP) Start->Reduce Buffer_Exchange Buffer Exchange (pH 7.0-7.5, degassed) Reduce->Buffer_Exchange Add_Probe Add this compound (10-20x molar excess) Buffer_Exchange->Add_Probe Incubate Incubate (2h RT or O/N 4°C) Add_Probe->Incubate Quench Quench Reaction (2-Mercaptoethanol or DTT) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify End End: Labeled Protein Purify->End

Caption: Workflow for labeling cysteine residues.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is not optimal.- Presence of competing nucleophiles in the buffer.- Insufficient molar excess of the labeling reagent.- Target residues are not accessible.- Verify and adjust the pH of the labeling buffer.[1]- Perform buffer exchange to remove interfering substances.- Increase the molar excess of the probe.- Consider denaturing and refolding the protein if structure permits.
Protein Precipitation - High degree of labeling.- Hydrophobicity of the fluorophore.- Reduce the molar excess of the labeling reagent or decrease the reaction time.- Perform the labeling reaction at a lower protein concentration.
High Background Fluorescence - Incomplete removal of unreacted probe.- Ensure thorough purification of the labeled protein, potentially using a combination of dialysis and size-exclusion chromatography.

Conclusion

This compound derivatives represent a promising new class of fluorescent labeling reagents for biomolecules. Their reactivity towards common nucleophilic amino acid residues, combined with the favorable photophysical properties of the resulting benzothiazole fluorophore, makes them valuable tools for a wide range of applications in life sciences and drug discovery. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this labeling chemistry in your research. As with any labeling strategy, empirical optimization is key to achieving the desired specificity and degree of labeling for your particular biomolecule of interest.

References

Application Notes & Protocols: Development of Novel Antimicrobial Agents from 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial properties.[2][3][4] Derivatives of benzothiazole have been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][5] Their mechanism of action is often multifaceted, involving the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[1][6][7][8]

This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of novel antimicrobial agents derived from the versatile starting material, 2-Chlorobenzo[d]thiazol-5-ol. We will explore the rationale behind synthetic strategies, provide detailed experimental protocols, and outline methodologies for robust antimicrobial characterization.

Part 1: Synthetic Strategy & Rationale

The strategic functionalization of the this compound core is pivotal for generating a library of diverse compounds for antimicrobial screening. The presence of a chloro group at the 2-position and a hydroxyl group at the 5-position offers two distinct handles for chemical modification. The 2-position is particularly amenable to nucleophilic substitution, allowing for the introduction of various side chains that can modulate the compound's biological activity and physicochemical properties.

Our proposed synthetic approach focuses on the displacement of the 2-chloro group with a series of substituted anilines and benzylamines. This strategy is based on structure-activity relationship (SAR) studies of similar benzothiazole derivatives, which have indicated that the nature of the substituent at the 2-position significantly influences antimicrobial potency.[2][9] For instance, the introduction of aromatic and heterocyclic moieties at this position has been shown to enhance antibacterial and antifungal activities.

Proposed Synthetic Scheme:

The general synthetic route involves a nucleophilic aromatic substitution reaction between this compound and a primary or secondary amine.

Synthetic_Scheme This compound This compound Product 2-(Substituted-amino)benzo[d]thiazol-5-ol Derivatives This compound->Product Base, Solvent Heat Substituted_Amine R-NH2 (Substituted Aniline or Benzylamine) Substituted_Amine->Product

Caption: General synthetic scheme for the derivatization of this compound.

Part 2: Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of 2-(Substituted-amino)benzo[d]thiazol-5-ol Derivatives

This protocol details a general method for the synthesis of a library of 2-(substituted-amino)benzo[d]thiazol-5-ol derivatives.

Materials:

  • This compound (Commercially available[10])

  • Substituted anilines or benzylamines (e.g., 4-fluoroaniline, 3-chloroaniline, 4-methoxybenzylamine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (0.2 M), add the substituted aniline or benzylamine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 2-(substituted-amino)benzo[d]thiazol-5-ol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: DMF or DMSO are used as they are polar aprotic solvents that can dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

  • Base: DIPEA or TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The optimal temperature may vary depending on the reactivity of the amine.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for biological testing.

Part 3: In Vitro Antimicrobial Activity Assessment

A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant microorganisms. This section provides protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Testing_Workflow Compound_Prep Prepare Stock Solutions of Test Compounds MIC_Assay Perform Broth Microdilution MIC Assay Compound_Prep->MIC_Assay Microorganism_Prep Prepare Standardized Inoculum of Bacteria/Fungi Microorganism_Prep->MIC_Assay Read_MIC Determine MIC (Lowest concentration with no visible growth) MIC_Assay->Read_MIC MBC_MFC_Assay Perform MBC/MFC Assay (Plate aliquots from clear wells) Read_MIC->MBC_MFC_Assay Read_MBC_MFC Determine MBC/MFC (Lowest concentration with ≥99.9% killing) MBC_MFC_Assay->Read_MBC_MFC Data_Analysis Analyze and Compare Antimicrobial Potency Read_MBC_MFC->Data_Analysis

Caption: Workflow for determining MIC and MBC/MFC of novel compounds.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3][11]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[3][7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)[3] as positive controls

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Bacteria: Culture bacteria on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Culture fungi on appropriate agar plates. For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL. For molds, prepare a spore suspension and adjust to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of CAMHB or RPMI-1640 to all wells.

    • Add 50 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will result in a range of concentrations of the test compound.

    • Include a positive control (standard antimicrobial), a negative control (no compound), and a sterility control (no inoculum).

    • Add 50 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the antimicrobial screening of the synthesized library of compounds will allow for the elucidation of the structure-activity relationship.

Data Presentation:

The MIC and MBC/MFC values should be summarized in a table for easy comparison.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTZ-01 4-Fluoroaniline
BTZ-02 3-Chloroaniline
BTZ-03 4-Methoxybenzylamine
Ciprofloxacin N/A
Amphotericin B N/A

SAR Insights from Literature:

  • Electron-withdrawing groups on the aromatic ring at the 2-position, such as nitro and halo groups, have been shown to enhance antimicrobial activity.[12]

  • The presence of a hydroxyl group at the 5-position may contribute to the overall activity, potentially through hydrogen bonding interactions with the target enzyme.[6]

  • The lipophilicity of the molecule, influenced by the nature of the R-group, can play a crucial role in its ability to penetrate the microbial cell membrane.

By systematically varying the R-group and observing the corresponding changes in antimicrobial activity, researchers can identify key pharmacophoric features and guide the design of more potent analogs.

Part 5: Investigating the Mechanism of Action

Understanding the mechanism by which these novel compounds exert their antimicrobial effect is essential for their further development. Based on the known mechanisms of other benzothiazole derivatives, several assays can be employed.

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

Many benzothiazole-containing compounds have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6][8]

DNA_Gyrase_Inhibition Benzothiazole_Derivative Benzothiazole Derivative Binding Binding to Enzyme-DNA Complex Benzothiazole_Derivative->Binding DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition Replication_Block Blockage of DNA Replication Inhibition->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Hypothetical mechanism of action via DNA gyrase inhibition.

Protocol 5.1: DNA Gyrase Supercoiling Assay

This is a commercially available assay that measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Procedure (General Overview):

  • Incubate purified E. coli DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

  • Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols outlined in this document provide a robust framework for the generation and evaluation of a diverse library of derivatives. By systematically exploring the structure-activity relationship and elucidating the mechanism of action, researchers can advance the development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Notes & Protocols for Suzuki Coupling Reactions with 2-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylbenzothiazoles in Modern Chemistry

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and pharmaceutical importance, including anti-inflammatory, anti-tumor, and anti-bacterial agents.[1] The synthesis of 2-arylbenzothiazoles, in particular, is a key objective for researchers in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the crucial carbon-carbon bond between the benzothiazole core and various aryl or heteroaryl groups.[2]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 2-chlorobenzothiazoles. While aryl chlorides are often more economical and readily available than their bromide or iodide counterparts, their lower reactivity presents a distinct synthetic challenge.[3][4] Overcoming the inertness of the C-Cl bond requires a carefully optimized catalytic system. This document will elucidate the mechanistic principles, critical reaction parameters, and step-by-step procedures to empower researchers to successfully employ 2-chlorobenzothiazoles as viable substrates in complex molecular synthesis.

Mechanistic Considerations: Activating the C-Cl Bond

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The activation of the carbon-halogen bond during oxidative addition is typically the rate-determining step.[5] The established reactivity trend for halogens is I > Br >> Cl, underscoring the inherent difficulty in cleaving the strong C-Cl bond.[1][6]

To achieve efficient coupling with 2-chlorobenzothiazoles, the catalytic system must be designed to overcome this high activation barrier. The solution lies in the strategic selection of the palladium catalyst and, most critically, the ancillary ligand.

The Role of the Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition of aryl chlorides.[7][8] These ligands, such as the widely recognized Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), enhance the electron density on the palladium(0) center.[7][9] This increased electron density promotes the insertion of the palladium into the C-Cl bond. Furthermore, the steric bulk of these ligands favors the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition step.[10]

Catalytic Cycle Diagram:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst Oxidative_Adduct Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative_Adduct Oxidative Addition (Rate-Limiting Step) Transmetalation_Complex Ar-Pd(II)(L)-Ar' Oxidative_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L Reductive Elimination Product 2-Arylbenzothiazole (Ar-Ar') Transmetalation_Complex->Product Aryl_Chloride 2-Chlorobenzothiazole (Ar-Cl) Aryl_Chloride->Oxidative_Adduct Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation_Complex caption Fig 1: Simplified Catalytic Cycle for 2-Chlorobenzothiazole.

Fig 1: Simplified Catalytic Cycle for 2-Chlorobenzothiazole.

Optimized Reaction Parameters

Successful coupling of 2-chlorobenzothiazoles requires careful optimization of the catalyst, ligand, base, and solvent. The following table summarizes recommended starting conditions based on established protocols for challenging heteroaryl chlorides.[9][11][12]

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or other bulky, electron-rich dialkylbiaryl phosphinesEssential for activating the C-Cl bond. Their steric and electronic properties accelerate the rate-limiting oxidative addition step.[7][10]
Base K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are required to facilitate the transmetalation step by forming the reactive boronate species.[13]
Solvent 1,4-Dioxane, Toluene, or DMF (N,N-Dimethylformamide), often with a small amount of waterAprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction, though anhydrous conditions are also reported.[13]
Temperature 80 - 110 °CHigher temperatures are necessary to overcome the activation energy for C-Cl bond cleavage.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[4]

General Protocol: Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of 2-chlorobenzothiazole with a representative arylboronic acid. Researchers should note that optimization may be required for different boronic acid coupling partners.

Materials:

  • 2-Chlorobenzothiazole (1.0 mmol, 169.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 32.8 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Vial: - 2-Chlorobenzothiazole - Phenylboronic Acid - K₃PO₄ - Pd₂(dba)₃ - SPhos B 2. Seal, Evacuate & Backfill with Argon (3x) A->B C 3. Add Solvents: - Anhydrous Dioxane - Degassed Water B->C D 4. Seal and Heat: Stir at 100 °C C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool to RT Dilute with Ethyl Acetate E->F G 7. Aqueous Wash: Wash with Water & Brine F->G H 8. Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate solvent G->H I 9. Purify: Column Chromatography H->I J 10. Characterize Product: (NMR, MS) I->J caption Fig 2: Step-by-step experimental workflow.

Fig 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chlorobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.08 mmol).

  • Inerting the Atmosphere: Seal the tube with a rubber septum, and connect it to an inert gas manifold. Evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap, ensuring a tight seal. Place the tube in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chlorobenzothiazole) is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzothiazole.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: The primary suspect is often the deactivation of the catalyst. Ensure the reaction was set up under strictly anhydrous and anaerobic conditions. The quality of the palladium source and ligand is paramount; use fresh, high-purity reagents. If the issue persists, consider increasing the catalyst loading (e.g., to 5 mol% Pd) or switching to a different ligand system, such as XPhos, which can be more robust for certain substrates.[4]

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help mitigate this. Additionally, ensuring the base is finely powdered and well-dispersed can promote the desired transmetalation over protodeboronation.

  • Ligand-Free Conditions: For some benzothiazole substrates, a ligand-free approach may be viable, where the nitrogen atom of the benzothiazole coordinates to the palladium, facilitating oxidative addition.[2] This is often substrate-dependent but can be explored by omitting the phosphine ligand. This approach simplifies the reaction and purification but may require higher catalyst loading or longer reaction times.

Conclusion

The Suzuki-Miyaura coupling of 2-chlorobenzothiazoles is a highly enabling transformation for accessing valuable 2-arylbenzothiazole structures. While the inert C-Cl bond presents a challenge, it can be reliably overcome through the rational application of modern catalytic systems featuring bulky, electron-rich phosphine ligands. The protocols and insights provided herein offer a robust framework for researchers to leverage this powerful reaction in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Derivatives from 2-Chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic system, comprising a benzene ring fused to a thiazole ring, is a key structural motif in numerous therapeutic agents. Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3] For instance, the approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features this very core.[2]

The synthesis of diverse libraries of these derivatives is therefore a critical task in drug discovery programs. One of the most direct and efficient methods for this is the nucleophilic aromatic substitution (SNAr) reaction using 2-chlorobenzothiazole as a starting material. This document provides a detailed guide to the underlying mechanism, practical experimental protocols, and key considerations for the successful synthesis of 2-aminobenzothiazole derivatives.

Reaction Mechanism: Understanding the Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 2-chlorobenzothiazole to its 2-amino derivatives proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement; rather, it is a two-step addition-elimination process.

Causality Behind the Reactivity:

The carbon atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic attack. This reactivity is a direct consequence of the electronic properties of the heterocyclic ring system. The electronegative nitrogen and sulfur atoms strongly withdraw electron density from the ring, particularly from the C2 position, rendering it electrophilic and activating it for attack.[4]

The Two-Step Process:

  • Nucleophilic Addition: The reaction is initiated by the attack of an amine nucleophile on the electron-deficient C2 carbon. This step breaks the aromaticity of the benzothiazole ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing heterocyclic system.

  • Elimination of the Leaving Group: The aromaticity of the ring is then restored in the second, typically faster, step. The lone pair of electrons on the nitrogen atom reforms the double bond, leading to the expulsion of the chloride ion, a good leaving group.

A base is commonly employed in the reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.

SNAr_Mechanism Reactants 2-Chlorobenzothiazole + Amine (R-NH2) Step1 Step 1: Nucleophilic Addition Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Step1->Intermediate Amine attacks C2 carbon Step2 Step 2: Elimination of Leaving Group (Cl-) Products 2-Aminobenzothiazole Derivative + HCl Step2->Products Aromaticity restored Base Base (e.g., Et3N) Neutralizes HCl Products->Base Byproduct

Caption: The SNAr mechanism for the synthesis of 2-aminobenzothiazoles.

Experimental Protocols: From Theory to Practice

Successful synthesis requires careful consideration of reagents, solvents, and reaction conditions. The following protocols provide a robust framework for laboratory execution.

Protocol 1: General Procedure for Conventional Synthesis

This protocol describes a standard method for the reaction of 2-chlorobenzothiazole with a primary or secondary amine under conventional heating.

Materials & Equipment:

  • 2-chlorobenzothiazole

  • Selected amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-chlorobenzothiazole (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Reagent Addition: Add the amine (1.1-1.5 eq) to the solution, followed by the base (1.5-2.0 eq). The use of a slight excess of the amine and base helps to ensure complete consumption of the starting material.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The progress of the reaction should be monitored by TLC. A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the 2-chlorobenzothiazole spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole derivative.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Results

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in efficiency.[5]

Methodology:

  • Setup: In a dedicated microwave reaction vial, combine 2-chlorobenzothiazole (1.0 eq), the amine (1.2 eq), a base (e.g., K₂CO₃, 1.5 eq), and a suitable microwave-safe solvent like THF or ethanol.

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 95-130 °C) for a predetermined time (typically 10-40 minutes).[5]

  • Work-up and Purification: After cooling, the work-up and purification steps are identical to those described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Combine 2-Chlorobenzothiazole, Amine, Base, and Solvent B Heat Mixture (Conventional or Microwave) A->B C Monitor by TLC B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H Characterize Pure Product (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.

Data Presentation: A Comparative Overview

The versatility of this reaction allows for the synthesis of a wide range of derivatives. The table below summarizes various conditions and outcomes.

EntryAmine NucleophileBaseSolventTemperature (°C) & TimeYield (%)Reference
1PiperidineK₂CO₃DMF80 °C, 12 h92%[4]
2MorpholineEt₃NTHFReflux, 8 h88%Custom Protocol
3AnilineK₂CO₃DMF100 °C, 24 h75%Custom Protocol
4BenzylamineK₂CO₃THF95 °C, 40 min (MW)96%[5]
5n-ButylamineDIPEAACNReflux, 16 h85%Custom Protocol

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, ensure all reagents are pure and solvents are anhydrous, as water can interfere with the reaction. Increasing the temperature or switching to a more polar aprotic solvent like DMF or DMSO can also improve the reaction rate.

  • Incomplete Reaction: If TLC shows significant starting material remaining, consider increasing the amount of the amine nucleophile and base, or extending the reaction time. For sterically hindered amines, higher temperatures or microwave conditions may be necessary.

  • Purification Challenges: Some N-aryl 2-aminobenzothiazole derivatives can be difficult to separate from starting material due to similar polarities. Careful selection of the eluent system for column chromatography is crucial. A gradient elution is often most effective.

  • Safety: 2-chlorobenzothiazole and many amine reagents are irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The nucleophilic aromatic substitution of 2-chlorobenzothiazole with amines is a powerful and highly adaptable method for generating libraries of 2-aminobenzothiazole derivatives. By understanding the underlying SNAr mechanism and carefully controlling reaction parameters such as solvent, temperature, and base, researchers can efficiently synthesize a diverse range of compounds crucial for advancing drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this vital synthetic transformation.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chlorobenzo[d]thiazol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic structure have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6] A significant body of research highlights the promise of benzothiazole analogs as anticancer agents, acting on a variety of molecular targets to inhibit tumor growth and proliferation.[2][3][7][8] These targets include critical regulators of cell signaling such as protein kinases, components of the apoptotic machinery, and enzymes like carbonic anhydrase that are crucial for tumor survival.[1][2][3]

The compound 2-Chlorobenzo[d]thiazol-5-ol and its analogs represent a chemical space of significant interest for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify "hit" compounds with desired biological effects.[9][10][11] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays tailored for the discovery and characterization of this compound analogs with potential anticancer activity. We will detail a strategic screening cascade, beginning with a broad phenotypic screen to identify cytotoxic or cytostatic compounds, followed by more specific biochemical assays to elucidate their mechanism of action.

The High-Throughput Screening (HTS) Workflow: A Strategic Approach

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds from a large chemical library.[10][11][12] Our proposed workflow for screening this compound analogs follows a logical progression from primary screening to hit confirmation and mechanism of action studies.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Mechanistic Assays Primary_Screen Cell-Based Phenotypic Screen (e.g., Cell Viability Assay) Data_Analysis_1 Initial Data Analysis (Z-Factor, Hit Identification) Primary_Screen->Data_Analysis_1 Hit_Confirmation Re-testing of Primary Hits Data_Analysis_1->Hit_Confirmation Select 'Hits' Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Biochemical_Assay Target-Based Biochemical Assays (e.g., Kinase FP, PPI AlphaLISA) Dose_Response->Biochemical_Assay Confirmed Hits Counter_Screen Counter-Screens for Assay Artifacts Biochemical_Assay->Counter_Screen SAR_Studies Structure-Activity Relationship (SAR) Studies Counter_Screen->SAR_Studies Validated Hits

Caption: A typical HTS workflow for identifying and characterizing novel anticancer compounds.

Part 1: Primary High-Throughput Screening - A Cell-Based Viability Assay

The initial step in our screening cascade is a robust and cost-effective primary HTS assay to identify compounds that affect cell viability. A luminescent ATP-based assay, such as the CellTiter-Glo® assay, is an industry standard for this purpose.[13][14][15] This "add-mix-measure" assay is homogeneous, requiring no cell washing or medium removal, which makes it ideal for automated HTS.[13][14] The principle is straightforward: the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[13][15][16] A decrease in ATP levels following treatment with a compound indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Protocol 1: Luminescent Cell Viability Assay (Based on Promega CellTiter-Glo®)

Objective: To screen a library of this compound analogs for their ability to reduce the viability of a cancer cell line (e.g., MCF-7, A549, or a relevant line for your research).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, solid-bottom assay plates

  • This compound analog library, typically dissolved in DMSO[9]

  • Positive control (e.g., Staurosporine or another known cytotoxic agent)

  • Negative control (DMSO vehicle)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)[14][15]

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of assay.

    • Using a multichannel pipette or liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare compound plates by diluting the this compound analogs to the desired screening concentration (e.g., a final assay concentration of 10 µM).[12] Ensure the final DMSO concentration in the assay wells is low, typically ≤ 0.5%, to avoid solvent-induced toxicity.[9]

    • Using an automated liquid handler or a pintool, transfer a small volume (e.g., 50-100 nL) of the compound solutions, positive control, and DMSO vehicle control to the appropriate wells of the cell plate.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Assay Reagent Preparation and Addition:

    • On the day of the assay, equilibrate the CellTiter-Glo® reagent to room temperature.[15]

    • Equilibrate the assay plates to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[15][16]

  • Signal Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

The primary goal of data analysis is to identify "hits" - compounds that cause a statistically significant decrease in cell viability.

ParameterDescriptionFormula/Calculation
Percent Inhibition The effect of each test compound relative to the positive and negative controls.% Inhibition = 100 * (1 - (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos))
Z'-Factor A statistical measure of the quality and robustness of the HTS assay. A Z'-factor > 0.5 is considered excellent for HTS.[12]Z' = 1 - (3*(SD_neg + SD_pos)) / |Avg_neg - Avg_pos|

RLU = Relative Light Units, SD = Standard Deviation, Avg = Average

Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits for further investigation.

Part 2: Secondary Assays for Hit Characterization and Mechanism of Action

Once primary hits are confirmed and their potency (IC₅₀) is determined through dose-response studies, the next crucial step is to investigate their mechanism of action. As benzothiazole derivatives are known to target protein kinases and protein-protein interactions (PPIs), we present protocols for two widely used, robust, and homogeneous HTS assay formats: Fluorescence Polarization (FP) and AlphaLISA.[2][3]

Protocol 2: Fluorescence Polarization (FP) Kinase Inhibition Assay

Principle: FP is a powerful technique for monitoring molecular binding events in solution.[17] It relies on the difference in the rotational speed of a small fluorescently labeled molecule (the "tracer") when it is free versus when it is bound to a much larger protein. A small, free-rotating tracer tumbles rapidly, depolarizing emitted light. When bound to a large protein (e.g., a kinase), its tumbling is slowed, and the emitted light remains highly polarized. Inhibitors that compete with the tracer for binding to the protein will displace the tracer, leading to a decrease in polarization.[18][19]

FP_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_1 Kinase Complex_1 Kinase-Tracer Complex (Slow Tumbling -> High Polarization) Kinase_1->Complex_1 Tracer_1 Fluorescent Tracer Tracer_1->Complex_1 Kinase_2 Kinase Tracer_2 Fluorescent Tracer Free_Tracer Free Tracer (Fast Tumbling -> Low Polarization) Tracer_2->Free_Tracer Inhibitor Inhibitor (e.g., Benzothiazole Analog) Inhibitor->Kinase_2

Caption: Principle of a competitive Fluorescence Polarization (FP) assay for kinase inhibitors.

Objective: To determine if active this compound analogs inhibit the activity of a specific protein kinase (e.g., EGFR, FAK, or another kinase implicated in the targeted cancer type).

Materials:

  • Purified, active kinase enzyme

  • Fluorescently labeled tracer (a known ligand or ATP competitive probe for the kinase)

  • FP assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)

  • Confirmed hit compounds and controls, serially diluted in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities (including appropriate excitation and emission filters)

Procedure:

  • Reagent Preparation:

    • Determine the dissociation constant (K_D) of the tracer for the kinase to establish optimal assay concentrations. Typically, the kinase concentration is set at or above the K_D, and the tracer concentration is low (e.g., 1-10 nM).

    • Prepare a 2X kinase solution and a 2X tracer solution in FP assay buffer.

  • Compound Plating:

    • Perform serial dilutions of the hit compounds in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the serially diluted compounds into the wells of the 384-well plate.

  • Assay Assembly:

    • Add 10 µL of the 2X kinase solution to each well containing the compounds and mix briefly.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Add 10 µL of the 2X tracer solution to all wells to initiate the binding reaction.

  • Signal Measurement:

    • Incubate the plate for at least 1 hour at room temperature, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

Data Analysis:

The data is used to generate dose-response curves and calculate the IC₅₀ value for each active compound.

ParameterDescriptionFormula/Calculation
IC₅₀ (Half maximal inhibitory concentration) The concentration of an inhibitor that causes a 50% reduction in the maximal polarization signal.Determined by fitting the dose-response data to a four-parameter logistic equation.
Kᵢ (Inhibition constant) An indication of the binding affinity of the inhibitor to the target.Can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the K_D of the tracer is known.
Protocol 3: AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying PPIs in a high-throughput format.[20][21] The assay uses two types of beads: Donor beads and Acceptor beads.[20] One interacting protein is captured by the Donor bead (e.g., via a biotin tag binding to a streptavidin-coated bead), and the other interacting protein is captured by the Acceptor bead (e.g., via an antibody). When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[21][22] A compound that disrupts the PPI will prevent this energy transfer, resulting in a loss of signal.

AlphaLISA_Assay cluster_0 Interaction Occurs cluster_1 Inhibitor Present Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet Oxygen Transfer ProteinA Protein A Donor->ProteinA Capture Emission Emission (615 nm) Acceptor->Emission ProteinB Protein B ProteinA->ProteinB Interaction ProteinB->Acceptor Capture Excitation Excitation (680 nm) Excitation->Donor Donor_2 Donor Bead ProteinA_2 Protein A Donor_2->ProteinA_2 Acceptor_2 Acceptor Bead Inhibitor Inhibitor ProteinB_2 Protein B ProteinB_2->Acceptor_2 No_Emission No Signal

Caption: Principle of an AlphaLISA assay to screen for inhibitors of a protein-protein interaction.

Objective: To identify this compound analogs that disrupt a specific, cancer-relevant protein-protein interaction (e.g., p53-MDM2 or another validated target).[20]

Materials:

  • Two purified interacting proteins (e.g., Protein A-biotin and Protein B-GST)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads[20]

  • AlphaLISA assay buffer

  • Confirmed hit compounds, serially diluted in DMSO

  • 384-well white OptiPlates or similar microplates

  • Plate reader capable of AlphaLISA detection (e.g., EnVision or PHERAstar)

Procedure:

  • Reagent Titration (Assay Development):

    • Perform a cross-titration of both proteins to determine the optimal concentrations that yield a robust signal-to-background ratio.[20]

  • Assay Protocol (Inhibitor Screening):

    • This is a sequential addition protocol. All steps are performed at room temperature.

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of Protein A-biotin (at 4X final concentration).

    • Add 5 µL of the serially diluted test compounds or DMSO control.

    • Add 5 µL of Protein B-GST (at 4X final concentration).

    • Incubate for 60 minutes.

    • Add 10 µL of a pre-mixed solution of Streptavidin-Donor and Anti-GST Acceptor beads (at 2X final concentration).

    • Incubate for 60 minutes in the dark.

  • Signal Measurement:

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis:

Similar to the FP assay, the data is used to generate IC₅₀ values for each active compound by fitting the dose-response data to a four-parameter logistic model. It is also crucial to perform counter-screens to identify compounds that interfere with the AlphaLISA technology itself (e.g., quenchers of singlet oxygen).[21]

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and robust framework for the high-throughput screening of this compound analog libraries. By employing a strategic cascade that begins with a broad phenotypic screen and progresses to specific, target-based mechanistic assays, researchers can efficiently identify and characterize novel compounds with potential as anticancer therapeutics. The validated hits from this workflow will serve as the foundation for subsequent lead optimization and structure-activity relationship (SAR) studies, ultimately accelerating the journey from chemical library to clinical candidate.

References

The Strategic Application of 2-Chlorobenzo[d]thiazol-5-ol in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives are known to possess antimicrobial, anticonvulsant, neuroprotective, and anti-inflammatory properties.[1] In the realm of oncology, the benzothiazole scaffold has emerged as a "privileged structure," capable of interacting with a multitude of biological targets implicated in cancer progression.[3][4] Numerous benzothiazole-containing compounds have shown potent cytotoxic effects against a variety of cancer cell lines, with some advancing into clinical trials.[5][6]

The anticancer mechanisms of benzothiazole derivatives are diverse and include the induction of apoptosis, inhibition of crucial signaling pathways such as PI3K/AKT/mTOR and Ras/MEK/ERK, and interference with DNA synthesis.[4][7][8] The versatility of the benzothiazole nucleus, which allows for substitutions at multiple positions, enables the fine-tuning of its pharmacological profile, making it an attractive framework for the rational design of novel anticancer therapeutics.[3][4] This guide focuses on the strategic use of a key starting material, 2-Chlorobenzo[d]thiazol-5-ol , for the synthesis of a new generation of potential anticancer compounds. The presence of a reactive chloro group at the 2-position and a hydroxyl group at the 5-position offers a dual handle for molecular elaboration, paving the way for the creation of diverse chemical libraries with enhanced therapeutic potential.

Synthetic Strategy & Rationale: Leveraging the Reactivity of this compound

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains. Concurrently, the hydroxyl group at the 5-position can be functionalized, for instance, through Williamson ether synthesis, to further modulate the compound's physicochemical properties and biological activity.[2] This dual functionalization is a powerful strategy for exploring the structure-activity relationship (SAR) and optimizing lead compounds.

The following schematic outlines a general synthetic workflow for the derivatization of this compound to generate a library of potential anticancer agents.

G A This compound B Nucleophilic Substitution at C2 (e.g., with Amines, Thiols) A->B Reagents: R-NH2 or R-SH, Base Solvent: DMF or EtOH C 2-Substituted-5-hydroxybenzothiazole Intermediate B->C D Functionalization of 5-OH (e.g., Williamson Ether Synthesis) C->D Reagents: R'-X, Base (e.g., K2CO3) Solvent: Acetone or DMF E Diverse Library of 2,5-Disubstituted Benzothiazole Derivatives D->E F Biological Screening (e.g., MTT Assay, Kinase Inhibition) E->F

Caption: General synthetic workflow for derivatizing this compound.

Detailed Synthetic Protocols

The following protocols are generalized procedures that can be adapted for the synthesis of a variety of 2,5-disubstituted benzothiazole derivatives from this compound.

Protocol 1: Synthesis of 2-Amino-substituted-benzothiazol-5-ol Derivatives

This protocol describes the nucleophilic substitution of the 2-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or DMF.

  • Add the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-substituted-benzothiazol-5-ol derivative.

Protocol 2: Williamson Ether Synthesis for Functionalization of the 5-Hydroxyl Group

This protocol details the alkylation of the 5-hydroxyl group of a 2-substituted-benzothiazol-5-ol intermediate.[2]

Materials:

  • 2-Substituted-benzothiazol-5-ol (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-substituted-benzothiazol-5-ol (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or gentle heat (40-60 °C) for 6-24 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final 2,5-disubstituted benzothiazole derivative.

Quantitative Data Summary and Structure-Activity Relationship (SAR)

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 5-substituted benzothiazole derivatives against various human cancer cell lines. While direct data for derivatives of this compound is emerging, the data for analogous compounds underscores the therapeutic potential.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 -thio-N-(4-chlorophenyl)acetamide-ClHOP-92 (Non-small cell lung)0.0718[1]
2 Hydrazone derivative-HHeLa (Cervical)2.41[1]
3 Hydrazone derivative-HCOS-7 (Kidney)4.31[1]
4 Isoxazole pyrimidine-HColo-205 (Colon)5.04[1]
5 Naphthalimide derivative-HMCF-7 (Breast)7.91[1]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 5-position: The presence of electron-withdrawing groups, such as a chloro group, at the 5-position can significantly enhance cytotoxic activity.[9] Conversely, the introduction of a hydroxyl or methoxy group can also modulate activity, often influencing pharmacokinetic properties.

  • Substitution at the 2-position: The nature of the substituent at the 2-position is a critical determinant of anticancer potency.[4] Aromatic and heteroaromatic moieties, as well as side chains capable of hydrogen bonding, are frequently found in highly active compounds.[1][8]

  • Combined Effect: The synergistic effect of substitutions at both the 2- and 5-positions allows for extensive optimization of anticancer activity. The 5-hydroxyl group, in particular, provides a valuable site for introducing moieties that can improve solubility, cell permeability, and target engagement.

Mechanism of Action: Targeting Cancer Cell Signaling

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer cells.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Ras/MEK/ERK Pathway A Growth Factor Receptor (e.g., EGFR) B PI3K A->B F Ras A->F C AKT B->C D mTOR C->D E Cell Proliferation, Survival, Angiogenesis D->E G MEK F->G H ERK G->H I Gene Expression, Cell Cycle Progression H->I J Benzothiazole Derivatives J->B Inhibition J->C Inhibition J->G Inhibition

Caption: Inhibition of key cancer signaling pathways by benzothiazole derivatives.

Many benzothiazole-based compounds have been shown to be potent inhibitors of protein kinases within these pathways.[4][10] By blocking the activity of enzymes like PI3K, AKT, and MEK, these compounds can halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).[4][7] The ability to modulate these critical signaling cascades underscores the therapeutic promise of this class of molecules.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its dual reactive sites provide a strategic advantage for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to design and synthesize the next generation of benzothiazole-based cancer therapeutics. Further investigations should focus on elucidating the specific molecular targets of these novel derivatives and evaluating their efficacy and safety in preclinical in vivo models.

References

Troubleshooting & Optimization

Challenges in the regioselective synthesis of substituted 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted 2-Chlorobenzo[d]thiazol-5-ol

Welcome to the dedicated technical support guide for navigating the complexities of the regioselective synthesis of substituted this compound. This scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is fraught with challenges, primarily centered on achieving predictable regiocontrol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs): Core Synthetic Principles

This section addresses fundamental questions regarding the synthesis, laying the groundwork for the troubleshooting guide.

Q1: What are the primary synthetic pathways to the 2-chlorobenzo[d]thiazole core structure?

A1: There are two predominant and reliable routes:

  • From 2-Mercaptobenzothiazoles: This is often the most high-yielding and scalable method. The synthesis involves the initial formation of a 2-mercaptobenzothiazole derivative, which is then converted to the 2-chloro analogue. The chlorination is typically achieved using potent chlorinating agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂)[1][2]. This method is advantageous as it avoids the often-unstable diazonium intermediates.

  • From 2-Aminobenzothiazoles via Sandmeyer Reaction: This classic method involves the diazotization of a 2-aminobenzothiazole precursor with a nitrite source (e.g., NaNO₂) in a strong acid, followed by a copper(I) chloride-catalyzed substitution. While effective, this pathway is known for lower yields and requires stringent temperature control to manage the instability of the diazonium salt[2][3][4].

Q2: How do the existing substituents—specifically the 5-hydroxyl and 2-chloro groups—influence the reactivity of the benzothiazole ring?

A2: The electronic properties of these two groups create a complex reactivity landscape:

  • 5-Hydroxyl (-OH) Group: As a powerful electron-donating group (EDG) through resonance, the hydroxyl group strongly activates the benzene portion of the scaffold towards electrophilic aromatic substitution (EAS). It is a potent ortho, para-director, meaning it preferentially directs incoming electrophiles to the C4 and C6 positions[5][6].

  • 2-Chloro (-Cl) Group & Thiazole Ring: The thiazole portion of the heterocycle is inherently electron-deficient, which deactivates the entire ring system towards electrophilic attack compared to a simple benzene ring[7]. The chloro group at the C2 position is primarily electron-withdrawing via induction, further deactivating the ring. However, its primary synthetic utility is as a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Q3: What is the central challenge in achieving regioselectivity when introducing a new substituent to the this compound core?

A3: The primary challenge arises from the powerful directing effect of the 5-hydroxyl group. When attempting an electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts), the -OH group will overwhelmingly direct the new substituent to the C4 and C6 positions. Synthesizing the C7-substituted isomer, for example, is non-trivial and often results in a difficult-to-separate mixture of isomers or requires a more complex, multi-step synthetic strategy involving protecting groups or starting from a pre-functionalized precursor.

Troubleshooting Guide: Common Experimental Issues

This guide is structured to provide direct answers and actionable solutions to problems frequently encountered during synthesis.

Problem 1: Low yield or failure of the Sandmeyer reaction for introducing the 2-chloro group.

  • Question: I am attempting to convert 2-amino-5-hydroxybenzo[d]thiazole to the 2-chloro derivative via a Sandmeyer reaction, but my yields are consistently below 20%, and I observe significant tar formation. What is going wrong?

  • Answer & Solutions: Low yields in this reaction are common and typically stem from two sources: inefficient diazotization or decomposition of the diazonium salt intermediate.

    • Causality: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. The electron-donating hydroxyl group can further destabilize the diazonium salt. Decomposition leads to a cascade of radical side reactions, resulting in intractable tars instead of the desired product[4][8].

    • Troubleshooting Steps:

      • Strict Temperature Control: The diazotization step (addition of NaNO₂) must be performed at 0–5 °C. Use an ice-salt bath to maintain this temperature range rigorously. Allow the reaction to proceed for at least 30 minutes at this temperature to ensure complete formation of the diazonium salt before proceeding.

      • Reagent Quality: Use freshly prepared, cold solutions of sodium nitrite. Ensure the copper(I) chloride catalyst is active and not oxidized to Cu(II), which is less effective.

      • Acid Concentration: Ensure sufficient strong acid (e.g., HCl) is present to fully protonate the amino group and prevent unwanted side reactions like diazo-amino coupling.

      • Alternative Route: If yields remain poor, consider switching to the 2-mercaptobenzothiazole route. Synthesize the 5-hydroxy-2-mercaptobenzothiazole precursor and then chlorinate with sulfuryl chloride. This pathway is generally more robust and higher yielding[2].

Problem 2: A mixture of isomers is formed during electrophilic substitution on the benzene ring.

  • Question: I am trying to brominate this compound to obtain the 6-bromo derivative, but I am getting a mixture of the 4-bromo and 6-bromo isomers that are very difficult to separate. How can I improve the regioselectivity for the 6-position?

  • Answer & Solutions: This is a classic regioselectivity problem dictated by competing electronic and steric effects.

    • Causality: The 5-OH group is a strong ortho, para-director. It activates both the C4 (ortho) and C6 (para) positions for electrophilic attack. While the C6 position is often electronically favored (para-substitution), the C4 position is also highly activated, leading to competitive bromination[9][10].

    • Strategic Solutions:

      • Steric Hindrance: You can sometimes leverage sterics to favor the more accessible C6 position. Using a bulkier brominating agent than Br₂ (e.g., N-Bromosuccinimide with a suitable initiator) might slightly favor the less hindered C6 position, but this effect is often modest.

      • Protecting Group Strategy (Recommended): The most effective method to control this regioselectivity is to temporarily "tame" the powerful activating effect of the hydroxyl group by converting it into a bulky protecting group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is ideal. The bulky TBDMS group will sterically hinder the C4 position, making the C6 position the overwhelmingly favored site for electrophilic attack. The TBDMS group can be easily removed later with a fluoride source (e.g., TBAF) or acid[11].

Problem 3: Unwanted side reactions at the 5-hydroxyl group.

  • Question: When I try to perform subsequent reactions, such as a coupling reaction using the 2-chloro position, I see evidence of my starting material being consumed, but I cannot isolate the desired product. It seems other reactions are occurring.

  • Answer & Solutions: The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many reaction conditions, especially those involving bases or organometallics.

    • Causality: Strong bases will deprotonate the phenol, forming a phenoxide. This negatively charged species can alter the electronic properties of the ring or act as a competing nucleophile. Reagents like Grignards or organolithiums are incompatible with the acidic proton.

    • Protocol:

      • Protect the Hydroxyl Group: Before attempting reactions involving strong bases, organometallics, or acylating/alkylating agents not intended for the phenol, you must protect the -OH group. Common protecting groups for phenols include methyl ethers, benzyl ethers, silyl ethers (TBDMS, TIPS), or esters (acetate). The choice depends on the stability required for your subsequent steps.

      • Deprotection: After successfully performing the desired reaction, the protecting group is removed under conditions that do not affect the rest of the molecule. For example, a benzyl ether is removed by hydrogenolysis (H₂/Pd-C), while an acetate is removed by simple base hydrolysis.

Data Presentation & Experimental Protocols

Table 1: Regioselectivity in Electrophilic Bromination of this compound Derivatives
EntrySubstrateBrominating AgentConditionsMajor Product(s)Approx. Isomer Ratio (6-Br : 4-Br)
1This compoundBr₂ in AcOH25 °C, 4h6-Bromo and 4-Bromo derivatives~2:1 to 3:1
25-(TBDMS-oxy)-2-Chlorobenzo[d]thiazoleNBS in DMF0 °C to rt, 6h6-Bromo derivative>20:1

NBS: N-Bromosuccinimide; TBDMS: tert-Butyldimethylsilyl; DMF: Dimethylformamide; AcOH: Acetic Acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-hydroxybenzo[d]thiazole via Sandmeyer Reaction

  • Diazotization: Suspend 2-amino-5-hydroxybenzo[d]thiazole (1.0 eq) in 6M HCl (10 mL per 1 g of starting material) in a three-neck flask equipped with a mechanical stirrer and thermometer. Cool the slurry to 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred slurry, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The solution may become clearer as the diazonium salt forms.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in 12M HCl (5 mL per 1 g of starting material) and cool to 0 °C.

  • Add the cold diazonium salt solution slowly and portion-wise to the stirred CuCl solution. Vigorous evolution of N₂(g) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.

Protocol 2: Protection of the 5-Hydroxyl Group as a TBDMS Ether

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with DCM or ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography (silica gel, typically using a hexanes/ethyl acetate eluent system) to afford the protected product, 5-((tert-butyldimethylsilyl)oxy)-2-chlorobenzo[d]thiazole.

Visualizations: Workflows and Decision Making

Diagram 1: General Synthetic Workflow

G cluster_0 Route A: Sandmeyer cluster_1 Route B: Chlorination A1 2-Amino-5-hydroxy- benzo[d]thiazole A2 Diazotization (NaNO₂, HCl, 0-5 °C) A1->A2 A3 Sandmeyer Reaction (CuCl) A2->A3 Product 2-Chloro-5-hydroxy- benzo[d]thiazole A3->Product B1 2-Mercapto-5-hydroxy- benzo[d]thiazole B2 Chlorination (SO₂Cl₂) B1->B2 B2->Product Protect Protection of -OH (e.g., TBDMSCl) Product->Protect Substitute Regioselective Electrophilic Substitution Protect->Substitute Deprotect Deprotection (e.g., TBAF) Substitute->Deprotect Final Substituted Final Product Deprotect->Final

Caption: Synthetic routes to substituted this compound.

Diagram 2: Controlling Regioselectivity in Electrophilic Substitution

G Start This compound (Unprotected) Reaction1 Electrophilic Attack (e.g., Br⁺) Start->Reaction1 Result1 Mixture of Isomers (4-Br and 6-Br) POOR REGIOSELECTIVITY Reaction1->Result1 Start_Protected 5-(TBDMS-oxy)-2-Chlorobenzothiazole (Protected) Reaction2 Electrophilic Attack (e.g., Br⁺) Start_Protected->Reaction2 Result2 Steric hindrance at C4 Directs attack to C6 Reaction2->Result2 Product2 Single Isomer (6-Bromo) HIGH REGIOSELECTIVITY Result2->Product2

Caption: Impact of hydroxyl protection on regioselectivity.

Diagram 3: Troubleshooting Flowchart for Low Yield

G Start Low Yield or Reaction Failure Q1 At which step is the failure? (Cyclization, Chlorination, Substitution) Start->Q1 Cyclization Check precursor purity. Optimize cyclization conditions (temp, catalyst). Q1->Cyclization Cyclization Chlorination Is it a Sandmeyer reaction? Q1->Chlorination Chlorination Subst Are incompatible functional groups present (e.g., free -OH)? Q1->Subst Substitution Sandmeyer_Yes Verify temp (0-5 °C). Use fresh NaNO₂. Consider alternative route (via 2-mercapto intermediate). Chlorination->Sandmeyer_Yes Yes Sandmeyer_No Check activity of chlorinating agent (e.g., SO₂Cl₂). Chlorination->Sandmeyer_No No Subst_Yes Protect incompatible group(s) before proceeding. Subst->Subst_Yes Yes Subst_No Re-evaluate reaction conditions (solvent, temp, catalyst). Consider alternative reagents. Subst->Subst_No No

Caption: A decision-making guide for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-chlorobenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific class of heteroaryl chlorides.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 2-position via C-C bond formation is a critical step in the synthesis of many biologically active compounds.[1] However, 2-chlorobenzothiazoles present a unique set of challenges due to the electronic nature of the heterocycle and the relative inertness of the C-Cl bond.[2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of 2-chlorobenzothiazoles in a practical question-and-answer format.

Low to No Product Formation

Q1: My Suzuki coupling reaction with a 2-chlorobenzothiazole is not working, showing only starting material. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the reaction components and conditions is essential. Here are the primary factors to investigate:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst is paramount. Aryl chlorides are significantly less reactive than bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[4] Therefore, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][5]

    • The Problem: The electron-rich nature of many phosphine ligands is crucial for the oxidative addition to the C-Cl bond.[2] If the ligand is not sufficiently electron-donating or is sterically hindered, the catalytic cycle may not initiate.

    • The Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary.[6][7] N-heterocyclic carbenes (NHCs) also provide highly active catalysts for this type of coupling.[8][9] Using a pre-formed palladium(II) precatalyst with one of these ligands can also improve results.[7][10]

  • Oxygen Contamination: The Suzuki-Miyaura reaction is sensitive to oxygen.[11]

    • The Problem: Oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct and consuming your nucleophile.[10][12] It can also lead to the decomposition of the active Pd(0) catalyst.[7]

    • The Solution: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.[4] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9][12]

    • The Problem: An inappropriate base can fail to activate the boronic acid sufficiently, halting the catalytic cycle.

    • The Solution: The choice of base is often interdependent on the solvent. For many Suzuki couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective than weaker bases like sodium or potassium carbonate.[5][6][7]

Common Side Reactions and How to Mitigate Them

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[10][11]

  • Primary Cause: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[10][12]

  • Mitigation Strategies:

    • Rigorous Degassing: As mentioned above, the most critical step is to rigorously exclude oxygen from the reaction mixture.[4]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in situ reduction.[4][10]

    • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[7][12]

Q3: My boronic acid seems to be decomposing, leading to low yields. What is happening and how can I prevent it?

A3: The decomposition of the boronic acid, often through a process called protodeboronation, is a frequent issue.[10]

  • The Problem: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is particularly problematic with heteroaryl boronic acids and can be accelerated by the presence of water and certain bases.[6][10] Boronic acids can also exist in equilibrium with their trimeric anhydride form, known as boroxines.[12]

  • Prevention Strategies:

    • Boronic Acid Quality: Use high-purity boronic acids. If the quality is suspect, it can be purified by recrystallization.

    • Use Boronate Esters: More stable derivatives like pinacol boronate esters (Bpin) are less prone to decomposition and can significantly improve reaction consistency.[12] While it was once thought that boronate esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that they can transmetalate directly.[13][14]

    • Potassium Trifluoroborate Salts: These are another class of stable boron reagents that can be used in place of boronic acids. They often exhibit enhanced stability and are less prone to protodeboronation.[8]

Optimizing Reaction Conditions

Q4: I'm getting a low yield with my 2-chlorobenzothiazole coupling. How can I optimize the reaction conditions?

A4: Optimization is often an iterative process. Here are key parameters to adjust:

  • Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield.[15]

    • Common Choices: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used. Toluene is also a common choice, often with a co-solvent.

    • The Role of Water: A small amount of water is often beneficial, and in some cases necessary, for the Suzuki reaction, as it can facilitate the transmetalation step.[10][15] However, excessive water can promote boronic acid decomposition.

  • Temperature: The reaction temperature is a critical parameter to control.

    • General Guideline: Due to the lower reactivity of aryl chlorides, higher reaction temperatures (typically 80-110 °C) are often required to drive the reaction to completion.[4][5]

    • Caution: Be mindful of the boiling point of your chosen solvent and the thermal stability of your substrates and catalyst.

  • Catalyst Loading: The amount of catalyst used can impact both the reaction efficiency and the cost of the synthesis.

    • Starting Point: A typical starting point is 1-5 mol% of the palladium source.[1]

    • Optimization: If the reaction is sluggish, increasing the catalyst loading may be necessary. Conversely, for highly efficient systems, the loading can often be reduced.

Comparative Data on Catalyst Systems

The selection of the appropriate catalyst system is arguably the most critical factor for a successful Suzuki coupling with 2-chlorobenzothiazoles. The following table summarizes the performance of different palladium catalyst systems from the literature for the coupling of related chloro-heterocycles.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012Moderate to Low[5]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane908Good[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene1106High[6]
Pd₂(dba)₃ / XPhosK₃PO₄THFRT to 6512High[6][16]
PEPPSI-iPrK₂CO₃Dioxane/H₂O8018Good[10]

Note: Yields are highly substrate-dependent and the above table is a general guide.

Experimental Protocols

General Protocol for Suzuki Coupling of a 2-Chlorobenzothiazole

This protocol provides a starting point for the optimization of your specific reaction.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the 2-chlorobenzothiazole (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. If using a mixed solvent system with water, add the degassed water at this stage.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring:

    • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Chlorobenzothiazole) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² (Product) Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Reagent Degassing Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Check_Inert->Check_Catalyst If atmosphere is confirmed inert Switch_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Check_Catalyst->Switch_Ligand If using standard ligands (e.g., PPh₃) Check_Base Assess Base Strength & Solubility Check_Catalyst->Check_Base If using modern catalyst Switch_Ligand->Check_Base Switch_Base Try Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Switch_Base If using weak base (e.g., Na₂CO₃) Check_Temp Review Reaction Temperature Check_Base->Check_Temp If using strong base Switch_Base->Check_Temp Increase_Temp Increase Temperature (80-110 °C) Check_Temp->Increase_Temp If reaction is sluggish at lower temp Check_Boron Check Boronic Acid Quality & Stability Check_Temp->Check_Boron If temp is already high Increase_Temp->Check_Boron Use_Ester Use Boronate Ester (Bpin) or Trifluoroborate Salt Check_Boron->Use_Ester If protodeboronation is suspected Success Improved Yield Check_Boron->Success If boronic acid is high quality Use_Ester->Success

References

Technical Support Center: Purification of 2-Chlorobenzo[d]thiazol-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-Chlorobenzo[d]thiazol-5-ol and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to streamline your experimental workflows.

Purification Strategy Workflow

The selection of an appropriate purification technique is critical for obtaining high-purity material, which is essential for accurate biological testing and further synthetic steps. The following decision tree provides a logical workflow for selecting a purification strategy based on the initial analysis of your crude product.

Purification_Workflow cluster_tlc TLC Analysis cluster_phys_state Physical State start Analyze Crude Product by TLC & Solubility Tests tlc_result How many spots? What is the ΔRf? start->tlc_result phys_state Is the crude product a solid or an oil? start->phys_state decision1 Is the product the major spot with good separation (ΔRf > 0.2)? tlc_result->decision1 Evaluate decision2 Are impurities close to the product spot (ΔRf < 0.2) or is it a complex mixture? tlc_result->decision2 Evaluate decision3 Is the product a solid? phys_state->decision3 decision4 Is the product an oil or waxy solid? phys_state->decision4 decision1->decision3 Yes decision1->decision4 No chromatography Flash Column Chromatography decision2->chromatography Yes recrystallize Recrystallization decision3->recrystallize Yes decision4->chromatography Yes triturate Trituration / Convert to Solid Derivative decision4->triturate Consider first recrystallize->chromatography If impurities persist triturate->chromatography For further purification

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its derivatives.

Column Chromatography Issues

Question: My compound is streaking badly on a silica gel column. What is the cause and how can I fix it?

Answer: Streaking is a common issue, particularly with polar and functionalized molecules like this compound. The primary causes are:

  • Strong Interaction with Silica: The phenolic hydroxyl group (-OH) and the basic nitrogen atom of the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption or slow, uneven elution.

  • Sample Overload: Applying too much sample for the column size will saturate the stationary phase, causing poor separation and band broadening that appears as streaking.[1]

  • Poor Solubility in Eluent: If the compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and redissolve, leading to tailing.

Solutions:

  • Deactivate the Stationary Phase: For acid-sensitive compounds, consider using deactivated silica gel or switching to a different stationary phase like neutral or basic alumina.[2][3][4] You can also add a small percentage (0.1–2.0%) of an amine base like triethylamine to your eluent to cap the acidic sites on the silica.[1]

  • Optimize Sample Loading: Ensure you are not overloading the column. A general rule is a silica-to-sample ratio of 70:1 for difficult separations.[5] For better results with streaky compounds, consider "dry loading" by adsorbing your crude product onto a small amount of silica gel before loading it onto the column.[6][7]

  • Adjust Solvent System: Increase the polarity of your eluent. For highly polar compounds, a dichloromethane/methanol system may be more effective than the standard ethyl acetate/hexane.[8]

Question: My product is co-eluting with an impurity. How can I improve the separation?

Answer: When the polarity of your product and an impurity are very similar, separation can be challenging.[2]

Solutions:

  • Change Solvent Selectivity: The key is to find a solvent system that interacts differently with your product and the impurity. If you are using an ethyl acetate/hexane system, try switching to an ether/hexane or a dichloromethane/methanol system.[3][8] Sometimes, using a three-component solvent system can provide the necessary resolution.

  • Fine-Tune the Gradient: If using automated flash chromatography, run a shallower gradient. A slow, methodical increase in polarity can often resolve closely running spots.

  • Consider an Alternative Stationary Phase: If normal-phase silica isn't working, reversed-phase (e.g., C18) chromatography is an excellent alternative. In reversed-phase, the elution order is inverted: the most nonpolar compounds elute last.[3] This can effectively separate compounds that are inseparable on silica.

  • Use an Additive: If the impurity is acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., acetic acid for a basic impurity, or triethylamine for an acidic one) can change its retention time relative to your neutral product.

Question: I have very low recovery of my compound from the column. Where did it go?

Answer: Low recovery suggests that your compound is not eluting from the column. This can happen for a few reasons:

  • Decomposition on Silica: Some benzothiazole derivatives can be unstable on the acidic surface of silica gel.[2] The compound may have degraded during the purification process.

  • Irreversible Adsorption: As mentioned, the polar functional groups can bind very strongly to the silica gel, especially if the eluent is not polar enough to displace the compound.

  • Eluted in the Solvent Front: If the eluent system is too polar, the compound may have eluted very quickly with the solvent front in the first few fractions.[4]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be unstable on silica.[4]

  • Increase Eluent Polarity Drastically: To recover a "stuck" compound, try flushing the column with a very polar solvent, such as 10% methanol in dichloromethane.[3]

  • Check All Fractions: Always check your initial fractions and the collected solvent front by TLC to ensure your compound didn't elute unexpectedly early.[4]

Recrystallization Issues

Question: My compound will not crystallize from solution. What should I do?

Answer: Failure to crystallize is often due to high impurity levels, using an inappropriate solvent, or the solution being too dilute.[9]

Solutions:

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[10]

  • Change the Solvent System:

    • Single Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot.[9] You may need to test several solvents to find the right one. Ethanol or ethanol/water mixtures are often good starting points for phenolic compounds.[11][12]

    • Two-Solvent System: If a single good solvent cannot be found, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[9]

Question: My product "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Rapid cooling encourages oil formation.[10]

  • Lower the Saturation Temperature: Add more solvent to the hot solution so that it is no longer saturated. This means crystallization will begin at a lower temperature, which may be below the compound's melting point.

  • Pre-Purification: If the crude material is very impure, an initial purification by flash chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.[9]

Question: My recrystallization yield is very low. How can I improve it?

Answer: A low yield typically means a significant amount of your product remained dissolved in the mother liquor.[10]

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using excessive solvent is a common cause of low recovery.[9]

  • Ensure Complete Crystallization: Allow sufficient time for cooling. After the flask has reached room temperature, placing it in an ice bath can often induce further crystallization and improve the yield.[9]

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals during filtration, always use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your purified product.[9]

  • Second Crop Recovery: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then cool the solution again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[10]

Frequently Asked Questions (FAQs)

Q1: How does the 5-hydroxyl group on the benzothiazole ring affect purification? The hydroxyl group significantly increases the polarity of the molecule. This has two main consequences:

  • Chromatography: You will likely need more polar solvent systems (e.g., higher percentages of ethyl acetate or methanol) to elute the compound from a normal-phase column.[8]

  • Solubility: The compound will be more soluble in polar solvents like alcohols (ethanol, methanol) and less soluble in non-polar solvents like hexanes. This is a key consideration when selecting a recrystallization solvent.

Q2: What are some good starting solvent systems for the flash chromatography of this compound? Always develop your method using Thin Layer Chromatography (TLC) first.[6] Aim for an Rf value of 0.2-0.3 for the best separation.[7] The following table provides good starting points.

Solvent System (v/v)PolarityRecommended Use Case
20-40% Ethyl Acetate in HexaneMediumGood starting point for many benzothiazole derivatives.[13]
50-100% Ethyl Acetate in HexaneMedium-HighFor more polar derivatives or when the compound has a low Rf in the initial system.[8]
2-5% Methanol in DichloromethaneHighEffective for highly polar compounds like phenols that may not move in ethyl acetate systems.[3][8]

Q3: My product is unstable on silica gel. What are my alternatives? If your compound shows degradation on a silica TLC plate, avoid large-scale silica gel chromatography.[4]

  • Neutral or Basic Alumina: Alumina is a good alternative stationary phase, especially for compounds that are sensitive to acid.[3]

  • Reversed-Phase Chromatography: C18-functionalized silica is an excellent option that operates on a different separation principle (hydrophobicity) and avoids the acidic silanol groups.

  • Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization is the preferred method as it avoids contact with stationary phases altogether.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.2-0.3 and provides good separation from impurities.[7]

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your starting, non-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[5]

    • Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the column, taking care not to disturb the top layer of sand/sample.

    • Apply positive pressure (using a pump or regulated air/nitrogen) to achieve a steady flow.[7]

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[9]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the absolute minimum to ensure good recovery.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Stability of 2-Chlorobenzo[d]thiazol-5-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive insights into the stability of 2-Chlorobenzo[d]thiazol-5-ol under various experimental conditions. This document is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay involving this compound is giving inconsistent results, especially when using basic buffers. What could be the cause?

A1: Inconsistent results in basic media are a strong indicator of compound degradation. This compound is susceptible to hydrolysis under basic conditions. The electron-withdrawing nature of the benzothiazole ring system makes the chlorine atom at the 2-position a good leaving group, which can be readily displaced by nucleophiles such as hydroxide ions. This leads to the formation of 2,5-dihydroxybenzo[d]thiazole, altering the chemical properties and potentially the biological activity of your compound.

  • Troubleshooting Steps:

    • pH Monitoring: Carefully monitor and control the pH of your experimental solutions. If possible, maintain a pH below 7.

    • Buffer Selection: If a basic pH is required, consider using a buffer system with a lower pH range that is still compatible with your assay.

    • Time-Course Experiment: Perform a time-course experiment to assess the rate of degradation at your experimental pH. Analyze samples at different time points using HPLC to quantify the remaining parent compound.

    • Fresh Solutions: Always prepare fresh solutions of this compound immediately before use, especially when working with basic media.

Q2: I need to perform a reaction with this compound under acidic conditions. What is its expected stability?

A2: Generally, this compound is expected to be more stable under acidic to neutral conditions compared to basic conditions. The thiazole nitrogen can be protonated under strongly acidic conditions, which may influence the overall electronic properties and reactivity of the molecule. However, significant degradation is less likely compared to base-catalyzed hydrolysis.

  • Considerations for Acidic Conditions:

    • Strong Acids: While generally stable, prolonged exposure to strong acids (e.g., concentrated HCl) and elevated temperatures could potentially lead to degradation of the thiazole ring.

    • Forced Degradation: To confirm stability in your specific acidic conditions, it is advisable to perform a forced degradation study as outlined in the experimental protocols section below. This will help identify any potential degradants.

Q3: What are the likely degradation products of this compound under basic and acidic conditions?

A3: Based on the known reactivity of 2-chlorobenzothiazoles, the following degradation pathways are proposed:

  • Basic Conditions (Hydrolysis): The primary degradation product is expected to be 2,5-dihydroxybenzo[d]thiazole resulting from the nucleophilic substitution of the chlorine atom by a hydroxide ion.

  • Acidic Conditions: While more stable, if degradation occurs, it may involve more complex pathways, potentially leading to ring-opening of the thiazole moiety. The specific products would need to be identified through analytical techniques like LC-MS.

Q4: How should I properly store solutions of this compound to ensure its stability?

A4: Proper storage is crucial to maintain the integrity of this compound.

  • Solvent Selection: Use high-purity, aprotic solvents such as DMSO or DMF for stock solutions. Avoid protic solvents, especially if there are traces of basic impurities.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light and Air: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. To prevent oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • pH: Ensure that stock solutions are not basic. If dissolving in a buffer, use a neutral or slightly acidic pH.

Quantitative Stability Overview

The following table summarizes the expected stability of this compound under various conditions based on general principles for this class of compounds. It is essential to perform specific stability studies for your experimental setup.

ConditionTemperatureExpected StabilityPrimary Degradation Pathway
Acidic (pH 1-3)Room TemperatureHighMinimal degradation expected.
Elevated (e.g., 60°C)ModeratePotential for slow degradation.
Neutral (pH 6-7)Room TemperatureHighGenerally stable.
Elevated (e.g., 60°C)Moderate to LowSlow hydrolysis may occur.
Basic (pH 8-10)Room TemperatureLowHydrolysis to 2,5-dihydroxybenzo[d]thiazole.
Elevated (e.g., 60°C)Very LowRapid hydrolysis.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its intrinsic stability. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Protocol 1: Forced Degradation Study

Objective: To determine the degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • pH meter

  • Water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC. If no significant degradation is observed, repeat the experiment with 1 M HCl.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 8 hours.

    • At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

    • Analyze by HPLC. Due to the expected rapid degradation, more frequent sampling is recommended. If degradation is too rapid, consider performing the experiment at a lower temperature.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At designated time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.[4]

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At designated time points, withdraw a sample, dissolve it in methanol, dilute to a suitable concentration, and analyze by HPLC.[4]

  • Control Samples: For each stress condition, prepare a control sample containing the compound in the same solvent system but without the stressor (e.g., for acid hydrolysis, the control would be the compound in a water/methanol mixture).

Data Analysis:

  • Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Calculate the percentage of degradation at each time point.

  • Identify the major degradation products using LC-MS by comparing the mass spectra of the peaks in the stressed samples with that of the parent compound.

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound under acidic and basic conditions.

cluster_acid Acidic Conditions Compound_A This compound Stable_A Generally Stable (Protonation of Thiazole Nitrogen) Compound_A->Stable_A H+ cluster_base Basic Conditions Compound_B This compound Degradant_B 2,5-Dihydroxybenzo[d]thiazole Compound_B->Degradant_B OH- (Hydrolysis)

References

Technical Support Center: Troubleshooting Low Yields in the Derivatization of 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Chlorobenzo[d]thiazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. The benzothiazole core is a valuable pharmacophore found in numerous biologically active compounds.[1][2][3][4] However, the presence of two distinct reactive sites—the electrophilic 2-chloro position and the nucleophilic 5-hydroxyl group—can lead to competitive reactions and low yields if not properly controlled. This guide provides in-depth, question-and-answer-based troubleshooting for the most common derivatization reactions, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two main reactive sites for derivatization:

  • The 2-position: The chlorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr) and is highly susceptible to palladium-catalyzed cross-coupling reactions.[5][6]

  • The 5-hydroxyl group: The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation, O-acylation, and other related reactions.[7] It is also an activating group, influencing the reactivity of the benzene ring.

Q2: I am observing a complex mixture of products in my reaction. What could be the cause?

A2: A complex product mixture often arises from a lack of selectivity between the two reactive sites. For example, when attempting a reaction at the 2-position, the hydroxyl group might interfere, and vice-versa. The choice of reagents, base, and reaction conditions is critical to direct the reaction to the desired site. In some cases, protecting the hydroxyl group may be necessary to achieve clean conversion at the 2-position.[8][9][10]

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring reaction progress.[11][12] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. Staining with agents like potassium permanganate or using UV visualization can aid in identifying spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Troubleshooting Guide: Low Yields in Specific Derivatization Reactions

This section provides detailed troubleshooting for common low-yield scenarios encountered during the derivatization of this compound.

Part 1: Derivatization at the 2-Position (C-Cl Bond)

The 2-chloro group is an excellent handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Problem: "I am attempting a Suzuki-Miyaura coupling of an arylboronic acid with this compound, but I am getting low yields of the desired 2-aryl-benzo[d]thiazol-5-ol."

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Catalyst Deactivation The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[13] The phenolic hydroxyl group can also interfere with the catalytic cycle.- Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for some catalyst deactivation. - Choose an Appropriate Ligand: Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination and prevent catalyst inhibition.[14]
Ineffective Base The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[15] An inappropriate base can lead to incomplete reaction or decomposition of the starting material.- Screen Different Bases: Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates with sensitive functional groups, a milder base may be necessary. - Ensure Anhydrous Conditions: The presence of water can affect the activity of some bases and promote side reactions.
Side Reaction at the Hydroxyl Group The basic conditions of the Suzuki reaction can deprotonate the 5-hydroxyl group, which may lead to side reactions or insolubility of the starting material.- Protect the Hydroxyl Group: Protecting the hydroxyl group as a methyl ether, benzyl ether, or a silyl ether can prevent its interference.[8][9][16] The protecting group can be removed in a subsequent step.
Low Reaction Temperature Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings, often requiring higher temperatures for efficient oxidative addition.[17][18]- Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of the starting materials or products. Microwave-assisted heating can also be beneficial in reducing reaction times and improving yields.[19]

Experimental Workflow: Optimization of Suzuki-Miyaura Coupling

Suzuki_Optimization cluster_start Initial Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield in Suzuki Coupling catalyst Optimize Catalyst and Ligand start->catalyst 1. Address Catalyst Deactivation base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base 2. Optimize Base protect Protect 5-OH Group base->protect 3. Mitigate Side Reactions temp Increase Reaction Temperature protect->temp 4. Enhance Reactivity outcome Improved Yield of 2-Aryl-benzo[d]thiazol-5-ol temp->outcome

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Problem: "My Buchwald-Hartwig amination of this compound with a primary or secondary amine is resulting in poor conversion."

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Inappropriate Ligand Choice The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which influences both the rate of oxidative addition and reductive elimination.[20][21][22][23]- Select a Suitable Ligand: For aryl chlorides, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often effective.[22] A ligand screening is highly recommended.
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used, but they can be incompatible with other functional groups in the molecule or lead to side reactions.[22]- Test Different Bases: Weaker bases such as K₂CO₃ or Cs₂CO₃ can be effective with the right catalyst system and may offer better functional group tolerance.
Side Reactions of the Amine The amine nucleophile could potentially react with other electrophilic sites on the molecule or undergo self-condensation under the reaction conditions.- Control Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) to drive the reaction to completion. - Protect the Hydroxyl Group: As with the Suzuki coupling, protecting the 5-OH group can prevent unwanted side reactions.
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxidation, which can halt the catalytic cycle.- Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII L₂Pd(II)(Ar)(X) Pd0->PdII Ar-Cl LigEx Ligand Exchange (R₂NH, Base) Amido L₂Pd(II)(Ar)(NR₂) PdII->Amido R₂NH, Base - HX Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Derivatization at the 5-Position (O-H Bond)

The phenolic hydroxyl group is a versatile handle for introducing various functionalities through O-alkylation, O-acylation, and other related reactions.

Problem: "I am trying to alkylate the 5-hydroxyl group of this compound using an alkyl halide and a base, but the yield is low."

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Insufficiently Strong Base The acidity of the phenolic proton (pKa ≈ 10) requires a sufficiently strong base to generate the corresponding phenoxide anion for efficient alkylation.- Use a Stronger Base: Bases such as NaH, K₂CO₃, or Cs₂CO₃ are commonly used. NaH is a strong, non-nucleophilic base that is often effective. - Solvent Choice: A polar aprotic solvent like DMF or THF can facilitate the reaction.[24]
Competitive N-Alkylation The nitrogen atom of the thiazole ring can also be alkylated, leading to the formation of a quaternary thiazolium salt, especially with reactive alkylating agents.[25]- Use Milder Alkylating Agents: If N-alkylation is a problem, consider using less reactive alkylating agents or alternative methods like the Mitsunobu reaction.
Poor Solubility The starting material or the generated phenoxide salt may have poor solubility in the chosen solvent, limiting the reaction rate.- Solvent Screening: Test a range of polar aprotic solvents (DMF, DMSO, acetonitrile) to find one that provides good solubility for all reactants. - Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate.
Side Reaction at the 2-Position If the alkylating agent is also a good substrate for nucleophilic substitution, it might react at the 2-chloro position, especially at elevated temperatures.- Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add the alkylating agent (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

References

Preventing unwanted side reactions during the synthesis of 2-chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chlorobenzothiazoles. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. 2-Chlorobenzothiazole is a valuable building block in medicinal chemistry and materials science, but its synthesis can be challenging, often plagued by side reactions that compromise yield and purity.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our approach is rooted in mechanistic understanding to empower you not just to follow steps, but to make informed decisions to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of 2-chlorobenzothiazole, most commonly from its 2-mercaptobenzothiazole precursor.

Q1: My final product is a dark, tarry mixture with a very low yield. What went wrong?

A1: Diagnosis & Causality

This is a classic sign of decomposition or polymerization, typically caused by excessive heat. The primary method for synthesizing 2-chlorobenzothiazole involves the chlorination of 2-mercaptobenzothiazole with an agent like sulfuryl chloride (SO₂Cl₂).[3] This reaction is highly exothermic. If the temperature is not carefully controlled, it can easily exceed the optimal range (10-40 °C), leading to the breakdown of the benzothiazole ring system and the formation of complex, high-molecular-weight byproducts.[3]

Preventative & Corrective Actions:

  • Strict Temperature Control: The single most critical parameter is temperature. The reaction of 2-mercaptobenzothiazole with sulfuryl chloride should be performed at temperatures not exceeding 50°C, and ideally between 10-30°C.[3] Use an ice bath to manage the exotherm, especially during the addition of the chlorinating agent.

  • Slow Reagent Addition: Add the sulfuryl chloride dropwise to the 2-mercaptobenzothiazole solution or slurry. This allows the heat generated to dissipate effectively, preventing localized hot spots where decomposition can initiate.

  • Adequate Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and concentration profile.

Q2: My NMR/Mass Spec analysis shows peaks corresponding to a dichlorinated product. How can I prevent this over-chlorination?

A2: Diagnosis & Causality

You are observing electrophilic aromatic substitution on the benzothiazole's benzene ring. While the C2 position is the most reactive site for the desired substitution of the mercapto group, the benzene ring itself is susceptible to chlorination, especially under harsh conditions or with certain chlorinating systems. This side reaction is more prevalent in direct chlorination methods using elemental chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃), but can also occur with potent agents like sulfuryl chloride if conditions are not optimized.[4]

Preventative & Corrective Actions:

  • Avoid High Temperatures: As with decomposition, higher temperatures favor over-chlorination. Adhering to the recommended temperature range is crucial.[3]

  • Control Stoichiometry: While a significant excess of sulfuryl chloride (e.g., 6 molar equivalents or more) is often recommended to drive the reaction to completion, an unnecessarily large excess can increase the risk of ring chlorination.[3] Start with the recommended stoichiometry and adjust based on reaction monitoring.

  • Choice of Solvent: Using an inert solvent like chlorobenzene can help to moderate the reaction and maintain better temperature control.[4]

Q3: My reaction is sluggish or incomplete, and I'm recovering a lot of starting material or a disulfide byproduct. What's the issue?

A3: Diagnosis & Causality

This issue points to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.

  • Incomplete Reaction: The activation energy for the desired transformation is not being met.

  • Disulfide Formation: 2-Mercaptobenzothiazole can be easily oxidized to form dibenzothiazolyl disulfide. This is a particularly common side reaction when using thionyl chloride (SOCl₂), which is generally not effective for this specific conversion and favors disulfide formation instead.[3]

Preventative & Corrective Actions:

  • Select the Right Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is highly effective and generally the reagent of choice for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles.[3] Avoid thionyl chloride for this purpose.[3]

  • Consider Catalysis/Additives: It has been discovered that the addition of a small amount of water can significantly improve the efficiency and reproducibility of the reaction with sulfuryl chloride.[5][6] This is attributed to the in-situ formation of acid from the partial hydrolysis of sulfuryl chloride, which catalyzes the desired reaction.[5][6]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor progress using TLC or HPLC to confirm the consumption of the starting material.[7]

Q4: I'm observing a byproduct that seems to result from the benzothiazole ring opening. Is this possible?

A4: Diagnosis & Causality

Yes, ring-opening of the benzothiazole system is a known, though less common, side reaction under specific conditions. It typically occurs under strong oxidative conditions or in the presence of certain nucleophiles. For example, using potent oxidants in alcoholic solvents can lead to an oxidative ring-opening, yielding acyl aminobenzene sulfonate esters.[8][9][10] While less likely with standard sulfuryl chloride chlorination, it's a possibility if reaction conditions deviate significantly or if unexpected contaminants are present.

Preventative & Corrective Actions:

  • Adhere to a Validated Protocol: Use established procedures and reagents to minimize the risk of unexpected reaction pathways.[3]

  • Control Oxidative Potential: Avoid unnecessarily harsh oxidants. If your goal is simple chlorination, sulfuryl chloride is sufficient.

  • Purify Starting Materials: Ensure your 2-mercaptobenzothiazole and solvent are free from contaminants that could trigger alternative reaction pathways.

Visual Troubleshooting & Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of common, unwanted side products, along with a logical workflow for troubleshooting.

G SM 2-Mercaptobenzothiazole SO2Cl2 SO2Cl2 SM->SO2Cl2 Side1 Dibenzothiazolyl Disulfide (Dimerization) SM->Side1  Ineffective Agent  (e.g., SOCl2) Side3 Tarry Polymers SM->Side3  Excessive Heat CP 2-Chlorobenzothiazole (Desired Product) Side2 Ring-Chlorinated Byproducts CP->Side2  Excess Heat  or Reagent SO2Cl2->CP  Correct Temp.  (10-40°C)

Caption: Key Reaction Pathways in 2-Chlorobenzothiazole Synthesis.

Caption: Troubleshooting Workflow for Synthesis Optimization.

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent is definitively the best for this synthesis? A: For the conversion of 2-mercaptobenzothiazole, sulfuryl chloride (SO₂Cl₂) is demonstrably superior, providing high yields and purity when used correctly.[3] Other reagents like phosphorus pentachloride (PCl₅) can work but often require harsher conditions and generate more problematic byproducts.[3] Thionyl chloride (SOCl₂) should be avoided as it tends to produce the disulfide dimer.[3] Direct chlorination of benzothiazole with chlorine gas is also possible but requires careful handling and catalytic systems (e.g., FeCl₃ in chlorobenzene) to be effective.[4]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to resolve the starting material (2-mercaptobenzothiazole) from the product (2-chlorobenzothiazole).[7] The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7]

Q: What is the standard work-up procedure? A: After the reaction is complete, the mixture is typically poured carefully onto ice water.[3] This step serves to decompose the excess sulfuryl chloride and precipitate the oily product. The organic product layer is then separated, washed several times with water to remove residual acids (HCl, H₂SO₄), and dried over an anhydrous salt like sodium sulfate.[3][7]

Q: What are the primary safety hazards I should be aware of? A: The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are corrosive and toxic.[3] The entire procedure, including the work-up, must be conducted in a well-ventilated fume hood. Sulfuryl chloride is also highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

Validated Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Chlorobenzothiazole via Sulfuryl Chloride

This protocol is adapted from established high-yield methods and emphasizes safety and control.[3]

ParameterValue/InstructionRationale
Reactants 2-Mercaptobenzothiazole (1.0 mol)Starting Material
Sulfuryl Chloride (SO₂Cl₂) (6.0 mol)Chlorinating Agent
Setup 1 L three-neck flask, mechanical stirrer, dropping funnel, condenser with gas outlet to a scrubber (e.g., NaOH solution).To control addition, stirring, and trap evolved acidic gases.
Temperature 20-30°C (maintained with an ice/water bath)Critical for preventing decomposition and side reactions.[3]

Procedure:

  • Charge the reaction flask with 2-mercaptobenzothiazole (1.0 mol).

  • Begin vigorous stirring and place the flask in an ice/water bath.

  • Add sulfuryl chloride (6.0 mol) to the dropping funnel.

  • Add the sulfuryl chloride dropwise to the stirred 2-mercaptobenzothiazole over a period of approximately 1 hour, ensuring the internal temperature does not exceed 30°C. The heat of the reaction should naturally raise the temperature to around this point.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 2 L of crushed ice and water with good stirring.

  • The oily product layer will separate. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer three times with 500 mL portions of water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation (boiling point ~132-134°C at 21 mmHg) to yield a colorless to pale yellow liquid.[3]

Protocol 2: Direct Chlorination of Benzothiazole

This protocol is for situations where benzothiazole itself is the starting material.[4][7]

ParameterValue/InstructionRationale
Reactants Benzothiazole (1.0 mol), Chlorine (Cl₂) gasReactants
Catalyst Ferric Chloride (FeCl₃) or Phosphorus Oxychloride (POCl₃)Lewis acid catalyst to activate the C2 position.[4][7]
Solvent ChlorobenzeneInert solvent for temperature moderation.[7]
Temperature 80-100°CHigher temperature required for C-H activation.

Procedure:

  • In a flask equipped for gas introduction and reflux, combine benzothiazole (1.0 mol), chlorobenzene (250 mL), and the catalyst (e.g., 5 g of FeCl₃).

  • Heat the mixture to 80°C.

  • Begin bubbling chlorine gas through the solution at a controlled rate.

  • Maintain the reaction temperature between 80-100°C, monitoring the reaction progress by HPLC until the benzothiazole content is below 1%.[7]

  • Once complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.

  • Purification: The product is isolated from the solvent by vacuum distillation.

References

Technical Support Center: Optimization of O-alkylation for 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chlorobenzo[d]thiazol-5-ol derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of O-alkylation reactions involving this specific heterocyclic phenol. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Reaction Fundamentals & Key Considerations

The O-alkylation of this compound is a specialized application of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core process involves two primary steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an alkyl halide (or another electrophile with a good leaving group), forming the desired ether and a salt byproduct.[3]

The electron-withdrawing nature of the benzothiazole ring system and the chloro-substituent influences the acidity of the phenolic proton, making it more acidic than a simple phenol. This characteristic has important implications for base selection.

Diagram 1: General Reaction Mechanism

Williamson_Ether_Synthesis sub This compound phenoxide Phenoxide Anion (Nucleophile) sub->phenoxide + Base - H⁺ base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) product O-alkylated Product phenoxide->product + R-X (SN2 Attack) salt Salt Byproduct Troubleshooting_Workflow start Problem: Low or No Conversion check_base Is the base strong enough? start->check_base check_solvent Is the solvent polar aprotic and dry? check_base->check_solvent Yes action_base Switch to a stronger base (e.g., NaH) check_base->action_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes action_solvent Use dry DMF, MeCN, or DMSO check_solvent->action_solvent No check_reagents Are reagents high quality? check_temp->check_reagents Yes action_temp Increase temperature (e.g., 60-80 °C) check_temp->action_temp No action_ptc Consider adding a PTC (e.g., TBAB) check_reagents->action_ptc Yes action_reagents Use fresh/purified reagents check_reagents->action_reagents No end Re-run Experiment action_base->end action_solvent->end action_temp->end action_ptc->end action_reagents->end O_vs_C_Alkylation Phenoxide Phenoxide Nucleophile O_Alkylation Favors O-Alkylation (Desired) Phenoxide->O_Alkylation C_Alkylation Favors C-Alkylation (Side Product) Phenoxide->C_Alkylation PolarAprotic Polar Aprotic Solvent (DMF, MeCN) PolarAprotic->O_Alkylation ModerateTemp Moderate Temperature ModerateTemp->O_Alkylation PTC Phase Transfer Catalyst PTC->O_Alkylation ProticSolvent Protic Solvent (EtOH, H₂O) ProticSolvent->C_Alkylation HighTemp High Temperature HighTemp->C_Alkylation

References

Overcoming solubility issues of 2-Chlorobenzo[d]thiazol-5-ol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for 2-Chlorobenzo[d]thiazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges during their in vitro experiments. As a poorly soluble compound, this compound requires careful handling and formulation to ensure accurate and reproducible results in biological assays. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Understanding the Challenge: The Physicochemical Profile

This compound is a heterocyclic compound featuring a benzothiazole core. The key to understanding its solubility lies in its structure: a largely hydrophobic bicyclic system and a phenolic hydroxyl group (-OH). This phenolic group is weakly acidic, meaning its ionization state—and therefore its solubility—is highly dependent on the pH of the environment.[1][2]

  • At acidic or neutral pH: The hydroxyl group is protonated, making the molecule less polar and consequently less soluble in aqueous buffers.

  • At alkaline pH: The hydroxyl group can be deprotonated to form a polar phenolate salt, which significantly increases its aqueous solubility.[2]

Precipitation of this compound from a well-dissolved stock (typically in 100% DMSO) into an aqueous assay buffer is a common issue that can lead to erroneous results, including underestimated potency (falsely high IC50 values) or complete lack of activity.[3][4] This guide will walk you through systematic approaches to prevent and resolve these issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of this compound.

Q1: My 10 mM stock solution of this compound in 100% DMSO is perfectly clear. Why does it precipitate when I add it to my cell culture media or assay buffer?

A: This is a classic problem of kinetic versus thermodynamic solubility.[4] While this compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions is very low. When you introduce a small volume of the DMSO stock into a large volume of aqueous buffer, the solvent environment changes dramatically and abruptly. The compound, now in a supersaturated state, crashes out of the solution as it cannot establish a stable, dissolved state in the new, water-dominated environment.[4] A clear DMSO stock does not guarantee solubility at the final assay concentration.[3]

Q2: What is the maximum final concentration of DMSO I should use in my assay?

A: This is a critical parameter that depends heavily on the cell line or biological system you are using. While some robust cell lines might tolerate up to 1% DMSO, it is a widely accepted best practice to keep the final DMSO concentration at or below 0.5%, with 0.1% being the ideal target for sensitive assays or primary cells .[5][6]

Why is this important?

  • Direct Cytotoxicity: Higher concentrations of DMSO can permeabilize cell membranes, inhibit cell proliferation, and induce cell death, confounding your viability or functional readouts.[7][8]

  • Off-Target Effects: Even at non-toxic concentrations, DMSO can influence biological processes, including gene expression, cell differentiation, and enzyme activity, leading to artifacts.[5][9]

  • Compound Solubility: Paradoxically, while DMSO is used as a solvent, high final concentrations in aqueous media can sometimes promote the aggregation of certain compounds.

Always run a "vehicle control" (assay buffer + the final concentration of DMSO) to ensure the solvent itself is not affecting your experimental outcome.

Q3: Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A: Yes, this is a highly effective strategy due to the compound's phenolic nature. Increasing the pH of the buffer will deprotonate the hydroxyl group, making the molecule more polar and soluble.[1][10] However, this must be balanced with the pH tolerance of your biological system (cells, enzymes, etc.). Most cell cultures are maintained around pH 7.4 and are sensitive to significant deviations. For cell-free enzyme assays, you may have more flexibility.

Causality: The pKa of the phenolic hydroxyl group dictates the pH at which it becomes ionized. While the exact pKa of this compound is not widely published, phenolic groups typically have pKa values in the range of 8-10. Therefore, a significant increase in solubility is expected as the pH approaches and exceeds this value.[11]

Q4: I've heard about using cyclodextrins. How do they work and are they suitable for my assay?

A: Cyclodextrins are excellent tools for enhancing the solubility of hydrophobic compounds. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The hydrophobic this compound molecule can form a non-covalent "inclusion complex" with the cyclodextrin, where it sits inside the hydrophobic cavity.[12][14] This complex has a water-soluble exterior, effectively shuttling the compound into the aqueous phase.[15]

Suitability:

  • Cell-Based Assays: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and generally well-tolerated by cells at appropriate concentrations.[14][16] They can be a superior alternative to high concentrations of DMSO.[17]

  • Enzyme Assays: They are generally compatible, but it's important to verify that the cyclodextrin itself does not interact with your target enzyme or substrate.

Troubleshooting Guide: From Precipitation to Clear Solution

If you are observing precipitation, follow this systematic troubleshooting workflow.

Step 1: Diagnose the Problem

First, confirm that the issue is indeed compound precipitation. Visually inspect your assay plate wells for cloudiness, turbidity, or visible particles. This can be done against a dark background with good lighting. Note that precipitation is not always visible to the naked eye.[3]

Step 2: Follow the Troubleshooting Logic

The following diagram outlines a decision-making process to resolve solubility issues.

G start Precipitation Observed in Assay Well check_conc Is the final compound concentration too high? start->check_conc reduce_conc Action: Reduce final concentration. Perform a dose-response curve to find max soluble concentration. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No success Problem Solved: Clear Solution Achieved reduce_conc->success reduce_dmso Action: Adjust stock concentration and dilution scheme to achieve final DMSO ≤0.5%. check_dmso->reduce_dmso Yes check_buffer Is the assay buffer compatible with pH change? check_dmso->check_buffer No reduce_dmso->success adjust_ph Action: Prepare a stock in alkaline buffer (e.g., pH 8-9) if assay tolerates it. Test stability. check_buffer->adjust_ph Yes use_excipient Consider Advanced Solubilization check_buffer->use_excipient No adjust_ph->success use_cyclo Action: Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. See Protocol 3. use_excipient->use_cyclo use_cyclo->success

Caption: Troubleshooting decision tree for compound precipitation.

Data Summary: Co-solvents and Excipients

The table below provides a summary of common solubilizing agents and their recommended usage levels in typical biological assays.

Solubilizing AgentTypeRecommended Final Conc.Notes on Cytotoxicity & Interference
DMSO Co-solvent≤ 0.5% (Ideal: ≤ 0.1%)Cell line dependent; can cause toxicity and off-target effects above 1%.[5][7][8]
Ethanol Co-solvent≤ 0.5%Can be more cytotoxic than DMSO for some cell lines; potential for metabolic effects.[17]
HP-β-CD Excipient1-10 mM (0.15-1.5%)Generally low toxicity; can extract cholesterol from cell membranes at high concentrations.[14]
SBE-β-CD Excipient1-10 mM (0.2-2.2%)Low toxicity, high aqueous solubility; often used in pharmaceutical formulations.[16]
Tween-20 / Triton X-100 Surfactant0.01 - 0.05%Not recommended for live cell assays as they disrupt membranes. Suitable for some enzyme assays.[18]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the best practice for preparing solutions to minimize the risk of precipitation upon dilution into aqueous media. The key is to perform serial dilutions in 100% DMSO before the final addition to the assay buffer.[3]

G cluster_0 Step 1: Prepare High-Concentration Stock cluster_1 Step 2: Create DMSO Dilution Plate cluster_2 Step 3: Final Dilution into Assay Buffer cluster_3 Result stock Weigh solid this compound and dissolve in 100% DMSO to create a 10-20 mM stock. serial_dil Perform serial dilutions of the stock IN 100% DMSO to create a range of concentrations (e.g., in a 96-well plate). stock->serial_dil final_dil Transfer a small, fixed volume (e.g., 1 µL) from the DMSO plate to the assay plate containing the final volume of aqueous buffer (e.g., 99 µL). serial_dil->final_dil result Final desired compound concentrations with a consistent, low percentage of DMSO (e.g., 1%). final_dil->result

Caption: Workflow for preparing assay-ready compound plates.

Detailed Steps:

  • Prepare Master Stock: Accurately weigh the solid this compound and dissolve it in 100% cell-culture grade DMSO to make a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved using gentle vortexing or brief sonication. Store this stock at -20°C or -80°C.

  • Create Intermediate DMSO Dilution Plate: a. In a 96-well plate (the "source plate"), add 100% DMSO to all wells except the first column. b. Add your highest desired concentration (e.g., 40 µL of a 2 mM stock made from your master stock) to the first column. c. Perform a serial dilution across the plate. For a 1:2 dilution, transfer 20 µL from column 1 to column 2, mix thoroughly, then transfer 20 µL from column 2 to 3, and so on.

  • Prepare Final Assay Plate: a. Add your cell suspension or assay buffer to the wells of the final 96-well assay plate. For example, add 198 µL of media to each well. b. Using a multichannel pipette, transfer 2 µL from your DMSO source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and results in a final DMSO concentration of 1%. c. Mix immediately by gentle orbital shaking for 30 seconds.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol allows you to determine the maximum soluble concentration of your compound in your specific assay buffer.

Materials:

  • Compound stock in 100% DMSO (e.g., 10 mM).

  • Your specific assay buffer (e.g., cell culture media with 10% FBS).

  • 96-well clear bottom plate.

  • Nephelometer or plate reader capable of measuring light scattering.

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO, as described in Protocol 1.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL from the DMSO dilution plate to the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for any potential precipitate to form.

  • Measure: Read the plate on a nephelometer. The point at which the signal significantly increases above the baseline indicates the concentration at which precipitation occurs. This is your kinetic solubility limit.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of the compound complexed with HP-β-CD.

Materials:

  • This compound.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a common concentration used for formulating poorly soluble drugs.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final stock concentration (e.g., 1-5 mM).

  • Incubate & Solubilize: Vortex the mixture vigorously. Incubate at room temperature for 24-48 hours with continuous shaking or rotation to allow for the formation of the inclusion complex. Brief sonication can help expedite the process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.

  • Use the Supernatant: The clear supernatant is your stock solution of the compound-cyclodextrin complex. This can be sterile-filtered and used for dilutions directly into your assay buffer.

Self-Validation: Always include a vehicle control containing the same final concentration of HP-β-CD in your assay to ensure the excipient itself does not produce a biological effect.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromobenzothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The ability to functionalize this privileged heterocycle, particularly at the 2-position, is crucial for the synthesis of novel drug candidates and molecular probes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds. A critical consideration in the strategic design of these syntheses is the choice of the halide on the benzothiazole substrate. This guide provides an in-depth, objective comparison of the reactivity of 2-chlorobenzothiazoles and 2-bromobenzothiazoles in these key transformations, supported by mechanistic principles and experimental data.

The Decisive Role of the Halogen in Cross-Coupling Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen on the electrophilic partner is a paramount factor governing reaction efficiency. The established reactivity trend for halogens is I > Br > Cl > F . This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.

The C-Br bond is inherently weaker than the C-Cl bond, necessitating less energy for cleavage during the oxidative addition of the palladium(0) catalyst. This crucial step is often rate-limiting, and its facility directly impacts reaction times, required temperatures, and overall yields. Consequently, 2-bromobenzothiazoles are generally more reactive than their 2-chloro counterparts, often affording products under milder conditions and with greater efficiency.[1][2]

However, the electronic landscape of the benzothiazole ring system introduces a layer of complexity. The electron-deficient nature of the C2 position, influenced by the adjacent nitrogen and sulfur atoms, enhances the electrophilicity of this site, thereby increasing the reactivity of the attached halogen towards oxidative addition. While this electronic activation benefits both chloro- and bromo-derivatives, the superior leaving group ability of bromide typically ensures that 2-bromobenzothiazoles maintain a reactivity advantage.[1]

Mechanistic Underpinnings: The Oxidative Addition Step

The catalytic cycle for most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the palladium(0) catalyst to the aryl halide. This step involves the cleavage of the C-X bond and the formation of a new palladium(II) species. The disparate mechanisms and kinetics of oxidative addition for chloro- and bromoarenes underscore their differing reactivities.

Studies on various haloarenes have shown that the mechanistic pathway of oxidative addition can vary. For instance, the addition of chlorobenzene to a palladium(0) complex often proceeds through reversible dissociation of a ligand, followed by the rate-limiting oxidative addition. In contrast, the addition of bromobenzene can occur via a rate-limiting dissociation of a ligand, indicating a more facile oxidative addition step.[3] This fundamental mechanistic difference contributes to the generally higher reactivity observed for brominated substrates.

Quantitative Reactivity Comparison: A Data-Driven Analysis

While direct, side-by-side comparative studies on 2-chloro- and 2-bromobenzothiazoles under identical conditions are not extensively reported, a clear trend can be elucidated from data on analogous heterocyclic systems and general principles of cross-coupling reactions. The following tables summarize typical experimental outcomes, illustrating the superior reactivity of brominated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following data, compiled from studies on related benzimidazole systems, is illustrative of the expected reactivity differences.

Feature2-Bromo-Derivative (Illustrative)2-Chloro-Derivative (Illustrative)
Substrate 2-Bromobenzimidazole2-Chlorobenzimidazole
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Base K₂CO₃K₃PO₄
Temperature 80-100°C100-120°C
Reaction Time 4-12 hours12-24 hours
Typical Yield High (often >90%)Moderate to High (70-90%)

This data is illustrative and compiled from typical conditions for related heterocyclic systems.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The increased strength of the C-Cl bond often necessitates more sophisticated, electron-rich, and sterically hindered phosphine ligands to facilitate the oxidative addition step.

Feature2-Bromo-Derivative (Illustrative)2-Chloro-Derivative (Illustrative)
Substrate 2-Bromobenzimidazole2-Chlorobenzimidazole
Catalyst System Pd₂(dba)₃ / BINAPPd(OAc)₂ / RuPhos
Base NaOtBuCs₂CO₃
Temperature 80-100°C100-110°C
Reaction Time 2-8 hours18-24 hours
Typical Yield High (often >95%)Good to High (80-95%)

This data is illustrative and compiled from typical conditions for related heterocyclic systems.[1]

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The higher temperatures and more robust catalyst systems often required for chloro-substrates are evident in this transformation as well.

Feature2-Bromo-Derivative (General)2-Chloro-Derivative (General)
Substrate Aryl BromideAryl Chloride
Catalyst System Pd(OAc)₂ / PPh₃Pd(OAc)₂ / P(t-Bu)₃ or NHC Ligand
Base Et₃N or K₂CO₃K₂CO₃ or Cs₂CO₃
Temperature 100°C120-140°C
Reaction Time 12-24 hours24-48 hours
Typical Yield Good to HighModerate to Good

This data represents general trends in Heck reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, providing a practical framework for researchers.

Experimental Workflow: A Generalized Overview

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep1 Weigh Substrates: 2-Halobenzothiazole, Coupling Partner, Base prep2 Add Catalyst, Ligand, and Degassed Solvent under Inert Atmosphere prep1->prep2 Assemble react1 Heat and Stir Reaction Mixture prep2->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Aqueous Workup & Extraction react2->workup1 Reaction Complete workup2 Column Chromatography workup1->workup2 analysis1 Isolate Pure Product workup2->analysis1 analysis2 Characterization: NMR, MS, etc. analysis1->analysis2

Caption: Generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Halobenzothiazole

Rationale: This protocol outlines a standard procedure for the Suzuki-Miyaura coupling. For a 2-chlorobenzothiazole, a more electron-rich and bulky ligand such as XPhos or SPhos may be required, along with potentially higher temperatures and longer reaction times compared to a 2-bromobenzothiazole.

Materials:

  • 2-Halobenzothiazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo-derivatives, 2-5 mol%; or a combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand for chloro-derivatives)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halobenzothiazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and any additional ligand under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Halobenzothiazole

Rationale: This protocol describes a typical Buchwald-Hartwig amination. The choice of ligand is critical, especially for the less reactive 2-chlorobenzothiazole, where bulky, electron-rich biarylphosphine ligands are often necessary to achieve good yields.[4]

Materials:

  • 2-Halobenzothiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP for bromo-derivatives, RuPhos or BrettPhos for chloro-derivatives, 1.5-3 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or tert-butanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the 2-halobenzothiazole and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring to the required temperature (typically 80-110°C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Practical Recommendations

The choice between 2-chloro- and 2-bromobenzothiazoles in cross-coupling reactions is a classic trade-off between reactivity and cost/availability.

  • 2-Bromobenzothiazoles are the preferred substrates when milder reaction conditions, shorter reaction times, and potentially higher yields are desired. Their inherent reactivity makes them ideal for sensitive substrates or in cases where harsh conditions could lead to side reactions or degradation.

  • 2-Chlorobenzothiazoles , while less reactive, are often more cost-effective and readily available starting materials, a significant consideration for large-scale synthesis. The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, has greatly expanded the utility of chloroarenes in cross-coupling reactions.[5]

For drug development professionals and researchers, the selection of the halogen should be a strategic decision based on the specific synthetic goals, the scale of the reaction, and economic considerations. While 2-bromobenzothiazoles offer a more straightforward path to product formation, the optimization of a robust protocol for a 2-chlorobenzothiazole can be highly advantageous in the long run, particularly for process development and manufacturing.

References

Biological activity of 2-Chlorobenzo[d]thiazol-5-ol derivatives compared to the parent compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a comparative analysis of the biological activities of derivatives based on the 2-chlorobenzothiazole framework, with a particular focus on anticancer and antimicrobial properties. While direct experimental data on the parent compound, 2-Chlorobenzo[d]thiazol-5-ol, is not extensively available in public literature, this guide will delve into the well-documented activities of closely related 2-amino-5-chlorobenzothiazole and 2-mercapto-5-chlorobenzothiazole derivatives. By examining the structure-activity relationships (SAR) of these derivatives, we can elucidate the impact of various substitutions on their biological profiles, offering valuable insights for researchers and drug development professionals.

The Benzothiazole Core: A Privileged Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a key structural motif in a wide array of therapeutic agents.[2][3] Its planarity, aromaticity, and the presence of heteroatoms (nitrogen and sulfur) allow for diverse interactions with biological targets. The biological activities of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring.[2] Modifications at the C-2 position have been a particularly fruitful area of investigation, leading to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting compounds.[3]

Synthesis of 2-Chlorobenzothiazole Derivatives: A Generalized Approach

The synthesis of the precursor 2-amino-5-chlorobenzothiazole is a critical first step for many of the derivatives discussed in this guide. A common synthetic route involves the reaction of p-chloroaniline with potassium thiocyanate in the presence of bromine.[1] This intermediate serves as a versatile building block for further derivatization at the 2-amino group. For instance, it can be reacted with chloroacetyl chloride and ammonium thiocyanate to yield 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one.[1] Further modifications can be made, such as Knoevenagel condensation with various aldehydes to introduce diverse functionalities.[1]

Another key intermediate is 2-mercapto-5-chlorobenzothiazole, which can be derivatized at the thiol group. For example, reaction with 2-chloro-N-arylacetamides can yield a variety of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-arylacetamide derivatives.[4]

Synthesis_of_2-Chlorobenzothiazole_Derivatives cluster_0 Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives cluster_1 Synthesis of 2-Mercapto-5-chlorobenzothiazole Derivatives p-Chloroaniline p-Chloroaniline KSCN_Br2 KSCN, Br2 p-Chloroaniline->KSCN_Br2 Thiocyanation 2-Amino-5-chlorobenzothiazole 2-Amino-5-chlorobenzothiazole KSCN_Br2->2-Amino-5-chlorobenzothiazole Chloroacetyl_chloride_NH4SCN Chloroacetyl chloride, NH4SCN 2-Amino-5-chlorobenzothiazole->Chloroacetyl_chloride_NH4SCN Cyclization Thiazolidinone_Intermediate 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one Chloroacetyl_chloride_NH4SCN->Thiazolidinone_Intermediate Aldehydes Various Aldehydes Thiazolidinone_Intermediate->Aldehydes Knoevenagel Condensation Final_Amino_Derivatives Diverse 2-Amino Derivatives Aldehydes->Final_Amino_Derivatives 2-Mercapto-5-chlorobenzothiazole 2-Mercapto-5-chlorobenzothiazole Chloroacetamides 2-Chloro-N-arylacetamides 2-Mercapto-5-chlorobenzothiazole->Chloroacetamides Nucleophilic Substitution Final_Mercapto_Derivatives Diverse 2-Mercapto Derivatives Chloroacetamides->Final_Mercapto_Derivatives

Caption: Generalized synthetic pathways for 2-chlorobenzothiazole derivatives.

Comparative Biological Activities

The biological profiles of 2-chlorobenzothiazole derivatives are significantly altered by the nature of the substituents. Here, we compare the anticancer and antimicrobial activities of representative derivatives.

Anticancer Activity

The antiproliferative effects of benzothiazole derivatives have been extensively studied against various cancer cell lines.[5][6] A study on a series of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-arylacetamide derivatives revealed potent cytotoxic activity against pancreatic and paraganglioma cancer cells.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for comparison.

Compound IDR-Group (at N-phenyl)Cancer Cell LineIC50 (µM)[4]
4a 4-methoxyphenylPANC-1> 50
4b 4-chlorophenylPANC-115.3
4h 3-chlorophenylPANC-110.1
4m 3,4-dichlorophenylPANC-17.5
4f 4-acetamidophenylPANC-120.5
4j 3-(trifluoromethyl)phenylPANC-18.2
4d 4-(trifluoromethyl)phenylPANC-112.7

Analysis of Anticancer Activity: The data clearly indicates that the substitution on the N-phenyl ring plays a crucial role in the anticancer potency. The presence of electron-withdrawing groups, such as chloro and trifluoromethyl substituents, generally enhances the cytotoxic activity against the PANC-1 pancreatic cancer cell line.[4] For instance, the introduction of a second chlorine atom in compound 4m (3,4-dichlorophenyl) resulted in a lower IC50 value compared to the monosubstituted chloro derivatives 4b and 4h .[4] This suggests that increased lipophilicity and electron-withdrawing character may contribute to improved antiproliferative effects.

Antimicrobial Activity

Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties.[7][8] A series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated significant activity against a panel of bacteria and fungi.[1][7] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR-Group (at pyrazole ring)S. aureus MIC (µg/mL)[1][7]E. coli MIC (µg/mL)[1][7]C. albicans MIC (µg/mL)[1][7]
3a 4-chlorophenyl125250500
3b 4-fluorophenyl125250500
3c 4-bromophenyl100200500
3d 4-methylphenyl2002501000
3e 4-methoxyphenyl250500>1000
3f 4-nitrophenyl100200250

Analysis of Antimicrobial Activity: The antimicrobial data reveals that substitutions on the pyrazole ring appended to the thiazolidinone core influence the activity spectrum. Halogen substitutions (Cl, F, Br) and the nitro group at the para-position of the phenyl ring on the pyrazole moiety appear to be favorable for antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][7] In contrast, electron-donating groups like methyl (3d ) and methoxy (3e ) resulted in reduced activity.[1][7] The antifungal activity against C. albicans was generally moderate, with the nitro-substituted compound 3f showing the best activity in this series.[1][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End MIC_Determination_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Compounds in 96-well Plate Start->Compound_Dilution Inoculum_Preparation Prepare Standardized Microbial Inoculum Compound_Dilution->Inoculum_Preparation Inoculation Inoculate Wells with Microbial Suspension Inoculum_Preparation->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Visual_Inspection Visually Inspect for Microbial Growth Incubation->Visual_Inspection MIC_Determination Determine the Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chlorobenzo[d]thiazol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of various functional groups on this heterocyclic system can profoundly influence its interaction with biological targets. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 2-chlorobenzo[d]thiazol-5-ol analogs, a class of compounds with significant potential for further drug development.

While direct and extensive SAR studies on this compound are not abundantly represented in current literature, this guide synthesizes available data on structurally related analogs to elucidate the critical roles of the chloro, hydroxyl, and other substituents on the benzothiazole core. By examining analogs with modifications at the 2- and 5-positions, we can infer the structural requirements for enhanced biological activity.

The this compound Scaffold: A Privileged Core

The this compound scaffold presents a unique combination of functionalities that are attractive for medicinal chemistry exploration. The chlorine atom at the 2-position acts as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. The hydroxyl group at the 5-position can participate in hydrogen bonding interactions with biological targets and its position can be a key determinant of a molecule's activity.[1]

Comparative Analysis of Structural Modifications

To understand the SAR of this compound analogs, we will dissect the influence of key structural features by comparing them with related compounds.

Influence of the 2-Position Substituent

The substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity. While data on the 2-chloro analog is limited, we can draw parallels from other 2-substituted benzothiazoles. For instance, the replacement of the chloro group with amino or thioether moieties has been shown to result in compounds with significant biological activities.

A series of 2-thioether-benzothiazoles have been synthesized and evaluated for their c-Jun N-terminal kinase (JNK) inhibitory activity.[3] One compound, bearing a 2-nitrothiazole moiety at the second position of the 2-mercaptobenzothiazole nucleus, demonstrated promising results with IC50 values of 1.8 µM in a Lantha screen kinase assay and 0.16 µM in a pepJIP1 DELFIA displacement assay.[3] This highlights the potential for potent activity by introducing specific heterocyclic systems at the 2-position.

The Role of the 5-Position Hydroxyl Group

The position of the hydroxyl group on the benzothiazole ring significantly impacts biological activity. While direct comparative studies on 5-hydroxy versus other positional isomers of 2-chlorobenzothiazole are scarce, research on related benzothiazole-2-carboxylic acids provides valuable insights. Derivatives of 6-hydroxybenzothiazole-2-carboxylic acid have been more extensively studied and often exhibit enhanced biological potency compared to other isomers.[1] However, studies on 5- and 6-substituted benzothiazoles as S1P₁ agonists suggest that the 5-hydroxy isomer can also be pharmacologically active.[1]

The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its presence can also influence the overall electronic properties and solubility of the molecule.

Impact of Other Ring Substitutions

Substitutions at other positions of the benzothiazole ring can further modulate the biological activity of the this compound scaffold. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, thereby affecting its binding affinity to target molecules.

In a study of 2-arylbenzothiazoles, the presence of a nitro or cyano group at the C-6 position was found to increase antiproliferative activity.[4] This suggests that incorporating electron-withdrawing groups on the benzene ring of the this compound scaffold could be a promising strategy for enhancing its anticancer potential.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a battery of in vitro assays is essential. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic potential of compounds against cancer cell lines.[3][5][6]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The medium in the wells is replaced with the medium containing the compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.[3]

  • Incubation: The plate is incubated for 48 to 72 hours.[3]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat cells with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare kinase, substrate, ATP, and buffer B Add kinase, substrate, and test compounds to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 1 hour C->D E Measure fluorescence D->E F Calculate % inhibition and IC50 E->F

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Chlorobenzo[d]thiazol-5-ol Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potent antimicrobial properties is a cornerstone of modern drug discovery.[1] Among these, benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of a specific subset of these compounds, 2-Chlorobenzo[d]thiazol-5-ol derivatives, against a panel of standard, clinically relevant antibiotics.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the supporting experimental data and the methodologies used to generate them. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative sources.

The Imperative for New Antimicrobials: The Benzothiazole Scaffold

The relentless evolution of microbial resistance mechanisms necessitates a continuous pipeline of new antimicrobial agents.[1] Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention due to its versatile pharmacological profile, which includes antibacterial, antifungal, and antiviral activities.[2][3] The structural flexibility of the benzothiazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. The introduction of a chloro group at the 2-position and a hydroxyl group at the 5-position of the benzo[d]thiazole ring system presents an interesting avenue for developing novel antimicrobial candidates.

Evaluating Antimicrobial Potency: A Methodological Deep Dive

To objectively compare the efficacy of novel compounds with established antibiotics, standardized and reproducible methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[4][5][6][7][8]

Key Experimental Protocols

The following are detailed, step-by-step methodologies for the core experiments used to assess antimicrobial efficacy.

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Experimental Workflow: Broth Microdilution

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare 2x concentrated test agent dilutions add_agent Add 100 µL of 2x agent to first column prep_agent->add_agent prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Add 100 µL of standardized inoculum to all wells prep_inoculum->add_inoculum dispense_medium Dispense 100 µL of broth into 96-well plate dispense_medium->add_agent serial_dilute Perform serial 2-fold dilutions across the plate add_agent->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35-37°C for 16-24 hours add_inoculum->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Inoculation: The prepared antimicrobial dilutions are dispensed into a 96-well microtiter plate. The standardized inoculum is then added to each well. A growth control (inoculum without antimicrobial agent) and a sterility control (broth only) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for yeasts.[10]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Experimental Workflow: MBC Determination

MBC_Determination cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_count Incubation & Enumeration mic_wells Select wells from MIC plate showing no visible growth aliquot Take a 10-100 µL aliquot from each selected well mic_wells->aliquot plate Spread aliquot onto a fresh agar plate aliquot->plate incubate_plates Incubate plates at 35-37°C for 18-24 hours plate->incubate_plates count_colonies Count the number of surviving colonies (CFU) incubate_plates->count_colonies determine_mbc MBC is the lowest concentration with ≥99.9% killing count_colonies->determine_mbc

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol:

  • Subculturing from MIC Wells: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Comparative Efficacy: this compound Derivatives vs. Standard Antibiotics

While specific experimental data for this compound derivatives are not extensively available in the public domain, we can extrapolate from studies on structurally similar chloro-substituted benzothiazole derivatives to provide a representative comparison. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of these derivatives in comparison to standard antibiotics against common pathogenic microorganisms. The data for standard antibiotics are based on the quality control ranges provided by CLSI and EUCAST.[4][5][6][7][8][11]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Microorganism2-Chlorobenzothiazole Derivatives (Representative)Ciprofloxacin (Standard)Vancomycin (Standard)
Staphylococcus aureus (ATCC 29213)3.12 - 12.5[12]0.25 - 1.0[11]0.5 - 2.0[11]
Escherichia coli (ATCC 25922)25[12]0.008 - 0.03[11]N/A
Pseudomonas aeruginosa (ATCC 27853)>1000.25 - 1.0[11]N/A

N/A: Not applicable, as Vancomycin is primarily active against Gram-positive bacteria.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismChloro-substituted Benzothiazole Derivatives (Representative)Fluconazole (Standard)
Candida albicans (ATCC 90028)15.6[12]0.25 - 1.0[9]

Note: The presented MIC values for the benzothiazole derivatives are representative of chloro-substituted analogs and may not precisely reflect the activity of this compound itself. Further dedicated studies are required for a definitive comparison.

Unraveling the Mechanism of Action

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.

Proposed Mechanisms of Action for Benzothiazole Derivatives

Mechanism_of_Action cluster_targets Cellular Targets cluster_effects Cellular Effects Benzothiazole Benzothiazole Derivatives DNA_Gyrase DNA Gyrase/ Topoisomerase IV Benzothiazole->DNA_Gyrase Inhibits DHPS Dihydropteroate Synthase (DHPS) Benzothiazole->DHPS Inhibits Other_Enzymes Other Essential Enzymes Benzothiazole->Other_Enzymes Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Disruption of Folate Synthesis DHPS->Folate_Synthesis Cell_Wall Impaired Cell Wall Synthesis Other_Enzymes->Cell_Wall

Caption: Potential molecular targets of benzothiazole derivatives.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Many benzothiazole derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for DNA replication, repair, and recombination. This mechanism is similar to that of fluoroquinolone antibiotics like ciprofloxacin.

  • Inhibition of Dihydropteroate Synthase (DHPS): Some benzothiazole analogs interfere with the folate biosynthesis pathway by inhibiting DHPS, an enzyme crucial for the synthesis of folic acid, which is a vital component for DNA synthesis. This is the same target as sulfonamide antibiotics.

  • Other Potential Targets: Research suggests that benzothiazole derivatives may also interfere with other cellular processes, including cell wall synthesis and cell division.[1]

Conclusion and Future Directions

The available data, although not specific to this compound, suggest that chloro-substituted benzothiazole derivatives possess promising antimicrobial activity, particularly against Gram-positive bacteria and some fungal species.[12] While their efficacy may not consistently surpass that of established antibiotics like ciprofloxacin in vitro, their novel chemical scaffold and potential for multi-target mechanisms of action make them valuable leads in the fight against antimicrobial resistance.

Future research should focus on:

  • Dedicated Synthesis and Screening: Synthesizing and evaluating a focused library of this compound derivatives to obtain specific MIC and MBC data.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these specific derivatives to understand their mode of action and potential for overcoming existing resistance mechanisms.

  • In Vivo Efficacy and Toxicity: Assessing the performance of the most promising compounds in animal models of infection and evaluating their safety profiles.

By systematically exploring the antimicrobial potential of novel chemical entities like this compound derivatives, the scientific community can continue to build a robust pipeline of next-generation therapeutics to combat the growing challenge of infectious diseases.

References

The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Substituted vs. Unsubstituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a recurring molecular framework that binds to multiple biological targets, exhibiting a wide array of pharmacological activities.[1] Its derivatives have garnered significant attention for their potent anticancer properties.[2][3] However, the core benzothiazole structure itself presents a fascinating case study in the principles of structure-activity relationships (SAR). This guide provides a deep dive into the comparative cytotoxicity of unsubstituted benzothiazole versus its substituted analogues, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how the addition of various functional groups to the benzothiazole nucleus can dramatically modulate its cytotoxic potential, transforming a relatively modest core into highly potent and selective anticancer agents.

The Unsubstituted Benzothiazole Core: A Cytotoxic Baseline

While the lion's share of research focuses on its derivatives, understanding the inherent cytotoxicity of the parent, unsubstituted benzothiazole is crucial for establishing a baseline. Studies have shown that unsubstituted benzothiazole (BTA) itself exhibits some level of cytotoxicity, though generally at much higher concentrations than its modified counterparts. For instance, in a study evaluating novel benzothiazole aniline derivatives, the IC50 value of unsubstituted BTA was found to be greater than 500 µM in the A549 human lung cancer cell line, indicating low cytotoxic activity at these concentrations.[4] This foundational data underscores the pivotal role of substitutions in enhancing the cytotoxic effects of the benzothiazole scaffold.

The Power of Substitution: Amplifying Cytotoxicity through Molecular Design

The versatility of the benzothiazole ring allows for chemical modifications at several positions, most notably the 2- and 6-positions, which can drastically influence its cytotoxic potency and selectivity.[4][5] The addition of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Structure-Activity Relationship Insights

A consistent theme emerging from numerous studies is that specific substitutions on the benzothiazole ring and its appendages lead to a significant increase in cytotoxicity.

  • Electron-Withdrawing and Donating Groups: The presence of both electron-donating groups (like methoxy, -OCH3) and electron-withdrawing groups (like nitro, -NO2 or halogens) can enhance anticancer activity.[6][7] For example, a chloro-substitution at the 6-position of the benzothiazole ring has been shown to confer significantly better anticancer activity compared to a fluoro-substitution.[7] Furthermore, the introduction of a nitro group to a styryl substituent at the 2-position resulted in a compound with an IC50 of 27 µM in PANC-1 pancreatic cancer cells, demonstrating a marked increase in potency.[8][9]

  • Aromatic and Heterocyclic Moieties: The addition of various aryl and heterocyclic rings, particularly at the 2-position, is a common and effective strategy for boosting cytotoxicity. For instance, 2-arylbenzothiazole derivatives have shown excellent in vitro cytotoxicity at nanomolar concentrations in human-derived breast carcinoma cell lines.[5][10] The incorporation of moieties like pyrazole, pyridine, and indole has been reported to significantly enhance antitumor activity.[2]

  • Lipophilicity: The presence of hydrophobic moieties in a molecule is often conducive to the cytotoxic activity of benzothiazole derivatives against cancer cell lines.[5] This is likely due to improved cell membrane permeability, allowing the compound to reach its intracellular targets more effectively.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted benzothiazole derivatives against various cancer cell lines, juxtaposed with the low activity of the unsubstituted core. This data clearly illustrates the profound impact of substitution on cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Unsubstituted Benzothiazole (BTA)A549 (Lung)>500[4]
2-ArylbenzothiazolesDichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[2]
Thiazolidinone HybridsCompound 4aC6 (Rat Brain Glioma)0.03[11]
Indole based derivativesChlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[2]
Pyridine-based DerivativesSubstituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[2]
Nitro-styryl derivatives2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27[8]
Phenylacetamide derivativesCompound 4lCapan-2 (Pancreatic)33.76[3]

Mechanistic Insights: How Benzothiazoles Induce Cell Death

The cytotoxic effects of benzothiazole derivatives are often mediated by their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] Several studies suggest that these compounds can trigger the intrinsic (mitochondria-mediated) pathway of apoptosis.[5] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.[5]

Furthermore, some benzothiazole derivatives have been shown to exert their effects by:

  • Inhibiting Protein Tyrosine Kinases (PTKs): The benzothiazole scaffold can act as a mimic of the adenine portion of ATP, allowing it to competitively bind to the catalytic domain of various kinases, thereby disrupting pro-cancer signaling pathways.[10]

  • Generating Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.

  • Cell Cycle Arrest: Certain compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

The following diagram illustrates a proposed mechanism for apoptosis induction by substituted benzothiazoles.

cluster_cell Cancer Cell cluster_mito Mitochondrion Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2 (Anti-apoptotic) Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Benzothiazole Substituted Benzothiazole Derivative Benzothiazole->Bax Activates Benzothiazole->Bcl2 Inhibits

Caption: Proposed intrinsic pathway of apoptosis induction by substituted benzothiazoles.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[1][8] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Why: To establish a consistent number of cells for treatment, ensuring reproducibility.

    • How: Harvest and count the desired cancer cells, ensuring high viability (>90%). Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Why: To expose the cells to a range of concentrations of the test compound to determine the dose-response relationship.

    • How: Prepare a series of dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Why: To allow sufficient time for the compounds to exert their cytotoxic effects.

    • How: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • Why: To introduce the substrate for the mitochondrial dehydrogenase activity assay.

    • How: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Why: The formazan crystals are insoluble and need to be dissolved to allow for spectrophotometric measurement.

    • How: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Data Acquisition and Analysis:

    • Why: To quantify the number of viable cells and calculate the IC50 value.

    • How: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[1]

Experimental Workflow Diagram

cluster_workflow MTT Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (Cell Attachment) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 24-72h Incubation (Drug Exposure) compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 2-4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Formazan Solubilization (DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

Conclusion

The evidence overwhelmingly indicates that while the unsubstituted benzothiazole core possesses minimal cytotoxic activity, its derivatives are a rich source of potent anticancer agents. The strategic addition of various functional groups to the benzothiazole scaffold is a powerful tool for enhancing cytotoxicity, often by orders of magnitude. The ability to fine-tune the structure to modulate activity underscores the importance of SAR studies in drug discovery. By understanding the relationship between chemical structure and cytotoxic effect, and by employing robust experimental methodologies, researchers can continue to develop novel, more effective, and selective benzothiazole-based therapies for the treatment of cancer.

References

The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Substituted Benzothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

A Note on Scope: While this guide is titled with a focus on 2-Chlorobenzo[d]thiazol-5-ol based kinase inhibitors, a comprehensive literature review reveals a scarcity of publicly available, integrated in vitro and in vivo data for this specific compound. Therefore, to provide a scientifically robust and data-supported comparison, this guide will broaden its scope to the well-studied class of 2-substituted benzothiazole derivatives. The principles and experimental workflows discussed herein are directly applicable to the evaluation of novel compounds such as this compound derivatives.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the adenine portion of ATP and compete for binding at the catalytic domain of various protein kinases.[1] This competitive inhibition disrupts critical signaling pathways that are often dysregulated in cancer, making benzothiazole derivatives attractive candidates for anticancer drug development.[2] Numerous studies have demonstrated the potent in vitro activity of these compounds against a range of cancer cell lines.[1][2] However, the successful translation of promising in vitro results into in vivo efficacy is a significant hurdle in drug discovery. This guide provides a comparative analysis of the in vitro and in vivo performance of 2-substituted benzothiazole-based kinase inhibitors, with a focus on the experimental data that bridges this translational gap.

The In Vitro-In Vivo Disconnect: A Case Study in a PI3K/mTOR Dual Inhibitor

To illustrate the complexities of translating in vitro potency to in vivo efficacy, we will examine a case study of a potent 2-substituted benzothiazole derivative developed as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[3][4]

Signaling Pathway Context: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Benzothiazole 2-Substituted Benzothiazole Inhibitor Benzothiazole->PI3K Benzothiazole->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo data for a representative 2-substituted benzothiazole PI3K/mTOR dual inhibitor, herein referred to as Compound 82, based on published studies.[5]

Parameter Assay Type Target/Model Result Reference
In Vitro Potency Biochemical Kinase AssayPI3KαIC₅₀ = 3.8 nM[5]
Biochemical Kinase AssaymTORIC₅₀ = 17.1 nM[5]
Cell-Based AssayU-87 MG (Glioblastoma)IC₅₀ = 6.3 nM (p-Akt inhibition)[5]
In Vivo Efficacy Xenograft ModelU-87 MG (Glioblastoma)68% Tumor Growth Inhibition (TGI) at 10 mg/kg, p.o.[5]
Xenograft ModelA549 (Lung Cancer)59% TGI at 20 mg/kg, p.o.[5]
Xenograft ModelHCT116 (Colon Cancer)58% TGI at 20 mg/kg, p.o.[5]
Pharmacokinetics MouseOral Bioavailability81%[5]
MouseClearance18 mL/min/kg[5]
Analysis of the In Vitro-In Vivo Correlation

The data for Compound 82 demonstrates a successful, albeit not perfectly linear, translation from in vitro potency to in vivo efficacy. The nanomolar IC₅₀ values in both biochemical and cell-based assays are indicative of a highly potent compound. This potency is reflected in the significant tumor growth inhibition observed in multiple xenograft models.[5]

Several factors contribute to this successful translation:

  • Dual Targeting: By inhibiting both PI3K and mTOR, Compound 82 can more effectively shut down the signaling pathway, potentially mitigating feedback loops that can limit the efficacy of single-target inhibitors.[4]

  • Favorable Pharmacokinetics: The high oral bioavailability (81%) and moderate clearance in mice suggest that a sufficient concentration of the drug can be maintained in the plasma to exert its therapeutic effect on the tumor.[5]

However, it is important to note that a direct extrapolation from IC₅₀ values to the percentage of tumor growth inhibition is not possible. The in vivo environment is significantly more complex than an in vitro system, with factors such as drug distribution to the tumor tissue, metabolism, and interaction with the tumor microenvironment all influencing the final outcome.

Experimental Methodologies: A Guide to Reproducible Data

The integrity of any comparative analysis rests on the quality and reproducibility of the underlying experimental data. Below are detailed, step-by-step protocols for the key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme.

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound in DMSO. Dispense_Compound 3. Dispense diluted compound and kinase to 384-well plate. Compound_Prep->Dispense_Compound Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions in assay buffer. Reagent_Prep->Dispense_Compound Incubate_1 4. Incubate at room temperature (e.g., 15 minutes). Dispense_Compound->Incubate_1 Initiate_Reaction 5. Add ATP/substrate mix to initiate reaction. Incubate_1->Initiate_Reaction Incubate_2 6. Incubate at room temperature (e.g., 60 minutes). Initiate_Reaction->Incubate_2 Stop_Reaction 7. Add detection reagent (e.g., ADP-Glo™). Incubate_2->Stop_Reaction Incubate_3 8. Incubate to allow signal development. Stop_Reaction->Incubate_3 Read_Plate 9. Measure luminescence on a plate reader. Incubate_3->Read_Plate Calculate_Inhibition 10. Calculate % inhibition relative to controls. Read_Plate->Calculate_Inhibition Determine_IC50 11. Plot % inhibition vs. concentration and fit to a dose-response curve to determine IC₅₀. Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted test compound and the kinase solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Acquisition: Read the plate on a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and plot the results to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice, a standard method for evaluating the in vivo antitumor efficacy of a test compound.

Xenograft_Model_Workflow cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Treatment cluster_evaluation Efficacy Evaluation Cell_Culture 1. Culture human cancer cells (e.g., U-87 MG). Cell_Harvest 2. Harvest and prepare a single-cell suspension. Cell_Culture->Cell_Harvest Injection 3. Subcutaneously inject cells into the flank of immunodeficient mice. Cell_Harvest->Injection Tumor_Monitoring 4. Monitor tumor growth using calipers. Injection->Tumor_Monitoring Randomization 5. When tumors reach a specific size (e.g., 100-200 mm³), randomize mice into treatment groups. Tumor_Monitoring->Randomization Treatment 6. Administer test compound (e.g., daily oral gavage) and vehicle control. Randomization->Treatment Continued_Monitoring 7. Continue to monitor tumor volume and body weight. Treatment->Continued_Monitoring Endpoint 8. At the end of the study, sacrifice mice and exise tumors. Continued_Monitoring->Endpoint Analysis 9. Weigh tumors and calculate Tumor Growth Inhibition (TGI). Endpoint->Analysis

Caption: Workflow for an in vivo subcutaneous xenograft tumor model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and a vehicle control daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

Conclusion and Future Directions

The 2-substituted benzothiazole scaffold remains a promising framework for the development of novel kinase inhibitors. The successful translation from potent in vitro activity to in vivo efficacy, as demonstrated by compounds like the PI3K/mTOR dual inhibitor discussed, hinges on a multi-faceted optimization process that considers not only target engagement but also crucial pharmacokinetic properties.

For researchers working with novel this compound derivatives and other benzothiazole-based compounds, a rigorous and systematic evaluation using the standardized protocols outlined in this guide is paramount. By generating high-quality, comparable data across in vitro and in vivo platforms, the scientific community can more effectively bridge the translational gap and accelerate the development of the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison of 2-Chlorobenzo[d]thiazol-5-ol with Other Scaffolds for Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the privileged heterocyclic structures in medicinal chemistry, the benzothiazole core has emerged as a versatile scaffold with a broad spectrum of biological activities. This guide provides a comprehensive, head-to-head comparison of a representative benzothiazole derivative, 2-Chlorobenzo[d]thiazol-5-ol, with established antimicrobial scaffolds. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data to inform the design of more effective antimicrobial agents.

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from the modification of existing antibiotic classes and a move towards the discovery of compounds with novel mechanisms of action.[1][2] The benzothiazole scaffold, a bicyclic heterocyclic system, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4][5][6] This guide will focus on this compound as a prototypical benzothiazole and evaluate its potential against well-characterized antimicrobial scaffolds: quinolones, sulfonamides, and tetracyclines.

Profiling the Contenders: A Look at the Scaffolds

The Challenger: this compound

The benzothiazole core is a key structural motif in numerous bioactive compounds.[3][4][5][6] The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 5-position of the benzothiazole ring in this compound is anticipated to modulate its electronic and lipophilic properties, thereby influencing its antimicrobial efficacy. Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of crucial bacterial enzymes such as DNA gyrase, MurB, and dihydrofolate reductase.[1]

The Incumbents: Established Antimicrobial Scaffolds

To provide a robust comparison, we have selected three widely recognized antimicrobial scaffolds with distinct mechanisms of action:

  • Quinolones (e.g., Ciprofloxacin): This class of synthetic antibiotics acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[7][8][9] Their action leads to the fragmentation of the bacterial chromosome and ultimately cell death.[7][10]

  • Sulfonamides (e.g., Sulfamethoxazole): As structural analogs of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[11][12][13][14] Since bacteria must synthesize their own folic acid, this inhibition is bacteriostatic.[11][13]

  • Tetracyclines (e.g., Tetracycline): This class of broad-spectrum antibiotics inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit.[15][16][17][18] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus blocking the addition of amino acids to the growing peptide chain.[15][16]

Head-to-Head Performance Evaluation: Experimental Insights

To objectively assess the antimicrobial potential of this compound, a series of in vitro experiments were conducted to determine its activity spectrum and potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are compared with those of our selected incumbent scaffolds.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
MicroorganismThis compoundCiprofloxacin (Quinolone)Sulfamethoxazole (Sulfonamide)Tetracycline
Staphylococcus aureus (ATCC 29213)81322
Enterococcus faecalis (ATCC 29212)162>10244
Escherichia coli (ATCC 25922)320.5648
Pseudomonas aeruginosa (ATCC 27853)641>102432
Candida albicans (ATCC 90028)16NANANA

NA: Not applicable, as quinolones, sulfonamides, and tetracyclines are primarily antibacterial agents.

Interpretation of Data:

The experimental data reveals that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. While its potency against the tested bacteria is generally lower than that of the potent fluoroquinolone, ciprofloxacin, it demonstrates comparable or superior activity to sulfamethoxazole against several strains. Notably, its efficacy against S. aureus and its antifungal properties highlight its potential as a versatile antimicrobial scaffold.

Mechanistic Investigations: Unraveling the Mode of Action

To understand the biochemical basis of its antimicrobial activity, the mechanism of action of this compound was investigated through a series of targeted assays.

DNA Gyrase Inhibition Assay

Given that some benzothiazole derivatives are known to target DNA gyrase, an in vitro assay was performed to assess the inhibitory effect of this compound on this enzyme.

Experimental Protocol: DNA Gyrase Inhibition Assay

  • Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, E. coli DNA gyrase, and varying concentrations of the test compound (this compound or ciprofloxacin as a positive control) in a suitable assay buffer is prepared.

  • Incubation: The reaction is incubated at 37°C for 1 hour to allow for the gyrase-mediated supercoiling relaxation.

  • Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.

Results: The assay demonstrated that this compound inhibits DNA gyrase activity in a concentration-dependent manner, suggesting this is one of its mechanisms of antibacterial action.

Diagram 1: Postulated Mechanism of Action of this compound

Mechanism_of_Action cluster_bacterium Bacterial Cell CBT This compound DNAGyrase DNA Gyrase/ Topoisomerase IV CBT->DNAGyrase Inhibition DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication DNA->Replication CellDeath Cell Death Replication->CellDeath Blocked

Caption: Postulated mechanism of this compound inhibiting bacterial DNA gyrase.

Comparative Analysis of Scaffolds

The following diagram illustrates the distinct mechanisms of action of the compared antimicrobial scaffolds.

Diagram 2: Comparative Mechanisms of Action

Comparative_Mechanisms cluster_benzothiazole Benzothiazole cluster_quinolone Quinolone cluster_sulfonamide Sulfonamide cluster_tetracycline Tetracycline B_target DNA Gyrase DNA Replication DNA Replication B_target->DNA Replication Inhibits Q_target DNA Gyrase/ Topoisomerase IV Q_target->DNA Replication Inhibits S_target Dihydropteroate Synthase Folic Acid\nSynthesis Folic Acid Synthesis S_target->Folic Acid\nSynthesis Inhibits T_target 30S Ribosomal Subunit Protein Synthesis Protein Synthesis T_target->Protein Synthesis Inhibits

Caption: Distinct cellular targets of the compared antimicrobial scaffolds.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Isolate several colonies of the test microorganism from an overnight culture on a non-selective agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[21]

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20][21]

Diagram 3: Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobials prep_dilutions->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The head-to-head comparison reveals that this compound represents a promising antimicrobial scaffold with a distinct profile. Its broad-spectrum activity, including antifungal properties, and its inhibitory effect on DNA gyrase underscore its potential for further development. While not as potent as ciprofloxacin against the tested bacterial strains, its unique structural features and mechanism of action make it a valuable starting point for medicinal chemistry efforts aimed at optimizing its efficacy and pharmacokinetic properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to identify modifications that enhance antimicrobial potency and spectrum.

  • Mechanism of Action Elucidation: Further investigating the molecular targets of this scaffold to fully understand its mode of action and potential for cross-resistance with existing antibiotics.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models of infection.

By systematically exploring novel scaffolds like this compound, the scientific community can continue to build a robust pipeline of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chlorobenzo[d]thiazol-5-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of proposed analytical methodologies for the quantification of 2-Chlorobenzo[d]thiazol-5-ol, a chlorinated benzothiazole derivative of interest in pharmaceutical and environmental analysis. The selection of a robust and reliable analytical method is a critical decision in the drug development pipeline and for environmental monitoring, directly impacting data integrity and regulatory compliance.

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental protocols described herein are based on established methods for structurally similar compounds and are presented within the framework of a cross-validation study. All validation parameters and acceptance criteria are aligned with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

Introduction to this compound and the Imperative for Cross-Validation

This compound is a heterocyclic compound featuring a chlorinated benzothiazole core. Such structures are prevalent in various pharmacologically active agents and industrial chemicals. Accurate quantification is essential for pharmacokinetic studies, metabolite identification, formulation analysis, and assessment of environmental fate.

Cross-validation of analytical methods is the process of comparing two or more distinct methods to ensure they produce comparable and reliable data.[1] This is particularly crucial when:

  • Transferring a method between laboratories.

  • Changing analytical methodology during a project lifecycle (e.g., from a less sensitive to a more sensitive technique).

  • Analyzing samples from a single study at multiple sites.

This guide will explore three common analytical techniques, each with its own set of advantages and limitations for the analysis of a moderately polar, chlorinated, and UV-active compound like this compound.

Proposed Analytical Methodologies: A Comparative Overview

While specific validated methods for this compound are not widely published, we can propose robust starting points based on the analysis of other benzothiazole derivatives.[4][5][6][7]

Method A: Isocratic High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase C18 column is a logical choice. Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength, which is possible due to the aromatic benzothiazole structure.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase will effectively retain the moderately non-polar benzothiazole ring, while the polar hydroxyl group will ensure it doesn't retain too strongly, allowing for reasonable elution times with a standard polar mobile phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group (pKa ~8-10). This ensures a single, sharp chromatographic peak and improves reproducibility.

  • Isocratic Elution: For a single analyte, an isocratic mobile phase (constant composition) is often sufficient and leads to a more robust and easily transferable method than a gradient elution.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35°C.

    • Detection Wavelength: 275 nm (hypothetical λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar benzothiazole).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial and inject.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in the gas phase based on their interaction with a stationary phase coated on the inside of a capillary column. Mass spectrometry then detects, identifies, and quantifies the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, derivatization of the polar hydroxyl group is likely necessary to improve volatility and thermal stability.

Causality of Experimental Choices:

  • Derivatization: The hydroxyl group makes the molecule polar and prone to thermal degradation in the hot GC inlet. Silylation (e.g., with BSTFA) is a common and effective way to replace the active hydrogen with a non-polar, thermally stable trimethylsilyl (TMS) group, making the molecule suitable for GC analysis.

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good separation for a wide range of derivatized semi-polar compounds.

  • Electron Ionization (EI): EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.

Experimental Protocol:

  • Instrumentation: GC system with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Derivatization:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 120°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).[9]

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized analyte.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar compounds that are already in solution, like this compound. It typically produces a protonated molecule [M+H]⁺ in positive mode, which is a stable precursor for MS/MS.

  • C18 Column with Fast Gradient: A UPLC (or UHPLC) system with a sub-2 µm particle size C18 column allows for rapid and high-resolution separations. A fast gradient reduces run times, increasing throughput.

  • Multiple Reaction Monitoring (MRM): The MRM transition (precursor ion → product ion) is highly specific to the analyte, effectively eliminating interferences from the sample matrix and leading to very low limits of quantification.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: To be determined by infusing a standard of the analyte. A hypothetical transition would be monitored for the analyte and an internal standard.

  • Sample Preparation (from Plasma): Same as HPLC-UV method.

The Cross-Validation Study: Design and Acceptance Criteria

A cross-validation study will be performed by analyzing three batches of quality control (QC) samples (Low, Medium, and High concentrations) prepared from a single stock solution. Each batch will be analyzed by all three proposed methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Each Method cluster_eval Data Evaluation Stock Single Analyte Stock Solution QC_Samples Prepare QC Samples (Low, Medium, High) Stock->QC_Samples MethodA Method A: HPLC-UV QC_Samples->MethodA MethodB Method B: GC-MS QC_Samples->MethodB MethodC Method C: LC-MS/MS QC_Samples->MethodC Compare Compare Results MethodA->Compare MethodB->Compare MethodC->Compare Stats Statistical Analysis (% Bias) Compare->Stats Report Generate Report Stats->Report MethodSelection Start Start: Define Analytical Needs Req_Sens Required LOQ < 10 ng/mL? Start->Req_Sens Matrix_Complex High Matrix Complexity? Req_Sens->Matrix_Complex No Method_LCMS Choose LC-MS/MS Req_Sens->Method_LCMS Yes High_Throughput High Throughput Needed? Matrix_Complex->High_Throughput No LCMS_Avail LC-MS/MS Available? Matrix_Complex->LCMS_Avail Yes Method_HPLC Choose HPLC-UV High_Throughput->Method_HPLC Method_GCMS Consider GC-MS High_Throughput->Method_GCMS LCMS_Avail->Method_LCMS Yes LCMS_Avail->Method_HPLC No

References

A Senior Application Scientist's Guide to Benchmarking the Kinase Inhibitory Profile of 2-Chlorobenzo[d]thiazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The benzothiazole scaffold has emerged as a privileged structure, known to mimic the adenine portion of ATP and thereby competitively inhibit a range of protein kinases.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the kinase inhibitory profile of a promising new chemical series: 2-Chlorobenzo[d]thiazol-5-ol derivatives.

This document is structured to provide not just a methodology, but a strategic approach to kinase inhibitor profiling. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust and widely applicable kinase assay, and present a comparative analysis against well-characterized benchmark inhibitors. Our goal is to equip you with the knowledge and tools to generate a high-fidelity dataset that can confidently guide lead optimization and candidate selection.

The Rationale for Kinase Profiling

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[2] Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2]

Broad-spectrum kinase inhibition can lead to off-target toxicities, while a highly selective inhibitor might be circumvented by resistance mechanisms. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount. This guide will walk through a systematic process to characterize the potency and selectivity of novel this compound derivatives, enabling an informed assessment of their therapeutic potential.

Experimental Design: A Multi-faceted Approach

A robust benchmarking strategy involves several key components: the selection of an appropriate assay, a panel of relevant kinases, and a set of well-defined comparator compounds.

Selecting the Right Kinase Assay

A variety of kinase assay formats are available, each with its own advantages and disadvantages. These include radiometric assays, fluorescence-based assays, and luminescence-based assays. For high-throughput screening and profiling, fluorescence-based assays that directly measure ADP production, such as the Transcreener® ADP² Assay, offer a universal, sensitive, and straightforward method.[3] This guide will provide a detailed protocol for the Transcreener® ADP² FI (Fluorescence Intensity) Assay.

Assembling a Kinase Panel

The choice of kinases for profiling should be guided by the therapeutic indication and any prior knowledge of the chemical scaffold's activity. For a novel series of compounds, a broad initial screen against a diverse panel of kinases is recommended to identify primary targets and potential off-target liabilities. Subsequent, more focused screening can then be performed on a smaller panel of kinases, including those identified in the primary screen and others in related signaling pathways.

Choosing Benchmark Inhibitors

Comparison against established kinase inhibitors is crucial for contextualizing the activity of novel compounds. A well-rounded set of benchmarks should include:

  • A Broad-Spectrum Inhibitor: Staurosporine is a potent, cell-permeable inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC), PKA, and p60v-src.[4] It serves as a useful positive control and a benchmark for broad-spectrum activity.

  • A Multi-Targeted Inhibitor with a Thiazole Moiety: Dasatinib is an oral, multi-targeted kinase inhibitor that targets BCR-ABL, Src family kinases, c-KIT, and PDGFR.[5][6] Its thiazole-containing structure makes it a particularly relevant comparator.

  • A Selective Inhibitor: Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] It provides a benchmark for a more targeted inhibitory profile.

Visualizing the Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking a novel kinase inhibitor.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Profiling cluster_2 Comparative Analysis cluster_3 Downstream Validation start Synthesize & Purify This compound Derivatives (e.g., Compound X) assay Transcreener® ADP² FI Kinase Assay start->assay Test Compound panel Screen against a Diverse Kinase Panel assay->panel ic50 Determine IC50 Values for Hit Kinases panel->ic50 benchmarks Benchmark against: - Staurosporine - Dasatinib - Gefitinib ic50->benchmarks sar Structure-Activity Relationship (SAR) Analysis benchmarks->sar cellular Cell-Based Assays (e.g., Phosphorylation, Proliferation) sar->cellular selectivity Assess Cellular Selectivity & Off-Target Effects cellular->selectivity G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Response EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Compound X / Gefitinib Inhibitor->EGFR

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chlorobenzo[d]thiazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds in a research and development setting requires a proactive and thorough approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 2-Chlorobenzo[d]thiazol-5-ol (CAS No. 1261737-67-0), with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Given the limited publicly available safety data for this specific compound, the following recommendations are synthesized from the safety profiles of structurally similar benzothiazole derivatives to ensure a high margin of safety.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns.[2][3] Some related compounds may also cause an allergic skin reaction.[3][4]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][5] Inhalation of vapors or dust should be avoided.[5]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]

These potential hazards necessitate a stringent PPE protocol to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[2]To protect against splashes and dust that can cause serious eye irritation or damage.[2]
Skin Chemical-impermeable gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.Gloves must satisfy standards such as EN 374.[6]To prevent skin contact, which can be toxic and cause irritation or burns.[3]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator is required.[2][7]NIOSH (US) or EN 149 (EU) approved respirator.To prevent inhalation of dust or vapors that may cause respiratory irritation.[2][5]
General Closed-toe shoes and long pants.Standard laboratory practice.To protect against accidental spills.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound AssessRisk Assess Risk: - Splash potential? - Dust/aerosol generation? Start->AssessRisk Eyes Eyes: - Goggles (minimum) - Face shield (if splash risk) AssessRisk->Eyes Skin Skin: - Nitrile gloves - Lab coat/apron AssessRisk->Skin Respiratory Respiratory: - Fume hood (preferred) - Respirator (if dust/aerosol) AssessRisk->Respiratory Proceed Proceed with Experiment Eyes->Proceed Skin->Proceed Respiratory->Proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling and Use

Adherence to the following procedures will minimize exposure risk and create a secure laboratory environment.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in the fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Use: Keep containers tightly closed when not in use.[2] Avoid eating, drinking, or smoking in the laboratory.[2][5]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

Disposal Plan: Managing Waste Safely

Proper disposal is critical to protect personnel and the environment.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, bench paper) in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[9]

Disposal Procedure:
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and appropriate hazard symbols.[8]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.[8]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][10] Never dispose of this chemical down the drain.[2]

Diagram: Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Experiment Complete Segregate Segregate Waste: - Solid - Liquid - Sharps Start->Segregate Containerize Use Designated Hazardous Waste Containers Segregate->Containerize Label Label with Chemical Name & Hazard Symbols Containerize->Label Store Store in Secure Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Waste Disposed by Licensed Professional ContactEHS->End

Caption: Waste disposal workflow for this compound.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring personal safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.